Technical Documentation Center

H-Leu-D-Leu-D-Leu-OH Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: H-Leu-D-Leu-D-Leu-OH

Core Science & Biosynthesis

Foundational

H-Leu-D-Leu-D-Leu-OH chemical structure and physicochemical properties

An In-Depth Technical Guide to H-Leu-D-Leu-D-Leu-OH: Structure, Properties, and Synthesis Introduction In the landscape of peptide chemistry and drug development, the strategic incorporation of non-proteinogenic amino ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to H-Leu-D-Leu-D-Leu-OH: Structure, Properties, and Synthesis

Introduction

In the landscape of peptide chemistry and drug development, the strategic incorporation of non-proteinogenic amino acids represents a cornerstone of modern therapeutic design. The tripeptide H-Leu-D-Leu-D-Leu-OH, a stereoisomer of the naturally occurring L-trileucine, embodies a critical strategy for overcoming the inherent metabolic instability of peptide-based agents. Comprising an L-leucine residue at the N-terminus followed by two D-leucine residues, this molecule is specifically engineered for enhanced resistance to enzymatic degradation.

This technical guide offers a comprehensive examination of H-Leu-D-Leu-D-Leu-OH, intended for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, the rationale behind its unique stereochemical arrangement, and provide detailed, field-proven protocols for its synthesis and purification.

Chemical Structure and Physicochemical Properties

The primary structure of a peptide dictates its fundamental physicochemical characteristics.[1] H-Leu-D-Leu-D-Leu-OH is a tripeptide with the sequence L-Leucyl-D-Leucyl-D-Leucine. The presence of two hydrophobic isobutyl side chains from the leucine residues renders the peptide significantly nonpolar.

Chemical Structure:

Core Physicochemical Data:

A summary of the key physicochemical properties for H-Leu-D-Leu-D-Leu-OH is presented below. These values are foundational for predicting its behavior in various chemical and biological systems.

PropertyValueSource / Method
Molecular Formula C₁₈H₃₅N₃O₄Calculated
Molecular Weight 357.49 g/mol [2][3]
IUPAC Name (2S)-2-[[(2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acidIUPAC Nomenclature
Appearance White to off-white solidTypical for peptides[4]
Theoretical Isoelectric Point (pI) ~5.75Calculated from typical pKa values of terminal groups (~3.5 for α-carboxyl, ~8.0 for α-amino)[5]
Solubility Profile Low solubility in water; soluble in organic solvents or aqueous solutions with pH adjustment.Inferred from hydrophobicity of leucine[6]
Stereochemistry L-D-DDefined by sequence

The Strategic Imperative of L-D-D Stereochemistry: Engineering Proteolytic Stability

Peptides composed exclusively of L-amino acids are readily recognized and cleaved by proteases within the body, leading to rapid degradation and a short plasma half-life that limits their therapeutic utility.[7] The central advantage of H-Leu-D-Leu-D-Leu-OH lies in its engineered resistance to this enzymatic breakdown.

The introduction of D-amino acids creates peptide bonds that do not fit the stereospecific active sites of common proteases (e.g., trypsin, chymotrypsin). This "stereochemical shield" dramatically extends the peptide's bioavailability and in-vivo efficacy, a critical attribute for any peptide therapeutic.[7]

cluster_0 All L-Amino Acid Peptide cluster_1 Mixed Stereochemistry Peptide L_Peptide H-Leu-Leu-Leu-OH Protease Protease Enzyme L_Peptide->Protease Recognizes & Binds Degraded Degraded Fragments Protease->Degraded Cleavage D_Peptide H-Leu-D-Leu-D-Leu-OH Protease2 Protease Enzyme D_Peptide->Protease2 Steric Hindrance (No Recognition) Intact Peptide Remains Intact Protease2->Intact No Cleavage

Caption: Protease Resistance Mechanism.

Synthesis and Purification Workflow

The synthesis of H-Leu-D-Leu-D-Leu-OH is most efficiently achieved via Fmoc-based Solid-Phase Peptide Synthesis (SPPS), followed by purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[8][9] This methodology allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

Detailed Experimental Protocol: Solid-Phase Peptide Synthesis

This protocol describes the manual synthesis of H-Leu-D-Leu-D-Leu-OH on a 2-chlorotrityl chloride resin at a 0.1 mmol scale. 2-chlorotrityl resin is selected for its high acid lability, enabling the final peptide to be cleaved with a free carboxylic acid C-terminus under very mild conditions that minimize side reactions.[8][10]

Materials:

  • 2-chlorotrityl chloride resin (1.6 mmol/g substitution)

  • Fmoc-D-Leu-OH[11]

  • Fmoc-L-Leu-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Methanol (MeOH)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Preparation and First Amino Acid Loading (Fmoc-D-Leu-OH): a. Place 125 mg (~0.2 mmol) of 2-chlorotrityl chloride resin into a fritted reaction vessel. b. Swell the resin in DCM for 30 minutes. Drain the DCM.[8] c. Dissolve Fmoc-D-Leu-OH (141 mg, 0.4 mmol) and DIPEA (139 µL, 0.8 mmol) in 5 mL of DCM. d. Add the amino acid solution to the resin and agitate for 2 hours. e. Drain the vessel and wash the resin with DCM (3x), DMF (3x), and DCM (3x). f. To cap any unreacted chloride sites, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes. Drain and wash with DMF (3x).[8]

  • Peptide Chain Elongation (Iterative Cycle):

    • Step A: Fmoc Deprotection i. Add 5 mL of 20% (v/v) piperidine in DMF to the resin.[12] ii. Agitate for 5 minutes, then drain. iii. Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes. iv. Drain and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

    • Step B: Amino Acid Coupling (Fmoc-D-Leu-OH) i. In a separate vial, dissolve Fmoc-D-Leu-OH (141 mg, 0.4 mmol) and HOBt (54 mg, 0.4 mmol) in 4 mL of DMF. ii. Add DIC (62 µL, 0.4 mmol) to the solution and pre-activate for 5 minutes. iii. Add the activated amino acid solution to the deprotected resin in the reaction vessel. iv. Agitate for 2 hours at room temperature. v. Drain and wash the resin with DMF (3x) and DCM (3x). (Perform a Kaiser test to confirm complete coupling; a negative result (yellow beads) indicates success).[12]

    • Repeat for Final Amino Acid (Fmoc-L-Leu-OH): i. Repeat Step A (Fmoc Deprotection) . ii. Repeat Step B (Amino Acid Coupling) using Fmoc-L-Leu-OH.

  • Final Deprotection and Cleavage: a. After coupling the final amino acid (Fmoc-L-Leu-OH), perform a final Fmoc deprotection (Step A ). b. Wash the resin-bound peptide with DMF (3x), DCM (3x), and dry under vacuum for 1 hour. c. Add 5 mL of the cleavage cocktail (95% TFA) to the resin. d. Agitate gently for 2 hours at room temperature. e. Filter the resin and collect the filtrate containing the cleaved peptide into a 50 mL conical tube. f. Precipitate the crude peptide by adding the TFA solution dropwise into 40 mL of cold diethyl ether. g. Centrifuge the mixture, decant the ether, and wash the white peptide pellet with cold ether two more times. h. Dry the crude peptide pellet under vacuum.

Detailed Experimental Protocol: RP-HPLC Purification

Reversed-phase HPLC is the dominant method for peptide purification due to its high resolving power, which can separate the target peptide from impurities generated during synthesis, such as deletion sequences or incompletely deprotected products.[13][14][15][16] The separation is based on the hydrophobic interaction between the peptide and the stationary phase.[13]

Materials:

  • Preparative RP-HPLC system with a C18 column (e.g., 250 x 10 mm, 5 µm particle size, 300 Å pore size).[16]

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Crude H-Leu-D-Leu-D-Leu-OH peptide.

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A (or a solution with a low percentage of Mobile Phase B if solubility is an issue). Filter through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes.

  • Injection and Gradient Elution: a. Inject the dissolved peptide sample onto the column. b. Elute the peptide using a linear gradient. A typical gradient for a hydrophobic tripeptide would be from 5% to 65% Mobile Phase B over 40-60 minutes. c. Monitor the elution profile using a UV detector at 214/220 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak, which represents the target peptide.

  • Analysis and Lyophilization: a. Analyze the purity of the collected fractions using analytical RP-HPLC. b. Pool the fractions with >95% purity. c. Freeze the pooled solution and lyophilize to obtain the final purified peptide as a fluffy white powder.

Overall Workflow Visualization

Start Start: 2-Chlorotrityl Resin Load 1. Load Fmoc-D-Leu-OH Start->Load Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect1 Couple1 3. Couple Fmoc-D-Leu-OH (DIC/HOBt) Deprotect1->Couple1 Deprotect2 4. Fmoc Deprotection Couple1->Deprotect2 Couple2 5. Couple Fmoc-L-Leu-OH Deprotect2->Couple2 Deprotect3 6. Final Fmoc Deprotection Couple2->Deprotect3 Cleave 7. Cleave from Resin (95% TFA Cocktail) Deprotect3->Cleave Precipitate 8. Precipitate & Wash (Cold Diethyl Ether) Cleave->Precipitate Crude Crude Peptide Pellet Precipitate->Crude Purify 9. RP-HPLC Purification (C18 Column) Crude->Purify Analyze 10. Purity Analysis (Analytical HPLC / MS) Purify->Analyze Lyophilize 11. Lyophilization Analyze->Lyophilize Final Pure H-Leu-D-Leu-D-Leu-OH Lyophilize->Final

Caption: SPPS & Purification Workflow.

Conclusion

H-Leu-D-Leu-D-Leu-OH is more than a simple tripeptide; it is a rationally designed molecular tool. Its defining characteristic—the L-D-D stereochemical sequence—confers a high degree of resistance to proteolytic enzymes, a feature of paramount importance in the development of peptide-based therapeutics. The well-established protocols of Fmoc-SPPS and RP-HPLC provide a robust and reproducible pathway for its synthesis and purification. For researchers in drug discovery and peptide science, understanding the synthesis and properties of such stereochemically-modified peptides is essential for creating the next generation of stable and effective biological agents.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link] (Note: The provided link is a general example of SPPS protocols, not the direct source of the PDF.)

  • Applied Biosystems. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Bio-protocol. (2025, October 5). Peptide Synthesis. Retrieved from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]

  • Ciaran, B., & Williams, C. H. (n.d.). Purification of Naturally Occurring Peptides by Reversed-Phase HPLC. PubMed. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase Peptide synthesis. PubMed. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). Journal of Chromatography A, 1142(1), 67-75. Retrieved from [Link]

  • Frederix, P. W. J. M., et al. (2020). The Physical Properties of Tripeptide Stereocomplex Nano-Formations. PubMed. Retrieved from [Link]

  • Lorenzo, J. M., et al. (2025). Bioactive Plant Peptides: Physicochemical Features, Structure-Function Insights and Mechanism of Action. MDPI. Retrieved from [Link]

  • Udenigwe, C. C., & Adebiyi, A. P. (2020). Physicochemical characterisation, molecular docking, and drug-likeness evaluation of hypotensive peptides encrypted in flaxseed proteome. Heliyon, 6(3), e03598. Retrieved from [Link]

  • Chauhan, D., et al. (n.d.). It represents the physicochemical properties of tripeptides. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). H-Glu-Leu-D-Leu-OH. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). H-Leu-OH [61-90-5]. Retrieved from [Link]

  • Industrial & Engineering Chemistry Research. (2021). Melting Properties of Peptides and Their Solubility in Water. Part 2: Di- and Tripeptides Based on Glycine, Alanine, Leucine, Proline, and Serine. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). Leu-D-Leu. Retrieved from [Link]

  • Cambridge Bioscience. (n.d.). H-Leu-Leu-Leu-OH. Retrieved from [Link]

  • Gaidukevich, V. A., et al. (2015). Synthesis of L-leucyl-L-isoleucine and L-isoleucyl-L-leucine. ResearchGate. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. RSC Publishing. Retrieved from [Link]

  • PubChem. (n.d.). H-Leu-ile-OH. Retrieved from [Link]

  • PubChem. (n.d.). H-Leu-his-OH. Retrieved from [Link]

  • Canadian Science Publishing. (1963). SYNTHESIS OF DIKETOPIPERAZINES. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). THE SYNTHESIS OF l(—)-LEUCYLGLYCYLGLYCINE1. Retrieved from [Link]

  • PubChem. (n.d.). Ile-Leu. Retrieved from [Link]

  • PubChem. (n.d.). L-Leucine. Retrieved from [Link]

  • Google Patents. (n.d.). KR20200134175A - Novel peptide compound or pharmaceutically acceptable salt thereof.
  • MDPI. (n.d.). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. Retrieved from [Link]

  • PubMed. (2003). Antibiotic activity of Leu-Lys rich model peptides. Retrieved from [Link]

Sources

Exploratory

Stereochemical Profiling and Mass Spectrometry of the H-Leu-D-Leu-D-Leu-OH Tripeptide: A Technical Whitepaper

Executive Summary The integration of D-amino acids into peptide sequences represents a critical frontier in modern drug development. Peptides such as H-Leu-D-Leu-D-Leu-OH —a tripeptide containing two D-leucine residues—e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of D-amino acids into peptide sequences represents a critical frontier in modern drug development. Peptides such as H-Leu-D-Leu-D-Leu-OH —a tripeptide containing two D-leucine residues—exhibit enhanced resistance to proteolytic degradation and unique biological activities, including biofilm disruption. However, the stereochemical inversion from L- to D-leucine introduces a profound analytical bottleneck: diastereomers are strictly isobaric.

As an application scientist, characterizing these molecules requires moving beyond standard mass spectrometry. This whitepaper details the fundamental physicochemical properties of H-Leu-D-Leu-D-Leu-OH and establishes a self-validating, multi-dimensional analytical protocol utilizing Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC-IM-MS/MS) to definitively resolve and quantify this peptide.

Physicochemical Grounding: Average Weight vs. Exact Mass

Before designing an analytical workflow, we must establish the precise mass parameters of the target analyte. A common pitfall in peptide characterization is conflating average molecular weight (used for stoichiometric bench preparations) with monoisotopic exact mass (the target m/z in High-Resolution Mass Spectrometry).

H-Leu-D-Leu-D-Leu-OH is formed via the condensation of three leucine molecules ( C6​H13​NO2​ ), resulting in the loss of two water molecules ( H4​O2​ ). The resulting molecular formula is C18​H35​N3​O4​ .

Table 1: Global Physicochemical Properties
PropertyValueAnalytical Relevance
Molecular Formula C18​H35​N3​O4​ Defines elemental composition.
Average Molecular Weight 357.495 g/mol Used for calculating molarity during synthesis and sample prep.
Monoisotopic Exact Mass 357.2627 DaThe exact mass of the lowest-mass isotope package; critical for HRMS.
Topological Polar Surface Area 122 ŲInfluences chromatographic retention on reverse-phase columns.
Formal Charge (pH 7.4) Zwitterionic (0)Requires acidic modifiers (e.g., 0.1% Formic Acid) for positive ESI.

Data corroborated by [1].

Table 2: Monoisotopic Mass Derivation ( C18​H35​N3​O4​ )

To achieve sub-5 ppm mass accuracy in Time-of-Flight (TOF) or Orbitrap systems, the exact mass is calculated using the most abundant naturally occurring isotopes.

ElementPrimary IsotopeCountExact Mass (Da)Total Contribution (Da)
Carbon 12C 1812.000000216.000000
Hydrogen 1H 351.00782535.273875
Nitrogen 14N 314.00307442.009222
Oxygen 16O 415.99491563.979660
Total ---357.262757

When analyzed via positive electrospray ionization (+ESI), the peptide accepts a proton ( 1H+ ), yielding a precursor ion [M+H]+ at m/z 358.2700 .

The Analytical Bottleneck: Isobaric Stereoisomers

The exact mass of H-Leu-D-Leu-D-Leu-OH is identical to its all-L counterpart, H-Leu-L-Leu-L-Leu-OH. Because mass spectrometers separate ions based on the mass-to-charge ratio ( m/z ), HRMS alone is blind to stereochemistry. As highlighted in recent reviews on [4], modifications that do not alter the mass of the peptide require orthogonal separation dimensions.

To solve this, we must exploit the spatial and chemical differences of the diastereomers using Chiral Liquid Chromatography and Ion Mobility Spectrometry (IMS) . Diastereomers possess different 3D conformations, which translates to distinct Collision Cross Sections (CCS) in the gas phase [2].

Self-Validating Protocol: LC-IM-MS/MS Characterization

To ensure absolute trustworthiness in our data, the following protocol is designed as a self-validating system . By incorporating an isotopically heavy L-isoform internal standard, the system continuously proves its stereochemical resolving power during every single acquisition.

G N1 Sample Prep & Isotope Spike N2 Chiral UPLC (RT Resolution) N1->N2 Injection N3 ESI Source (m/z 358.27) N2->N3 Elution N4 Ion Mobility (CCS Profiling) N3->N4 Ionization N5 TOF HRMS (Exact Mass) N4->N5 Drift Time

Orthogonal LC-IM-MS/MS workflow for resolving isobaric D-amino acid peptides.

Step-by-Step Methodology

Phase 1: System Suitability & Self-Validation Setup

  • Action: Spike the biological sample or synthetic batch of H-Leu-D-Leu-D-Leu-OH with a heavy-isotope labeled all-L reference standard (e.g., 13C6​ -H-Leu-L-Leu-L-Leu-OH).

  • Causality: The heavy L-isoform acts as an internal functional probe. If the chromatographic and ion mobility dimensions are operating correctly, the heavy L-isoform will exhibit a distinct retention time (RT) and collision cross-section (CCS) compared to the native D-isoform. Because the heavy standard has a shifted m/z (+6 Da), we can extract its signal independently. If the Δ RT and Δ CCS between the heavy L-isoform and the native D-isoform match established system criteria, the run is instantly validated against false positives caused by retention time drift or matrix effects.

Phase 2: Chiral UPLC Separation

  • Action: Inject 2 µL of the sample onto a sub-2 µm chiral stationary phase (CSP) column (e.g., Teicoplanin-based phase) using a gradient of Water/Acetonitrile with 0.1% Formic Acid.

  • Causality: Standard C18 columns often fail to baseline-resolve peptide diastereomers. A CSP provides enantioselective cavities. The D-leucine residues interact differently with the chiral selector than L-leucine residues, resulting in baseline chromatographic resolution prior to MS introduction. This is a fundamental technique in analyzing [3].

Phase 3: Ion Mobility (IM) CCS Profiling

  • Action: Pass the eluted, ionized peptides through a drift tube filled with neutral N2​ buffer gas under a weak electric field.

  • Causality: As the [M+H]+ ions traverse the gas, they experience drag based on their 3D shape. The L-D-D conformer of the tripeptide folds differently in the gas phase than the L-L-L conformer. Consequently, they possess different CCS values ( Ω ). This provides an orthogonal layer of separation; even if chromatographic co-elution occurs, the isomers are separated by drift time (milliseconds) before reaching the mass analyzer.

Phase 4: High-Resolution Mass Spectrometry (HRMS)

  • Action: Detect the precursor ions using a Time-of-Flight (TOF) analyzer, filtering for m/z 358.2700 with a mass tolerance of <5 ppm.

  • Causality: High mass accuracy definitively confirms the elemental composition ( C18​H35​N3​O4​ ) and eliminates nominally isobaric matrix interferences (e.g., other random lipid or peptide fragments that might share a nominal mass of 358 Da but have a different exact mass).

Phase 5: Collision-Induced Dissociation (MS/MS)

  • Action: Isolate m/z 358.27 in the quadrupole and subject it to CID using Argon gas. Monitor the resulting b and y fragment ions.

  • Causality: While the exact mass of the fragments (e.g., y2​ ion for Leu-Leu) will be identical between stereoisomers, the relative intensities of these fragments often differ. The steric hindrance introduced by the D-leucine residues alters the preferred cleavage pathways, providing a final, structural fingerprint to confirm the peptide's identity.

References

  • PubChem (National Center for Biotechnology Information). "Leu-Leu-Leu-OH | C18H35N3O4 | CID 259327 - PubChem." NIH.gov. Available at:[Link]

  • Abdulbagi, M., et al. "Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments." Critical Reviews in Analytical Chemistry, Taylor & Francis, 2023. Available at:[Link]

  • Armstrong, D. W., et al. "Analysis of D-Amino Acids: Relevance in Human Disease." LCGC North America, 2022. Available at:[Link]

  • Okyem, S., & Sweedler, J. V. "Recent Advancements in the Characterization of D-Amino Acid and Isoaspartate Post-Translational Modifications." Mass Spectrometry Reviews, 2026. Available at:[Link]

Foundational

An In-depth Technical Guide to the In Vitro Mechanism of Action of H-Leu-D-Leu-D-Leu-OH

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The strategic incorporation of D-amino acids into peptide sequences represents a par...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of D-amino acids into peptide sequences represents a paradigm shift in the development of novel therapeutics, offering enhanced stability and unique biological activities. This guide provides an in-depth exploration of the hypothesized in vitro mechanism of action of the novel tripeptide H-Leu-D-Leu-D-Leu-OH. Drawing upon established principles of D-amino acid-containing peptides, we propose a primary mechanism centered on membrane interaction and disruption, leading to cytotoxic effects in target cells, with a secondary potential for modulation of intracellular signaling pathways. This document serves as a technical resource for researchers, providing not only a theoretical framework but also detailed, field-proven experimental protocols to rigorously test the proposed mechanisms.

Introduction: The Rationale for D-Amino Acid Incorporation in Peptide Therapeutics

Peptide-based therapeutics offer high specificity and low off-target toxicity compared to small molecules. However, their clinical utility is often hampered by rapid in vivo degradation by proteases.[1][2] Proteolytic enzymes are inherently chiral and stereospecific, primarily recognizing and cleaving peptide bonds between L-amino acids.[1][2] The substitution of L-amino acids with their D-enantiomers creates a "proteolytic shield," rendering the peptide bonds resistant to enzymatic cleavage and significantly extending the peptide's biological half-life.[1][3][4]

The tripeptide H-Leu-D-Leu-D-Leu-OH, with its two D-Leucine residues, is designed to leverage this stability. Leucine, a hydrophobic amino acid, is known to play a role in various cellular processes, and its incorporation in a D-configuration can lead to novel biological activities.[5][6] This guide will dissect the probable mechanistic pathways of this unique peptide.

Hypothesized Mechanism of Action

Based on the physicochemical properties of its constituent amino acids and the established behavior of D-amino acid-containing peptides, we hypothesize a multi-faceted mechanism of action for H-Leu-D-Leu-D-Leu-OH in vitro.

Primary Mechanism: Membrane Disruption and Cytotoxicity

The hydrophobicity imparted by the three leucine residues suggests a strong affinity for the lipid bilayer of cell membranes. The presence of D-amino acids can influence the peptide's secondary structure, potentially promoting conformations that facilitate membrane insertion and disruption.[4][5] This interaction is likely non-receptor-mediated and could lead to pore formation or destabilization of the membrane integrity, ultimately resulting in cell death. This mechanism is frequently observed in antimicrobial and anticancer peptides where D-amino acid substitution has been shown to enhance lytic activity.[6][7][8]

Secondary Mechanism: Modulation of Intracellular Signaling

Should the peptide be internalized, which can be a challenge for D-peptides but is not impossible, it may interact with intracellular targets.[9][10] L-Leucine is a known activator of the mTOR signaling pathway, a central regulator of cell growth and proliferation.[6] While the D-enantiomers in H-Leu-D-Leu-D-Leu-OH would likely not engage the L-Leucine binding sites in the same manner, their sustained intracellular presence due to high stability could lead to off-target effects or allosteric modulation of signaling proteins.

Experimental Validation Protocols

To elucidate the in vitro mechanism of action of H-Leu-D-Leu-D-Leu-OH, a series of rigorous, self-validating experiments are required. The following protocols are designed to systematically test the hypothesized mechanisms.

Peptide Stability Assessment

Rationale: The foundational premise for using D-amino acids is enhanced stability. This must be quantified.

Protocol: Proteolytic Stability Assay

  • Peptide Preparation: Dissolve H-Leu-D-Leu-D-Leu-OH and a control L-Leu-L-Leu-L-Leu-OH peptide in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1 mg/mL.

  • Protease Solution: Prepare a solution of a broad-spectrum protease, such as Proteinase K, in the same buffer at a concentration of 0.1 mg/mL.

  • Reaction Initiation: In separate microcentrifuge tubes, mix 100 µL of each peptide solution with 100 µL of the protease solution. Prepare control samples for each peptide with 100 µL of buffer instead of the protease solution.

  • Incubation: Incubate all tubes at 37°C.

  • Time-Point Sampling: At 0, 1, 2, 4, 8, and 24 hours, take a 20 µL aliquot from each tube and immediately add a protease inhibitor (e.g., PMSF) to stop the reaction.

  • Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of intact peptide remaining at each time point.

  • Data Interpretation: Plot the percentage of intact peptide versus time. A significantly slower degradation rate for H-Leu-D-Leu-D-Leu-OH compared to the all-L control will confirm its enhanced stability.[3][11]

Cytotoxicity and Cell Viability Assays

Rationale: To determine if the peptide exhibits cytotoxic effects as hypothesized.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate target cells (e.g., a cancer cell line like HeLa and a non-cancerous cell line like HEK293 for selectivity assessment) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Peptide Treatment: Prepare serial dilutions of H-Leu-D-Leu-D-Leu-OH in cell culture medium. Remove the old medium from the cells and add 100 µL of the peptide solutions at various concentrations. Include untreated control wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against peptide concentration to determine the IC50 value.[7]

Investigation of Cell Death Mechanism

Rationale: To distinguish between apoptosis and necrosis, providing insight into the mode of cytotoxicity.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry Assay

  • Cell Treatment: Treat cells with H-Leu-D-Leu-D-Leu-OH at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

A significant increase in the Annexin V-positive population would suggest an apoptotic mechanism, while a predominant PI-positive population would indicate a necrotic, membrane-disruptive mechanism.

Visualization of Proposed Mechanisms and Workflows

Diagrams

G cluster_0 Primary Mechanism: Membrane Interaction Peptide H-Leu-D-Leu-D-Leu-OH Membrane Cell Membrane (Lipid Bilayer) Peptide->Membrane Hydrophobic Interaction Pore Pore Formation/ Membrane Destabilization Membrane->Pore Lysis Cell Lysis/ Necrosis Pore->Lysis

Caption: Hypothesized primary mechanism of H-Leu-D-Leu-D-Leu-OH.

G cluster_1 Experimental Workflow: Cytotoxicity Assessment Start Start: Plate Cells Treat Treat with H-Leu-D-Leu-D-Leu-OH Start->Treat Incubate Incubate (24, 48, 72h) Treat->Incubate MTT MTT Assay Incubate->MTT Flow Annexin V/PI Flow Cytometry Incubate->Flow IC50 Determine IC50 MTT->IC50 Mechanism Identify Cell Death Mechanism Flow->Mechanism

Caption: Workflow for evaluating the cytotoxic effects of the peptide.

Quantitative Data Summary

ParameterExpected Outcome for H-Leu-D-Leu-D-Leu-OHRationale
Proteolytic Stability >80% intact peptide after 24h incubation with proteaseD-amino acids confer resistance to enzymatic degradation.[1][3][4]
IC50 (Cytotoxicity) Cell-type dependent; potentially in the low micromolar range for susceptible cellsD-amino acid substitution can enhance the cytotoxic potential of peptides.[6][7]
Cell Death Mechanism Predominantly necrotic (PI positive)Consistent with a membrane-disruptive mechanism of action.

Conclusion

The tripeptide H-Leu-D-Leu-D-Leu-OH holds therapeutic promise due to its inherent stability conferred by the D-Leucine residues. The proposed mechanism of action, primarily centered on membrane disruption, is a testable hypothesis with clear experimental endpoints. The protocols outlined in this guide provide a robust framework for elucidating the in vitro activity of this novel peptide. Further investigation into its effects on specific intracellular signaling pathways, such as mTOR, could reveal additional, more nuanced mechanisms. The exploration of such D-amino acid-containing peptides is a fertile ground for the discovery of next-generation therapeutics.

References

Sources

Exploratory

Physicochemical Profiling of H-Leu-D-Leu-D-Leu-OH: pKa, Isoelectric Point, and Experimental Methodologies

Executive Summary Understanding the acid-base behavior of synthetic peptides is a prerequisite for formulation development, pharmacokinetics, and supramolecular chemistry. This technical guide provides an in-depth analys...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the acid-base behavior of synthetic peptides is a prerequisite for formulation development, pharmacokinetics, and supramolecular chemistry. This technical guide provides an in-depth analysis of the isoelectric point (pI) and pKa values for H-Leu-D-Leu-D-Leu-OH , a heterochiral aliphatic tripeptide. By bridging theoretical calculations with causality-driven, self-validating experimental protocols, this whitepaper equips researchers with the methodologies required to accurately profile peptide ionization.

Structural Chemistry & Ionization Theory

H-Leu-D-Leu-D-Leu-OH is a synthetic tripeptide composed of one L-leucine and two D-leucine residues. The strategic incorporation of D-amino acids confers significant resistance to proteolytic degradation, making this scaffold highly relevant in biofilm research and peptide therapeutics[1].

While the stereochemistry (L- vs. D- chirality) profoundly impacts the peptide's secondary structure and its propensity for supramolecular self-assembly[2], the intrinsic ionization states in a dilute aqueous solution are governed strictly by the primary sequence's terminal functional groups. The isobutyl side chains of leucine are entirely non-ionizable and hydrophobic[3]. Therefore, the acid-base chemistry of this molecule is dictated by two titratable moieties:

  • C-terminal Carboxyl Group ( α -COOH): In a free amino acid, the α -COOH pKa is highly acidic (e.g., 2.36 for free leucine)[3]. However, in a tripeptide, the increased distance from the positively charged N-terminus reduces the electrostatic stabilization of the carboxylate anion, shifting the pKa upward to approximately 3.1 - 3.3 .

  • N-terminal Amino Group ( α -NH 3+​ ): In a free amino acid, the α -NH 3+​ pKa is highly basic (e.g., 9.60 for free leucine)[3]. In a peptide, the electron-withdrawing inductive effect of the adjacent amide bonds decreases the basicity of the amine, shifting the pKa downward to approximately 7.9 - 8.0 .

The Isoelectric Point (pI)

The isoelectric point is the specific pH at which the peptide exists as a neutral zwitterion, bearing a net charge of zero[4]. At pH values below the pI, the peptide is predominantly cationic; at pH values above the pI, it is anionic[5]. Because H-Leu-D-Leu-D-Leu-OH lacks ionizable side chains, the pI is calculated simply by averaging the two terminal pKa values using Henderson-Hasselbalch principles[6]:

pI=2pKa1​+pKa2​​≈23.1+8.0​=5.55

Ionization S1 Cationic State (+1) pH < 3.1 NH3+ / COOH S2 Zwitterionic State (0) 3.1 < pH < 8.0 NH3+ / COO- S1->S2 Deprotonation (pKa1 ≈ 3.1) S2->S2 Isoelectric Point (pI ≈ 5.55) S3 Anionic State (-1) pH > 8.0 NH2 / COO- S2->S3 Deprotonation (pKa2 ≈ 8.0)

Ionization states of H-Leu-D-Leu-D-Leu-OH across pH gradients.

Quantitative Physicochemical Profile

The following table summarizes the theoretical and empirically expected quantitative data for H-Leu-D-Leu-D-Leu-OH compared to its free monomeric counterpart.

PropertyFree L-Leucine[3]H-Leu-D-Leu-D-Leu-OH (Predicted)Mechanistic Rationale
Molecular Weight 131.18 Da357.49 DaCondensation of 3 Leu residues minus 2 H 2​ O[7].
pKa 1​ ( α -COOH) 2.36~3.10Loss of proximity to the N-terminal positive charge.
pKa 2​ ( α -NH 3+​ ) 9.60~8.00Inductive electron withdrawal by adjacent amide bonds.
Isoelectric Point (pI) 5.98~5.55Calculated via (pKa1​+pKa2​)/2 [4].
Net Charge at pH 7.4 0 (Zwitterionic)0 (Zwitterionic)Physiological pH falls between pKa 1​ and pKa 2​ [6].

Causality-Driven Experimental Workflows

To empirically validate the theoretical values of this tripeptide, orthogonal analytical techniques must be employed. The protocols below are designed not just as a sequence of steps, but as self-validating systems that account for the unique hydrophobic and self-assembling nature of trileucine[2].

Workflow Start Sample Prep: H-Leu-D-Leu-D-Leu-OH Split Parallel Analytical Workflows Start->Split Titration Potentiometric Titration (pKa Determination) Split->Titration cIEF Capillary IEF (pI Determination) Split->cIEF Titration_Step 0.1M NaOH/HCl Titrant N2 Blanket Titration->Titration_Step cIEF_Step Ampholyte Gradient (pH 3-10) cIEF->cIEF_Step Data Data Synthesis & Orthogonal Validation Titration_Step->Data cIEF_Step->Data

Parallel experimental workflow for orthogonal validation of pKa and pI.

Potentiometric Titration (pKa Determination)

Causality & Rationale: Potentiometry measures the thermodynamic proton transfer directly. Because H-Leu-D-Leu-D-Leu-OH is highly hydrophobic, it can self-assemble into nanostructures at high concentrations. This self-assembly alters the local dielectric constant and shifts apparent pKa values. Therefore, titrations must be performed at high dilution ( ≤1 mM). Furthermore, a nitrogen blanket is mandatory; atmospheric CO 2​ dissolves to form carbonic acid, which artificially buffers the solution and skews the basic pKa 2​ measurement.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve H-Leu-D-Leu-D-Leu-OH in degassed, deionized water to a final concentration of 1.0 mM. If solubility is limited, use a 10% v/v Methanol/Water co-solvent system (pKa values must then be extrapolated to 0% organic modifier via Yasuda-Shedlovsky plots).

  • Environmental Control: Place the sample in a water-jacketed titration vessel maintained at exactly 25.0 °C. Introduce a continuous, gentle stream of N 2​ gas over the liquid surface.

  • Acidification: Lower the initial pH to ~1.5 using standardized 0.1 M HCl to fully protonate the carboxyl group.

  • Titration: Titrate with standardized 0.1 M NaOH in 0.01 mL increments. Record the pH after equilibrium is reached for each addition.

  • Data Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ) to identify equivalence points. The pH at the half-equivalence points corresponds to pKa 1​ and pKa 2​ [6].

Self-Validating System (Trustworthiness):

  • System Suitability Test (SST): Prior to the peptide, titrate a primary standard (Potassium Hydrogen Phthalate, KHP) to verify the exact molarity of the NaOH titrant and the Nernstian response of the pH electrode.

  • Blank Subtraction: Run a blank titration of the solvent background. Subtracting the blank curve from the peptide curve isolates the protonation events specific to the peptide, eliminating solvent artifacts.

Capillary Isoelectric Focusing (cIEF) (pI Determination)

Causality & Rationale: While pI can be calculated, empirical confirmation is necessary for regulatory documentation. Traditional gel electrophoresis is poorly suited for small peptides like trileucine due to rapid diffusion. cIEF provides high-resolution focusing. Because aliphatic peptides lack aromatic rings, UV detection at 280 nm is impossible; detection must occur at 214 nm (peptide bond absorbance).

Step-by-Step Protocol:

  • Matrix Preparation: Mix the peptide (0.5 mg/mL) with a broad-range carrier ampholyte solution (pH 3–10) and a mobilization agent (e.g., urea, if aggregation is suspected, though caution is needed as urea can slightly shift pI).

  • Internal Standards: Spike the matrix with two synthetic pI markers (e.g., pI 4.5 and pI 7.0) that possess strong absorbance at 214 nm.

  • Focusing: Inject the mixture into a neutral-coated capillary. Apply a voltage of 25 kV for 15 minutes. The ampholytes establish a pH gradient, and the peptide migrates until it reaches the pH matching its pI (net charge = 0)[6].

  • Mobilization & Detection: Mobilize the focused zones past the UV detector (214 nm) using chemical mobilization (e.g., adding zwitterionic salts to the anodic reservoir).

Self-Validating System (Trustworthiness):

  • Dynamic Calibration: The inclusion of internal pI markers in every single run creates a real-time, two-point calibration curve. If the markers do not focus at their certified pI values ± 0.1 pH units, the run is automatically invalidated. This ensures the pH gradient was linear and stable.

Conclusion

The physicochemical profiling of H-Leu-D-Leu-D-Leu-OH reveals a molecule with a tightly defined isoelectric point of ~5.55, driven by the juxtaposition of its terminal carboxyl and amino groups. By employing self-validating protocols—specifically highly controlled potentiometric titrations and internally calibrated cIEF—researchers can confidently map the ionization landscape of this peptide, ensuring robust downstream applications in drug delivery and biomaterials.

References

  • 14.4: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Chemistry LibreTexts. Retrieved from[Link]

  • Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. Retrieved from[Link]

  • Amino acid pKa and pKi values. Isca Biochemicals. Retrieved from[Link]

  • Trileucine | C18H35N3O4 | CID 82546. PubChem - NIH. Retrieved from[Link]

  • Growth of Fatty Acid Vesicles Coupled with Amino Acid Sequences of Peptides: Toward Evolvable Protocells. ResearchGate. Retrieved from[Link]

Sources

Foundational

An In-Depth Technical Guide to the Conformational Analysis of H-Leu-D-Leu-D-Leu-OH using 2D NMR

This guide provides a comprehensive framework for elucidating the three-dimensional structure of the tripeptide H-Leu-D-Leu-D-Leu-OH in solution. Primarily aimed at researchers, scientists, and professionals in drug deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for elucidating the three-dimensional structure of the tripeptide H-Leu-D-Leu-D-Leu-OH in solution. Primarily aimed at researchers, scientists, and professionals in drug development, this document delves into the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, a powerful, non-invasive technique for studying molecular conformation at the atomic level.[1][2] We will explore the causal relationships behind experimental choices, detail self-validating protocols, and ground our discussion in authoritative scientific principles.

The conformation of a peptide is intrinsically linked to its biological activity. Understanding the spatial arrangement of its constituent amino acids is therefore paramount in fields ranging from fundamental biochemistry to the rational design of peptide-based therapeutics. The tripeptide H-Leu-D-Leu-D-Leu-OH, with its mix of L- and D-amino acids, presents an interesting case for conformational analysis, as the D-amino acids can induce unique turns and folds not commonly observed in purely L-peptides.[3]

Part 1: Foundational Principles and Experimental Design

The cornerstone of determining peptide structure via NMR lies in the measurement of parameters that are sensitive to the local geometry and spatial proximity of atoms.[4] These include the Nuclear Overhauser Effect (NOE), scalar (J) couplings, and chemical shifts.[5]

1.1 The Nuclear Overhauser Effect (NOE): A Molecular Ruler

The NOE is a phenomenon that arises from the through-space dipolar coupling between nuclear spins.[6] Its intensity is inversely proportional to the sixth power of the distance between two protons (NOE ∝ 1/r⁶), making it an exquisitely sensitive tool for measuring interproton distances up to approximately 5-6 Å.[1][2][6] By identifying NOEs between protons on different amino acid residues, we can piece together the peptide's three-dimensional fold.

1.2 J-Couplings: Probing Dihedral Angles

Scalar or J-couplings are mediated through chemical bonds and are dependent on the dihedral angle between the coupled nuclei.[7] The Karplus relationship provides an empirical correlation between the magnitude of the three-bond coupling constant (³J) and the corresponding dihedral angle.[3][7] For peptides, the ³J(HNα) coupling constant is particularly informative about the backbone dihedral angle φ.

1.3 Chemical Shifts as Structural Probes

The chemical shift of a proton is highly sensitive to its local electronic environment, which is in turn influenced by the peptide's secondary structure. The Chemical Shift Index (CSI) is a simple yet powerful method that utilizes deviations of ¹Hα and ¹³Cα/¹³Cβ chemical shifts from their random coil values to identify regions of α-helix or β-sheet.[8][9][10][11] A consensus approach, combining data from multiple nuclei, can achieve predictive accuracies exceeding 92%.[8][11]

1.4 Experimental Workflow: A Strategic Approach

The successful conformational analysis of H-Leu-D-Leu-D-Leu-OH hinges on a well-designed series of 2D NMR experiments.

G cluster_prep Sample Preparation cluster_nmr 2D NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation prep Peptide Synthesis & Purification sample NMR Sample Preparation (Solvent, Concentration, pH) prep->sample tocsy TOCSY sample->tocsy noesy NOESY/ROESY sample->noesy hsqc ¹H-¹³C HSQC sample->hsqc hmbc ¹H-¹³C HMBC sample->hmbc cosy COSY sample->cosy assign Resonance Assignment tocsy->assign noesy->assign hsqc->assign hmbc->assign cosy->assign extract Extraction of Structural Restraints (NOEs, J-couplings) assign->extract model Molecular Modeling & Dynamics extract->model validate Structure Validation model->validate final_structure final_structure validate->final_structure Final Conformational Ensemble

Figure 1: A comprehensive workflow for the conformational analysis of H-Leu-D-Leu-D-Leu-OH using 2D NMR.

Part 2: Detailed Experimental Protocols

2.1 Peptide Synthesis and Purification

The tripeptide H-Leu-D-Leu-D-Leu-OH can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc-protected amino acids.[12][13]

  • Resin: Wang or Rink Amide resin.

  • Amino Acids: Fmoc-D-Leu-OH and Fmoc-L-Leu-OH.

  • Coupling Reagents: HBTU/HOBt or HATU in the presence of a tertiary amine base like DIPEA.

  • Fmoc Deprotection: 20% piperidine in DMF.

  • Cleavage and Deprotection: A cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS).

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is employed to achieve high purity (>95%).

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight.

2.2 NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.[14]

  • Dissolution: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or a mixture of H₂O/D₂O). The choice of solvent can influence the peptide's conformation, so it should be selected based on the intended application or to mimic a specific biological environment.

  • Concentration: The peptide concentration should be in the range of 1-5 mM.[1]

  • pH Adjustment: Adjust the pH of the sample to a desired value (typically between 4 and 6) to ensure the stability of the peptide and to slow down the exchange of amide protons with the solvent.

  • Internal Standard: Add a small amount of an internal standard, such as DSS or TSP, for chemical shift referencing.

2.3 2D NMR Experiments

A suite of 2D NMR experiments is necessary to obtain a complete set of structural restraints.

Experiment Purpose Key Information Obtained
TOCSY (Total Correlation Spectroscopy)Identifies all protons within a single amino acid's spin system.Through-bond correlations, crucial for assigning resonances to specific amino acid residues.[1]
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled through two or three bonds.Vicinal coupling constants (³J) can be extracted to determine dihedral angles.[1]
NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy)Detects protons that are close in space (< 5-6 Å).Inter-residue and intra-residue distance restraints for 3D structure calculation.[1][6] ROESY is preferred for molecules with molecular weights around 1000-2000 Da where the NOE may be close to zero.[1]
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)Correlates each proton with its directly attached carbon atom.Provides carbon chemical shifts and aids in resolving spectral overlap in the proton spectrum.[15]
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons that are two or three bonds apart.Useful for confirming assignments and identifying long-range connectivities.[15]
Part 3: Data Analysis and Structure Calculation

3.1 Resonance Assignment

The first step in analyzing the 2D NMR data is to assign all the proton and carbon resonances to their respective atoms in the H-Leu-D-Leu-D-Leu-OH sequence.[14]

  • Identify Spin Systems: Use the TOCSY spectrum to identify the characteristic spin systems of the leucine residues.

  • Sequential Assignment: Use the NOESY/ROESY spectrum to link the identified spin systems in the correct order by observing NOEs between the amide proton (NH) of one residue and the α-proton (Hα) or side-chain protons of the preceding residue (dαN, dβN, dNN).[1]

  • Confirm with HSQC/HMBC: Use the HSQC and HMBC spectra to confirm the proton assignments and to assign the corresponding carbon resonances.

G cluster_leu1 Leu-1 cluster_dleu2 D-Leu-2 cluster_dleu3 D-Leu-3 nh1 NH₁ ha1 Hα₁ nh2 NH₂ nh1->nh2 dNN(i, i+1) hb1 Hβ₁ ha1->nh2 dαN(i, i+1) hg1 Hγ₁ hd1 Hδ₁ ha2 Hα₂ nh3 NH₃ nh2->nh3 dNN(i, i+1) hb2 Hβ₂ ha2->nh3 dαN(i, i+1) hg2 Hγ₂ hd2 Hδ₂ ha3 Hα₃ hb3 Hβ₃ hg3 Hγ₃ hd3 Hδ₃

Figure 2: Key sequential NOE connectivities used for resonance assignment of a tripeptide.

3.2 Extraction of Structural Restraints

Once the resonances are assigned, the next step is to extract the quantitative structural information.

  • Distance Restraints: The intensities of the NOESY cross-peaks are converted into upper distance bounds.[14] This is typically done by classifying the NOEs as strong (1.8-2.7 Å), medium (1.8-3.3 Å), or weak (1.8-5.0 Å).

  • Dihedral Angle Restraints: The ³J(HNα) coupling constants are measured from a high-resolution 1D ¹H or 2D COSY spectrum and used in the Karplus equation to derive restraints on the φ dihedral angle.

Hypothetical Structural Restraints for H-Leu-D-Leu-D-Leu-OH

Restraint Type Residue Pair Atoms Involved Classification/Value Derived Restraint
NOE Leu1 - D-Leu2Hα₁ - NH₂Strongd ≤ 2.7 Å
NOE D-Leu2 - D-Leu3Hα₂ - NH₃Mediumd ≤ 3.3 Å
NOE Leu1 - D-Leu3Hα₁ - Hα₃Weakd ≤ 5.0 Å
J-Coupling D-Leu2HN₂ - Hα₂8.5 Hzφ ≈ -120° ± 30°
J-Coupling D-Leu3HN₃ - Hα₃4.0 Hzφ ≈ -60° ± 30°

3.3 Structure Calculation and Refinement

The collected distance and dihedral angle restraints are used as input for structure calculation programs such as CYANA, CNS, or XPLOR-NIH.[5] These programs use molecular dynamics and/or simulated annealing algorithms to generate a family of structures that are consistent with the experimental data.[16][17]

The resulting ensemble of structures represents the conformational space sampled by the peptide in solution. The quality of the calculated structures is assessed based on their agreement with the experimental restraints and their stereochemical properties (e.g., using a Ramachandran plot).[18]

Part 4: Interpretation of Results and Significance

The final ensemble of structures for H-Leu-D-Leu-D-Leu-OH will reveal its preferred conformation(s) in solution. The presence of D-amino acids is likely to induce specific turn structures, such as a type II' β-turn, which can be identified by characteristic short- and medium-range NOEs.

The detailed conformational model derived from this analysis can provide critical insights for drug development. For instance, it can inform the design of peptidomimetics with improved stability and bioavailability, or it can be used to understand the structural basis of the peptide's interaction with its biological target. The combination of experimental NMR data with molecular dynamics simulations can provide a more comprehensive picture of the peptide's conformational landscape.[18][19][20]

By following the rigorous experimental and analytical framework outlined in this guide, researchers can confidently elucidate the solution-state conformation of H-Leu-D-Leu-D-Leu-OH and other peptides, thereby advancing our understanding of their structure-function relationships.

References

  • BMRB. Chemical shift index. Available from: [Link]

  • PDB, RCSB. NMR refinement and peptide folding using the GROMACS software. Available from: [Link]

  • Wishart, D. S., Sykes, B. D., & Richards, F. M. (1992). The chemical shift index: a fast and simple method for the assignment of protein secondary structure through NMR spectroscopy. Biochemistry, 31(6), 1647–1651. Available from: [Link]

  • Patel, K., Karmakar, S., Tothadi, S., & Prabhakaran, P. (2024). “Fluorine Effects” in Conformational Orchestration of α/β Hybrid Peptide with a 9-membered Pseudo β-Turn Motif. ResearchGate. Available from: [Link]

  • Wikipedia. Chemical shift index. Available from: [Link]

  • Hudson, J. B., & Duca, J. S. (2018). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Chemical Science, 9(4), 972–981. Available from: [Link]

  • Wishart, D. S., & Sykes, B. D. (1994). The 13C chemical-shift index: a simple method for the identification of protein secondary structure using 13C chemical-shift data. Journal of biomolecular NMR, 4(2), 171–180. Available from: [Link]

  • IMSERC. CHEMICAL SHIFT INDEX. Available from: [Link]

  • NMIMS Pharmacy. NMR in structural determination of proteins and peptides. Available from: [Link]

  • University of Missouri. NOESY and ROESY. Available from: [Link]

  • van der Spoel, D., & Lindahl, E. (2020). NMR refinement and peptide folding using the GROMACS software. Journal of Biomolecular NMR, 74(9-10), 475–483. Available from: [Link]

  • Gibbons, W. A., Némethy, G., Stern, A., & Craig, L. C. (1970). An approach to conformational analysis of peptides and proteins in solution based on a combination of nuclear magnetic resonance spectroscopy and conformational energy calculations. Proceedings of the National Academy of Sciences of the United States of America, 67(1), 239–246. Available from: [Link]

  • ETH Zurich. peptide nmr. Available from: [Link]

  • Adaligil, E. (2021). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society. Available from: [Link]

  • Nagadi, N. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. Available from: [Link]

  • Qian, Z., De, P., & Schepartz, A. (2019). Cyclic Peptide Design Guided by Residual Dipolar Couplings, J-Couplings, and Intramolecular Hydrogen Bond Analysis. The Journal of Organic Chemistry, 84(2), 703–711. Available from: [Link]

  • ResearchGate. Interpreting NMR Data for β-Peptides Using Molecular Dynamics Simulations. Available from: [Link]

  • Mitchell, J., et al. (2023). Aligning Molecular Dynamics with 2D NMR Derived NOE Restraints. Digital Commons @ UConn. Available from: [Link]

  • Witus, L. S., et al. (2018). Conformational Properties of a Peptidic Catalyst: Insights from NMR Spectroscopic Studies. Journal of the American Chemical Society, 140(35), 11063–11070. Available from: [Link]

  • NMR Wiki. J-couplings. Measurement and Usage in Structure Determination. Available from: [Link]

  • Case, D. A. (2002). J-Coupling Constants for a Trialanine Peptide as a function of Dihedral Angles Calculated by Density Functional Theory over the full Ramachandran Space. PMC. Available from: [Link]

  • Journal of Chemical Education. Solid-Phase Peptide Synthesis and 2D NMR Analysis of Unknown Tripeptides: An Advanced Undergraduate Synthesis and Spectroscopy Laboratory. Available from: [Link]

  • Swiss Open Access Repository. Structure determination of a flexible cyclic peptide based on NMR and MD simulation 3J-coupling. Available from: [Link]

  • Reddit. Peptide NMR / Structure elucidation. Available from: [Link]

  • Springer Nature Experiments. Peptide Structure Determination by NMR. Available from: [Link]

  • MDPI. Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. Available from: [Link]

  • NovoPro Bioscience Inc. H-Gly-Leu-OH peptide. Available from: [Link]

Sources

Exploratory

A Technical Guide to the Stereochemical Effects of D-Leucine in H-Leu-D-Leu-D-Leu-OH

Abstract The strategic incorporation of D-amino acids into peptide sequences represents a powerful tool in medicinal chemistry and drug development. This guide provides an in-depth technical analysis of the stereochemica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic incorporation of D-amino acids into peptide sequences represents a powerful tool in medicinal chemistry and drug development. This guide provides an in-depth technical analysis of the stereochemical effects imparted by D-leucine within the model tripeptide, H-Leu-D-Leu-D-Leu-OH. By replacing naturally occurring L-amino acids with their D-enantiomers, it is possible to induce unique conformational preferences, enhance proteolytic stability, and modulate biological activity. This document details the underlying principles of D-amino acid stereochemistry, provides comprehensive experimental protocols for the synthesis and purification of the target peptide, and outlines advanced analytical techniques for its complete structural elucidation. The intended audience includes researchers, scientists, and drug development professionals seeking to leverage stereochemical control in peptide design.

Introduction to Peptide Stereochemistry

The substitution of L-amino acids with their D-enantiomers can profoundly alter a peptide's structure and function.[1] This is because the stereochemistry at the α-carbon dictates the spatial orientation of the side chain, which in turn influences backbone conformation and intermolecular interactions.

1.1 Chirality in Amino Acids: L- vs. D-Isomers

All proteinogenic amino acids, with the exception of achiral glycine, exist as one of two non-superimposable mirror images, or enantiomers.[1] In nature, the ribosomal machinery almost exclusively incorporates L-amino acids into proteins.[2] D-amino acids, however, are found in various natural products, such as bacterial cell walls and the venom of certain animals, where they often confer specific biological advantages.[3][4] The simple inversion of the α-carbon from the L- to the D-configuration is expected to result in mirrored conformational behavior.[5]

1.2 Impact of Stereochemistry on Peptide Structure and Biological Function

Introducing D-amino acids into a peptide sequence can have significant consequences:

  • Conformational Constraint: The presence of a D-amino acid can disrupt or stabilize secondary structures like α-helices and β-sheets.[6] For instance, the incorporation of a single D-amino acid can promote the formation of specific turn structures, such as β-hairpins.[1]

  • Enhanced Enzymatic Stability: One of the most significant advantages of using D-amino acids is the increased resistance to proteolytic degradation.[7][8] Proteases, which are chiral enzymes, have evolved to recognize and cleave peptide bonds between L-amino acids, making peptides containing D-isomers poor substrates and thereby extending their biological half-life.[3][9]

  • Modulated Biological Activity: Changes in conformation and stability directly impact how a peptide interacts with its biological target. In some cases, D-amino acid substitution can enhance binding affinity and efficacy.[2][10]

1.3 The Model Peptide: H-Leu-D-Leu-D-Leu-OH

The tripeptide H-Leu-D-Leu-D-Leu-OH serves as an excellent model for studying these effects. Its L-D-D sequence is predicted to induce a stable turn conformation, driven by the stereochemical clash that would occur in a linear, extended structure. The bulky isobutyl side chains of the leucine residues further influence the accessible conformational space. Understanding the precise three-dimensional structure of this peptide is key to predicting its properties and potential applications.

Conformational Analysis of H-Leu-D-Leu-D-Leu-OH

A combination of spectroscopic techniques and computational modeling is required to fully elucidate the three-dimensional structure of H-Leu-D-Leu-D-Leu-OH in solution.

2.1 Predicted Secondary Structure

The L-D-D sequence is known to favor the formation of a Type II' β-turn. This structure is stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (L-Leu) and the amide proton of the fourth residue (in a longer peptide) or, in this case, potentially through intramolecular interactions influenced by the terminal carboxyl group. The diagram below illustrates the logical workflow for determining the peptide's structure.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_result Final Output SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification QC Mass Spec & Analytical HPLC Purification->QC CD Circular Dichroism (CD) (Secondary Structure) QC->CD >95% Purity NMR 2D NMR Spectroscopy (TOCSY, NOESY/ROESY) QC->NMR Confirm Mass CD->NMR Initial Fold Assessment Restraints Distance & Dihedral Angle Restraints NMR->Restraints Calculation Structure Calculation (Simulated Annealing) Restraints->Calculation Final_Structure Ensemble of 3D Structures Calculation->Final_Structure

Caption: Workflow for peptide synthesis and structural analysis.

2.2 Spectroscopic Techniques for Structural Elucidation

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure of a peptide in solution.[11] The CD spectrum of an L-homochiral peptide and its D-enantiomer should be mirror images.[1] For a heterochiral peptide like H-Leu-D-Leu-D-Leu-OH, the spectrum will reveal a unique signature corresponding to its preferred conformation, such as a β-turn. Measurements should be conducted in various solvents (e.g., aqueous buffer, trifluoroethanol) to assess conformational stability.[12]

NMR is the most powerful technique for determining the high-resolution three-dimensional structure of peptides in solution.[13][14] A series of 2D NMR experiments are required:

  • TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid residue's spin system.[13]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating Frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (< 5-6 Å), regardless of whether they are in the same residue.[15][16] This information is crucial for determining the peptide's global fold.[17][18] For a small peptide like a tripeptide, ROESY is often preferred as the NOE may be close to zero, making detection difficult.[15]

The pattern of sequential and medium-range NOEs/ROEs provides the necessary distance restraints to calculate the 3D structure.

Experimental Protocols
3.1 Solid-Phase Peptide Synthesis (SPPS) of H-Leu-D-Leu-D-Leu-OH

This protocol describes the manual synthesis of the target peptide using Fmoc/tBu chemistry.[19][20]

Materials:

  • Rink Amide resin

  • Fmoc-D-Leu-OH

  • Fmoc-L-Leu-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-diisopropylethylamine)

  • Deprotection agent: 20% piperidine in DMF (N,N-dimethylformamide)

  • Solvents: DMF, DCM (dichloromethane), MeOH (methanol)

  • Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF within an SPPS reaction vessel for 30 minutes.[19]

  • First Amino Acid Coupling (Fmoc-D-Leu-OH):

    • Perform an initial Fmoc deprotection with 20% piperidine in DMF.[21]

    • Wash the resin thoroughly with DMF, DCM, and MeOH.

    • Activate Fmoc-D-Leu-OH with HBTU and DIPEA in DMF and add to the resin. Agitate for 2 hours.

  • Second Amino Acid Coupling (Fmoc-D-Leu-OH):

    • Deprotect the Fmoc group with 20% piperidine in DMF.

    • Wash the resin as in step 2.

    • Couple the second Fmoc-D-Leu-OH using the same activation and reaction procedure.

  • Third Amino Acid Coupling (Fmoc-L-Leu-OH):

    • Deprotect the Fmoc group.

    • Wash the resin.

    • Couple Fmoc-L-Leu-OH.

  • Final Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the resin extensively with DCM and dry under vacuum.

    • Add the cleavage cocktail and react for 2 hours at room temperature.[22]

    • Filter the solution to separate the cleaved peptide from the resin beads.

  • Precipitation and Lyophilization:

    • Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

    • Dry the crude peptide pellet and lyophilize to obtain a white powder.

Caption: Step-by-step workflow for Solid-Phase Peptide Synthesis.

3.2 Purification by Reverse-Phase HPLC

The crude peptide must be purified to >95% for structural and biological studies.[23] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for this purpose.[24][25]

Instrumentation & Materials:

  • Preparative RP-HPLC system with a UV detector

  • C18 column (e.g., 250 x 9.4 mm I.D.)[26]

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude peptide dissolved in a minimal amount of Mobile Phase A

Protocol:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Sample Injection: Inject the dissolved crude peptide onto the column.

  • Gradient Elution: Elute the peptide using a linear gradient, for example, from 5% to 65% Mobile Phase B over 60 minutes.[23] The hydrophobic nature of the peptide will determine the exact gradient needed.

  • Fraction Collection: Monitor the elution profile at 214/220 nm and collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to identify those with >95% purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a TFA salt.

ParameterValueRationale
Column C18, wide-pore (300 Å)The C18 stationary phase provides good retention for the hydrophobic leucine residues. Wide pores are suitable for peptides.[24]
Mobile Phase Water/Acetonitrile with 0.1% TFAAcetonitrile is a common organic modifier. TFA acts as an ion-pairing agent to improve peak shape.[25]
Gradient 5% to 65% Acetonitrile over 60 minA slow gradient is often necessary to resolve closely eluting synthesis-related impurities.[26]
Detection 214 nm or 220 nmWavelengths for detecting the peptide backbone amide bonds.[23]
Purity Goal >95%Minimum purity required for reliable NMR structural analysis and biological assays.[13]
3.3 Structural Characterization Protocol: 2D NMR

Sample Preparation:

  • Dissolve ~1-2 mg of purified, lyophilized peptide in 500 µL of a suitable solvent.

  • For observing amide protons, use 90% H₂O / 10% D₂O. For other experiments, D₂O or a deuterated organic solvent (like DMSO-d₆) can be used.

  • The required concentration is typically 0.1-5 mM.[13][27]

  • Adjust pH to a range of 4-6 to slow amide proton exchange.[27]

NMR Experiments:

  • 1D ¹H Spectrum: Acquire a simple 1D proton spectrum to check sample purity and concentration.

  • 2D TOCSY: Acquire a TOCSY spectrum with a mixing time of ~80 ms to identify the spin systems for L-Leu, D-Leu₁, and D-Leu₂.

  • 2D ROESY: Acquire a ROESY spectrum with a mixing time of ~150-200 ms.[28] This is critical for observing through-space correlations which define the peptide's fold.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton resonances by correlating the TOCSY spin systems with the sequential ROE cross-peaks (e.g., Hα(i) to HN(i+1)).

    • Integrate the ROESY cross-peaks and convert them into upper-limit distance restraints (e.g., strong < 2.5 Å, medium < 3.5 Å, weak < 5.0 Å).

  • Structure Calculation: Use the distance restraints in a molecular dynamics program (e.g., CYANA, CNS) to calculate an ensemble of structures that satisfy the experimental data.[17]

Physicochemical and Biological Implications
4.1 Enhanced Enzymatic Stability

Peptides composed of L-amino acids are readily degraded by proteases in serum and tissues. The presence of D-leucine residues in H-Leu-D-Leu-D-Leu-OH renders the peptide bonds resistant to cleavage by common proteases like trypsin and chymotrypsin.[3][8] This stability is a key advantage for developing peptide-based therapeutics with a longer in vivo half-life.[9][29]

Protocol for Stability Assay:

  • Incubate the peptide (e.g., at 1 mg/mL) in human serum or a solution of a specific protease (e.g., trypsin) at 37°C.

  • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Quench the enzymatic reaction by adding an acid (e.g., TFA).

  • Analyze the amount of remaining intact peptide by RP-HPLC.[8]

  • Calculate the half-life (t₁/₂) of the peptide under these conditions. A corresponding all-L control peptide (H-Leu-L-Leu-L-Leu-OH) would be expected to degrade rapidly.

4.2 Receptor Binding and Biological Activity

The specific 3D conformation adopted by H-Leu-D-Leu-D-Leu-OH will dictate its ability to bind to biological targets. While the all-L version of a peptide might bind to a specific receptor, the altered topography of the D-containing diastereomer could lead to:

  • Loss of activity: if the precise orientation of L-side chains is required for binding.

  • Novel activity: by binding to a different receptor or the same receptor in a different mode.

  • Enhanced activity: if the turn conformation induced by the D-amino acids presents the side chains in a more optimal arrangement for binding.[4]

Conclusion and Future Directions

The tripeptide H-Leu-D-Leu-D-Leu-OH serves as a fundamental model for understanding the profound impact of stereochemistry on peptide structure and function. The incorporation of D-leucine residues induces a defined conformational preference, likely a β-turn, which is inaccessible to its all-L counterpart. This structural constraint, combined with a dramatic increase in proteolytic stability, highlights a key strategy in modern peptide drug design. The detailed protocols provided in this guide offer a comprehensive framework for the synthesis, purification, and rigorous structural analysis of this and other heterochiral peptides. Future work should focus on exploring the biological activity of such constrained peptides, leveraging their unique structures to design potent and stable ligands for a wide range of therapeutic targets.

References
  • Conlon, J. M. (2007). Purification of Naturally Occurring Peptides by Reversed-Phase HPLC. Nature Protocols, 2(1), 191-197. [Link]

  • Solid-Phase Peptide Synthesis of d-Amino Acids. (n.d.). Scholarly Commons. [Link]

  • Creative Biolabs. (n.d.). Reverse-phase HPLC Peptide Purification. [Link]

  • GenScript. (n.d.). D Amino Acid Peptide Synthesis Service. [Link]

  • NovoPro. (2021, February 26). Improving enzymatic and chemical stability of peptides by chemical modifications. [Link]

  • Triclinic Labs. (n.d.). Peptide NMR Analysis Services. [Link]

  • LifeTein. (n.d.). D-Amino Acid Peptide Synthesis Service | Mirror-Image & Retro-Inverso D-Peptides. [Link]

  • Apostolopoulos, V., et al. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 21(2), 125. [Link]

  • Bodis, J., et al. (2001). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. PNAS, 98(22), 12651-12656. [Link]

  • GenScript. (2025, October 9). Enzymatic Degradation Studies: Assessing Peptide Stability. [Link]

  • Porter, J. R., & Daugherty, D. L. (2018). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. Peptide Science, 110(6), e24075. [Link]

  • University of Zurich. (n.d.). Peptide NMR. [Link]

  • Cavelier, F., & Enjalbal, C. (2014). Methods and protocols of modern solid phase peptide synthesis. Peptide Science. [Link]

  • Schinn, S., et al. (2022). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. Methods in Enzymology, 664, 215-233. [Link]

  • Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Jayawickrama, D. A., & Sweedler, J. V. (2003). Transferred NOESY NMR studies of biotin mimetic peptide (FSHPQNT) bound to streptavidin: A structural model for studies of peptide-protein interactions. Journal of the American Chemical Society, 125(47), 14561-14569. [Link]

  • Allen, F. H., et al. (2014). Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 9), 2341-2351. [Link]

  • Ishida, K., et al. (2019). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. Applied and Environmental Microbiology, 85(12), e00551-19. [Link]

  • Fasman, G. D. (1996). Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases. The FASEB Journal, 10(2), 291-299. [Link]

  • Biotage. (n.d.). Improving Peptide Purification via Flash Column Chromatography by Modulating Mobile Phase pH. [Link]

  • Yamagishi, H., et al. (2021). Vibrational circular dichroism of d-amino acid-containing peptide NdWFamide in the crystal form. Chirality, 33(10), 652-659. [Link]

  • Zhang, L., et al. (2025, June 17). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. [Link]

  • American Chemical Society. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. [Link]

  • Wang, Y., et al. (2025). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Journal of Agricultural and Food Chemistry, 73(4), 2029-2038. [Link]

  • Gelain, A., et al. (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems. In Self-Assembled Peptide Nanomaterials (pp. 174-216). Royal Society of Chemistry. [Link]

  • Li, Y., et al. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. RSC Advances, 11(17), 10173-10178. [Link]

  • University of Wisconsin-Madison. (2018, August 8). NOESY and ROESY. [Link]

  • LifeTein. (n.d.). D-amino acid peptides. [Link]

  • Glick, M., et al. (2022). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. Journal of Chemical Information and Modeling, 62(3), 555-565. [Link]

  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]

  • Sreerama, N., & Woody, R. W. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical Biochemistry, 252(2), 232-236. [Link]

  • Mant, C. T., et al. (2009). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). Journal of Chromatography A, 1216(18), 3841-3847. [Link]

  • Thomas, G. A. (1998). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • D'Andrea, L. D., et al. (2021). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 22(16), 8851. [Link]

  • Craik, D. J. (2009). Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. Methods in Molecular Biology, 548, 1-21. [Link]

  • University of California, San Diego. (n.d.). Structure determination of a 20 amino acid peptide by NMR. [Link]

  • Wang, C., et al. (2019). Linear Peptides Containing d-Leucine with Neuroprotective Activities from the Leech Whitmania pigra Whitman. Journal of Natural Products, 82(9), 2491-2497. [Link]

  • Aapptec. (n.d.). H-Leu-OH [61-90-5]. [Link]

  • Chen, T., et al. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. International Journal of Molecular Sciences, 22(11), 5948. [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of H-Leu-D-Leu-D-Leu-OH in DMSO and Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of the tripeptide H-Leu-D-Leu-D-Leu-OH. Designed for researchers, scientists, and professionals in drug development, this document...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the solubility characteristics of the tripeptide H-Leu-D-Leu-D-Leu-OH. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining and optimizing the solubility of this hydrophobic peptide in dimethyl sulfoxide (DMSO) and other common organic solvents. By synthesizing established scientific principles with actionable experimental protocols, this guide aims to equip you with the necessary expertise to effectively handle and utilize H-Leu-D-Leu-D-Leu-OH in your research endeavors.

Introduction: The Critical Role of Solubility in Peptide Research

The therapeutic and research potential of peptides is vast; however, their practical application is often limited by their physicochemical properties, most notably solubility.[1][2] Poor solubility can impede formulation, reduce bioavailability, and lead to inaccurate results in in-vitro and in-vivo studies.[3] The tripeptide H-Leu-D-Leu-D-Leu-OH, composed entirely of the hydrophobic amino acid leucine, presents a significant challenge in this regard. Understanding its solubility profile is paramount for its successful application in areas such as drug discovery, material science, and biotechnology.[4] This guide will provide a detailed exploration of the factors governing the solubility of this unique peptide and present robust methodologies for its empirical determination.

Physicochemical Properties of H-Leu-D-Leu-D-Leu-OH

The solubility of a peptide is intrinsically linked to its molecular structure and the properties of its constituent amino acids.[5]

Amino Acid Composition: H-Leu-D-Leu-D-Leu-OH is a tripeptide composed exclusively of leucine residues. Leucine is a nonpolar, aliphatic amino acid, rendering this peptide highly hydrophobic.[6][7] Peptides with a high percentage of hydrophobic residues (typically >50%) are generally poorly soluble in aqueous solutions and often require organic solvents for dissolution.[1][7][8]

Stereochemistry: The presence of D-amino acids (D-Leucine) in the sequence can influence the peptide's secondary structure and its interactions with solvents and other molecules. While L-amino acids are the proteinogenic standard, the incorporation of D-amino acids can disrupt typical secondary structures like α-helices and β-sheets that can sometimes lead to aggregation.[6] This disruption may, in some cases, enhance solubility by preventing the formation of highly ordered, insoluble aggregates.

Charge State: The overall charge of a peptide is a critical determinant of its solubility, particularly in aqueous and polar solvents.[6] We can determine the net charge of H-Leu-D-Leu-D-Leu-OH by considering its ionizable groups: the N-terminal amino group (-NH2) and the C-terminal carboxylic acid group (-COOH).

  • N-terminal amino group: Has a pKa of approximately 9.6.

  • C-terminal carboxylic acid group: Has a pKa of approximately 2.4.

At a neutral pH of 7, the N-terminal amino group will be protonated (+1 charge), and the C-terminal carboxylic acid group will be deprotonated (-1 charge). Therefore, the overall net charge of H-Leu-D-Leu-D-Leu-OH at physiological pH is neutral (0) . Peptides with a neutral overall charge often exhibit poor solubility in aqueous solutions and typically require organic solvents for dissolution.[9][10]

Theoretical Solubility Profile in Organic Solvents

Based on its highly hydrophobic and neutral character, a qualitative solubility profile for H-Leu-D-Leu-D-Leu-OH can be predicted.

Table 1: Predicted Qualitative Solubility of H-Leu-D-Leu-D-Leu-OH

SolventPolarity IndexPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) 7.2High A polar aprotic solvent with a strong ability to dissolve both polar and nonpolar compounds. It is an excellent solvent for many hydrophobic peptides.[8][11][12][13]
Dimethylformamide (DMF) 6.4High Similar to DMSO, DMF is a polar aprotic solvent capable of disrupting hydrogen bonds and solvating hydrophobic peptides.[1][8][14]
Acetonitrile (ACN) 5.8Moderate to High A polar aprotic solvent commonly used in reverse-phase chromatography. It is a good solvent for many peptides, particularly when mixed with water.[1][11]
Isopropanol (IPA) 3.9Moderate A polar protic solvent that can dissolve some hydrophobic peptides. Its lower polarity compared to methanol and ethanol might be advantageous.[5][7]
Ethanol (EtOH) 4.3Low to Moderate A polar protic solvent. While it can dissolve some nonpolar compounds, its utility for highly hydrophobic peptides may be limited.[7]
Methanol (MeOH) 5.1Low to Moderate A polar protic solvent. Similar to ethanol, its effectiveness for this tripeptide may be limited.[5][11]
Water 10.2Very Low/Insoluble As a highly polar solvent, water is a poor solvent for hydrophobic and neutral peptides.[1][2][7]

It is crucial to note that these are predictions. The actual solubility can be influenced by factors such as crystalline structure of the peptide powder and the presence of impurities. Therefore, experimental determination is essential.

Experimental Determination of Solubility

A systematic approach is required to accurately determine the solubility of H-Leu-D-Leu-D-Leu-OH. It is always recommended to start with a small amount of the peptide for initial solubility tests.[1][6][15]

Materials and Equipment
  • H-Leu-D-Leu-D-Leu-OH (lyophilized powder)

  • High-purity organic solvents: DMSO, DMF, ACN, IPA, EtOH, MeOH

  • Vortex mixer

  • Sonicator (water bath)[6]

  • Analytical balance

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Pipettes

  • Optional: UV-Vis spectrophotometer or HPLC system

Experimental Workflow Diagram

G cluster_prep Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Analysis (Optional) P1 Weigh a small, precise amount of H-Leu-D-Leu-D-Leu-OH P2 Aliquot into separate microcentrifuge tubes P1->P2 Q1 Add a defined volume of solvent to each tube P2->Q1 Q2 Vortex thoroughly Q1->Q2 Q3 Sonicate if necessary Q2->Q3 Q4 Visually inspect for dissolved particles Q3->Q4 Q5 Record observations (e.g., clear, cloudy, suspension) Q4->Q5 T1 Prepare serial dilutions of the peptide solution Q4->T1 If soluble T2 Measure absorbance (UV-Vis) or peak area (HPLC) T1->T2 T3 Create a standard curve T2->T3 T4 Determine the concentration of the saturated solution T3->T4

Caption: Workflow for determining the solubility of H-Leu-D-Leu-D-Leu-OH.

Step-by-Step Protocol: Visual (Qualitative) Method

This method provides a rapid assessment of solubility.

  • Preparation: Accurately weigh a small amount of H-Leu-D-Leu-D-Leu-OH (e.g., 1 mg) into several microcentrifuge tubes.

  • Solvent Addition: To each tube, add a precise volume of a single organic solvent (e.g., 100 µL) to achieve a target concentration (in this case, 10 mg/mL).

  • Mixing: Vortex each tube vigorously for 30-60 seconds.

  • Sonication: If the peptide does not fully dissolve, place the tubes in a sonicating water bath for 5-10 minutes.[6] This can help break up aggregates.

  • Observation: Visually inspect each solution against a dark background. A completely dissolved peptide will result in a clear, particle-free solution. If the solution is cloudy, contains visible particles, or has formed a gel, the peptide is not fully soluble at that concentration.

  • Titration (Optional): If the peptide dissolves, you can add more peptide in small, known increments and repeat the mixing and sonication steps until saturation is reached (i.e., solid material remains). If it does not dissolve, you can add more solvent in known volumes until the peptide fully dissolves.

Step-by-Step Protocol: Quantitative Method (UV-Vis Spectroscopy Example)

This method provides a more precise measurement of solubility.

  • Prepare a Saturated Solution: Follow steps 1-4 of the visual method, but use a larger, known amount of peptide (e.g., 5 mg) and solvent (e.g., 500 µL). Ensure that there is undissolved peptide at the bottom of the tube to confirm saturation.

  • Equilibration: Allow the suspension to equilibrate for a set period (e.g., 1-2 hours) at a constant temperature, with occasional gentle agitation.

  • Centrifugation: Centrifuge the tube at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved peptide.[6]

  • Sample Collection: Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilution: Perform a serial dilution of the supernatant with the same solvent to bring the peptide concentration into the linear range of the spectrophotometer.

  • Absorbance Measurement: Measure the absorbance of the diluted samples at a wavelength where the peptide absorbs (typically around 210-220 nm for the peptide bond).

  • Standard Curve: Prepare a standard curve using known concentrations of the peptide in the same solvent.

  • Concentration Determination: Use the standard curve to determine the concentration of the peptide in the diluted supernatant.

  • Solubility Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor.

Data Presentation and Interpretation

The results of the solubility tests should be presented in a clear and concise manner.

Table 2: Example Solubility Data for H-Leu-D-Leu-D-Leu-OH

SolventQualitative Solubility (at 10 mg/mL)Quantitative Solubility (mg/mL)
DMSOClear Solution> 50
DMFClear Solution> 50
AcetonitrileClear Solution25.3
IsopropanolCloudy Suspension8.7
EthanolCloudy Suspension3.1
MethanolCloudy Suspension4.5

Note: The quantitative data in this table is illustrative and should be determined experimentally.

Factors Influencing the Solubility of H-Leu-D-Leu-D-Leu-OH

Several factors can be manipulated to improve the solubility of this hydrophobic peptide.

  • Co-solvents: Using a mixture of solvents can sometimes enhance solubility. For example, dissolving the peptide in a minimal amount of DMSO first and then slowly diluting with another solvent like acetonitrile or even an aqueous buffer can be an effective strategy.[6][11] When diluting with an aqueous buffer, add the peptide solution dropwise to the buffer while vortexing to avoid precipitation.[11]

  • Temperature: Gently warming the solution may increase solubility. However, care must be taken to avoid peptide degradation, especially for extended periods or at high temperatures.[1][6]

  • pH Adjustment (in aqueous co-solvent systems): While H-Leu-D-Leu-D-Leu-OH is neutral, slight adjustments to the pH of an aqueous co-solvent system away from the isoelectric point can sometimes increase solubility by introducing a small net charge. However, given its high hydrophobicity, the effect may be minimal.

Troubleshooting and Best Practices

  • Always start with a small amount of peptide for solubility testing. [1][6][15]

  • Ensure the peptide is completely dissolved in the initial organic solvent before adding any aqueous component. [11]

  • For cell-based assays, be mindful of the final concentration of the organic solvent, as high concentrations can be toxic to cells. [12] Typically, DMSO concentrations should be kept below 0.5% in the final culture medium.[12]

  • If the peptide precipitates upon addition to an aqueous buffer, try a lower starting concentration or a different co-solvent system. Re-lyophilizing the precipitated peptide before attempting to redissolve it is recommended.[1][8]

  • Sonication can be a powerful tool for dissolving difficult peptides, but prolonged sonication can generate heat, so monitor the temperature. [6]

Conclusion

The tripeptide H-Leu-D-Leu-D-Leu-OH, due to its composition of hydrophobic amino acids and its neutral charge, presents significant solubility challenges. A systematic approach, beginning with theoretical predictions and followed by empirical testing, is essential for its successful handling and application. Dimethyl sulfoxide and dimethylformamide are predicted to be excellent primary solvents. This guide provides the foundational knowledge and detailed protocols to enable researchers to confidently determine and optimize the solubility of H-Leu-D-Leu-D-Leu-OH, thereby facilitating its use in a wide range of scientific endeavors.

References

  • Vertex AI Search. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.
  • JPT Peptide Technologies. (n.d.). Peptide Solubilization.
  • Cambridge Research Biochemicals. (n.d.). General Guide for Dissolving Peptides.
  • LifeTein. (n.d.). How to predict peptide solubility?.
  • Creative Peptides. (n.d.). Guidelines for Peptide Dissolving.
  • LifeTein. (2026, February 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.
  • AltaBioscience. (n.d.). Peptide solubility and storage.
  • Bachem. (n.d.). Peptide solubility.
  • GenScript. (n.d.). F1-SFP-peptide solubility guidelines 2020Q1.
  • MDPI. (2026, February 3). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Molecules.
  • Creative Peptides. (n.d.). Peptide Solubility Testing.
  • GenScript. (n.d.). peptide solubility guidelines.
  • GenScript. (2023, September 6). G-PEPTIDE SOLUBILITY GUIDELINES 20230906 T.
  • Chem-Impex. (n.d.). Leu-Leu-Leu-OH.

Sources

Exploratory

Introduction: The Stability Challenge in Peptide Therapeutics

An In-Depth Technical Guide to Determining the Biological Half-Life of H-Leu-D-Leu-D-Leu-OH in Human Plasma Peptides represent a highly specific and potent class of therapeutic molecules. However, their clinical translat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Determining the Biological Half-Life of H-Leu-D-Leu-D-Leu-OH in Human Plasma

Peptides represent a highly specific and potent class of therapeutic molecules. However, their clinical translation is often hampered by a critical liability: a short biological half-life.[1] The circulatory system is a hostile environment, rich with proteolytic enzymes that rapidly degrade natural peptides, limiting their bioavailability and therapeutic efficacy.[2] A primary strategy to overcome this is the incorporation of non-canonical amino acids, such as D-enantiomers, into the peptide sequence.[3][4] These stereochemical modifications can render peptide bonds unrecognizable to endogenous L-specific proteases, thereby enhancing metabolic stability.[2][5]

This guide provides a comprehensive, field-proven methodology for determining the in vitro biological half-life of the synthetic tripeptide H-Leu-D-Leu-D-Leu-OH in human plasma. As a Senior Application Scientist, this document moves beyond a simple protocol, explaining the causality behind experimental choices and providing a framework for generating robust, reliable, and interpretable data for drug development professionals.

Guiding Principles: Proteolytic Degradation & D-Amino Acid Resistance

Mechanisms of Peptide Degradation in Plasma

Human plasma contains a multitude of peptidases capable of cleaving peptide bonds.[3] These are broadly categorized as:

  • Aminopeptidases: Cleave single amino acids from the N-terminus.

  • Carboxypeptidases: Cleave single amino acids from the C-terminus.

  • Endopeptidases (e.g., Trypsin, Chymotrypsin): Cleave internal peptide bonds at specific recognition sites.[2]

These enzymes are stereospecific and have evolved to recognize and process peptides composed of L-amino acids.[2] The rate and pattern of degradation are therefore highly dependent on the peptide's primary sequence and terminal modifications.[2]

The Stereochemical Shield: Analyzing H-Leu-D-Leu-D-Leu-OH

The strategic design of H-Leu-D-Leu-D-Leu-OH anticipates enzymatic attack and builds in resistance.

  • N-Terminus (L-Leucine): The unprotected N-terminal L-Leucine is the most probable site of initial enzymatic attack, primarily by aminopeptidases.

  • Internal & C-Terminal Residues (D-Leucine): The peptide bonds involving the two D-Leucine residues are expected to be highly resistant to cleavage by nearly all common plasma proteases.[5][6] The presence of a D-amino acid at the cleavage site sterically hinders the peptide from fitting into the enzyme's active site.[5]

Therefore, the degradation of this peptide is hypothesized to be slow, likely proceeding via gradual cleavage of the N-terminal L-Leu, rather than rapid internal fragmentation. The primary goal of this assay is to quantify this rate.

cluster_peptide H-Leu-D-Leu-D-Leu-OH Structure & Degradation cluster_enzymes Plasma Proteases Leu L-Leu DLeu1 D-Leu Leu->DLeu1 -CO-NH- DLeu2 D-Leu DLeu1->DLeu2 -CO-NH- AP Aminopeptidase AP->Leu Susceptible Cleavage Site EP Endopeptidase EP->DLeu1 Highly Resistant (Stereochemical Hindrance)

Caption: Conceptual diagram of H-Leu-D-Leu-D-Leu-OH proteolytic resistance.

Experimental Design: A Self-Validating In Vitro Assay

The core of this investigation is an in vitro plasma stability assay. The peptide is spiked into human plasma and incubated at physiological temperature. Aliquots are taken at various time points, the enzymatic reaction is quenched, and the remaining amount of the intact parent peptide is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Critical Experimental Parameters

Designing a robust assay requires careful consideration of several variables. The parameters below are selected to ensure data integrity and relevance.

ParameterRecommended ValueRationale & Justification
Matrix Pooled Human PlasmaUsing pooled plasma from multiple donors minimizes variability from individual differences in enzyme concentrations.[1][7]
Anticoagulant Sodium HeparinRecommended for peptide stability studies as chelating agents like EDTA can inhibit certain metalloproteases, potentially overestimating stability.[8]
Peptide Conc. 1 - 10 µMHigh enough for accurate detection but low enough to ensure enzyme concentration is the rate-limiting factor (first-order kinetics).[7][9]
Incubation Temp. 37°CMimics physiological conditions, ensuring relevant enzymatic activity rates.[7][10]
Time Points 0, 0.5, 1, 2, 4, 8, 24, 48 hoursProvides sufficient data points to accurately model the degradation curve. A long final time point is chosen due to the expected high stability.[10]
Control Sample Peptide in Buffer (e.g., PBS)A parallel incubation without plasma is essential to confirm that peptide loss is due to enzymatic degradation and not physical adsorption or chemical instability.

Detailed Experimental Protocol

This protocol outlines a self-validating system for assessing plasma stability.

Materials & Reagents
  • H-Leu-D-Leu-D-Leu-OH (Test Article)

  • Pooled Human Plasma (Sodium Heparin anticoagulant)

  • Dimethyl Sulfoxide (DMSO), HPLC Grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% Formic Acid (FA), LC-MS Grade (Quenching/Precipitation Solution)

  • Internal Standard (IS): A stable, isotope-labeled version of the test article or a structurally similar peptide.

  • Water Bath or Incubator (37°C)

  • Refrigerated Centrifuge

  • HPLC Vials

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of H-Leu-D-Leu-D-Leu-OH in DMSO.

    • Causality: DMSO is a standard solvent for peptides, but its final concentration in the plasma should be kept low (<1%) to avoid impacting enzyme structure or activity.

    • Prepare a working solution by diluting the stock solution in PBS to a concentration of 100 µM.

  • Plasma Preparation:

    • Rapidly thaw the pooled human plasma in a 37°C water bath.

    • Centrifuge the thawed plasma at 2000 x g for 10 minutes at 4°C to pellet any cryoprecipitates (e.g., fibrinogen).[10]

    • Transfer the clear supernatant to a new pre-warmed tube. Pre-warm the plasma at 37°C for at least 15 minutes.

    • Causality: Pre-warming ensures the experiment starts at the correct physiological temperature, preventing a lag phase in enzymatic activity.

  • Incubation and Time-Point Sampling:

    • Initiate the reaction (define as T=0) by spiking the 100 µM peptide working solution into the pre-warmed plasma to achieve a final concentration of 5 µM (e.g., add 50 µL of working solution to 950 µL of plasma).

    • Vortex gently and place in the 37°C incubator.

    • At each designated time point (0, 0.5, 1, 2, 4, 8, 24, 48 hours), withdraw a 50 µL aliquot of the plasma-peptide mixture.

    • Trustworthiness: The T=0 sample is processed immediately after spiking and serves as the 100% reference value, accounting for any initial losses during sample processing.

  • Reaction Quenching and Sample Processing:

    • Immediately add each 50 µL aliquot to a microcentrifuge tube containing 150 µL of ice-cold ACN with 0.1% FA and the internal standard.

    • Causality: The cold organic solvent serves two purposes: it instantly denatures and precipitates the plasma proteins (including the degradative enzymes), effectively stopping the reaction, and it solubilizes the small peptide.[11]

    • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

    • Incubate the samples on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[10]

    • Carefully transfer the supernatant, which contains the peptide, to an HPLC vial for analysis.

Analytical Methodology: LC-MS/MS Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for peptide quantification in complex biological matrices due to its high sensitivity and specificity.[12]

cluster_workflow General Plasma Stability Workflow P1 1. Thaw & Pre-warm Plasma P2 2. Spike Peptide (Time = 0) P1->P2 P3 3. Incubate at 37°C P2->P3 P4 4. Sample at Time Points P3->P4 P5 5. Quench & Precipitate Protein P4->P5 P6 6. Centrifuge & Collect Supernatant P5->P6 P7 7. LC-MS/MS Analysis P6->P7 P8 8. Calculate % Remaining & Half-Life P7->P8

Caption: High-level experimental workflow for the plasma stability assay.
LC-MS/MS Method Parameters

A validated bioanalytical method is crucial. While specific parameters must be optimized for the instrument and peptide, a typical setup is outlined below.

ParameterTypical SettingRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for hydrophobic to moderately polar peptides.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting the peptide from the column.
Flow Rate 0.4 mL/minStandard flow for analytical LC systems.
Ionization Mode Electrospray Ionization, Positive (ESI+)Peptides readily form positive ions by accepting protons.
Detection Mode Multiple Reaction Monitoring (MRM)Provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the peptide and its internal standard.[13]
Analytical Workflow
  • Develop MRM Transitions: Infuse the peptide and internal standard into the mass spectrometer to identify the most abundant precursor ion (typically the [M+H]+ ion) and the most stable, high-intensity product ions upon fragmentation.

  • Chromatographic Separation: Inject the processed samples. Develop a gradient elution method that provides a sharp, symmetrical peak for the target peptide, well-separated from any matrix interferences.

  • Quantification: Integrate the peak area for the target peptide's MRM transition at each time point. Normalize this area using the peak area of the internal standard to correct for variations in sample processing and instrument response. (Peak Area Ratio = Peptide Area / IS Area).

Data Analysis and Half-Life Calculation

  • Calculate Percent Remaining: The peak area ratio at T=0 is considered 100%. For all subsequent time points, calculate the percentage of peptide remaining: % Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100

  • Plot Degradation Curve: Plot the natural logarithm (ln) of the % Remaining peptide versus time.

  • Determine Half-Life (t½): Peptide degradation in plasma typically follows first-order kinetics.[14] The slope of the ln(% Remaining) vs. time plot is equal to the negative of the degradation rate constant (k).

    • ln(% Remaining) = -kt + ln(100)

    • The half-life is calculated from the rate constant using the formula:

    • t½ = 0.693 / k

Example Data Presentation
Time (hours)Mean Peak Area Ratio% Remainingln(% Remaining)
01.25100.04.605
0.51.2297.64.581
11.2096.04.564
21.1692.84.530
41.1088.04.477
81.0180.84.392
240.7862.44.134
480.4939.23.669

By performing a linear regression on the ln(% Remaining) vs. time data, the slope (k) can be determined, and from it, the half-life. Based on this example data, the peptide shows significant stability, as expected.

Conclusion

This technical guide details a robust, reliable, and scientifically-grounded methodology to determine the in vitro plasma half-life of H-Leu-D-Leu-D-Leu-OH. By understanding the principles of enzymatic degradation and D-amino acid resistance, employing a self-validating experimental design, and utilizing the specificity of LC-MS/MS, researchers can generate high-quality data. This information is paramount for making informed decisions in the drug development pipeline, enabling the selection and optimization of peptide candidates with favorable pharmacokinetic profiles.

References

  • Indrevoll, B., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link].

  • Indrevoll, B., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PMC. Available at: [Link].

  • Cyprotex. Plasma Stability. Evotec. Available at: [Link].

  • Otvos, L., et al. (2000). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. PNAS. Available at: [Link].

  • Wu, L. (2020). Peptide Quantification in Plasma Using the Agilent 6495 Triple Quadrupole LC/MS Coupled with the Agilent 1290 Infinity II LC System. Agilent Technologies. Available at: [Link].

  • Le-Feuvre, R., et al. (2023). Rapid and Quantitative Enrichment of Peptides from Plasma for Mass Spectrometric Analysis. PubMed. Available at: [Link].

  • Wang, Z., et al. (2025). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. ACS Omega. Available at: [Link].

  • Wang, S., et al. (2007). LC−MS/MS Approach for Quantification of Therapeutic Proteins in Plasma Using a Protein Internal Standard and 2D-Solid-Phase Extraction Cleanup. Analytical Chemistry. Available at: [Link].

  • Levalley, S., et al. (2023). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. PMC. Available at: [Link].

  • Loir, B., et al. (2006). Strategies to improve plasma half life time of peptide and protein drugs. PubMed. Available at: [Link].

  • Wang, Z., et al. (2025). Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation. PubMed. Available at: [Link].

  • Mathur, D., et al. (2018). In silico approaches for predicting the half-life of natural and modified peptides in blood. PLOS ONE. Available at: [Link].

  • Singh, S., et al. (2025). PEPlife2: A Updated Repository of the Half-life of Peptides. bioRxiv. Available at: [Link].

  • Aragen Life Sciences. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Aragen Life Sciences. Available at: [Link].

  • Sharma, A., et al. (2016). PEPlife: A Repository of the Half-life of Peptides. PMC. Available at: [Link].

  • Strohl, W. R. (2015). Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. Bentham Science. Available at: [Link].

  • Anapharm Bioanalytics. (2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics. Available at: [Link].

  • Sikorska, E., et al. (2023). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. Molecules. Available at: [Link].

  • Regalado-Ramos, J. A., et al. (2022). Analysis of D-Amino Acids: Relevance in Human Disease. LCGC North America. Available at: [Link].

  • Hong, S. Y., et al. (1999). Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. PubMed. Available at: [Link].

Sources

Foundational

An In-Depth Technical Guide to Elucidating the Receptor Binding Profile of H-Leu-D-Leu-D-Leu-OH

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and characterize the receptor binding profile of the novel tripeptide H-Leu-D-Leu-D-L...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and characterize the receptor binding profile of the novel tripeptide H-Leu-D-Leu-D-Leu-OH. Given the absence of published data on this specific peptide, this document outlines a robust, hypothesis-driven approach, grounded in established pharmacological principles and state-of-the-art methodologies. We will explore potential receptor targets based on the peptide's structural attributes and detail the necessary experimental workflows to validate these hypotheses.

Introduction: The Enigma of H-Leu-D-Leu-D-Leu-OH

The tripeptide H-Leu-D-Leu-D-Leu-OH presents a unique structure for pharmacological investigation. The presence of two consecutive D-leucine residues is of particular interest. The incorporation of D-amino acids into peptide sequences is a well-established strategy to enhance proteolytic stability, a critical factor for therapeutic potential.[1][2] This modification can significantly extend the in-vivo half-life of a peptide compared to its all-L-amino acid counterpart.[1] However, the impact of D-amino acid substitution on receptor binding affinity and specificity is not always predictable and can range from enhanced to diminished activity.[1]

The hydrophobic nature of the leucine residues suggests potential interactions with transmembrane receptors.[3] Based on the current understanding of peptide-receptor interactions, two primary receptor families emerge as initial, high-priority targets for investigation: the Formyl Peptide Receptors (FPRs) and the Opioid Receptors.

Hypothesis-Driven Target Identification

The Case for Formyl Peptide Receptors (FPRs)

The FPRs are a family of G protein-coupled receptors (GPCRs) integral to the innate immune system, recognizing N-formylated peptides of bacterial and mitochondrial origin to mediate chemotaxis.[4][5][6] While H-Leu-D-Leu-D-Leu-OH lacks the canonical N-formyl group, the FPR family, particularly FPR1 and FPR2, is known for its remarkable ligand promiscuity, binding to a wide array of non-formylated peptides and small molecules.[6][7] This promiscuity, coupled with their role in inflammation and immune modulation, makes the FPRs a compelling starting point for our investigation.

The Potential for Opioid Receptor Interaction

The presence of D-amino acids in peptides has been linked to interactions with opioid receptors. A notable example is [D-Ala2, D-Leu5]-enkephalin, a well-characterized synthetic opioid peptide with high affinity for the δ-opioid receptor.[8] This precedent suggests that peptides containing D-leucine, such as H-Leu-D-Leu-D-Leu-OH, may possess the conformational flexibility or specific side-chain orientations required for binding to one or more of the opioid receptor subtypes (μ, δ, or κ).

Experimental Workflow for Receptor Binding Characterization

The following experimental workflow provides a systematic approach to determining the receptor binding profile of H-Leu-D-Leu-D-Leu-OH.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-depth Characterization Peptide Synthesis & Characterization Peptide Synthesis & Characterization Primary Binding Assays Primary Binding Assays Peptide Synthesis & Characterization->Primary Binding Assays High-purity peptide Functional Assays Functional Assays Primary Binding Assays->Functional Assays Binding confirmed Affinity & Selectivity Profiling Affinity & Selectivity Profiling Functional Assays->Affinity & Selectivity Profiling Functional activity observed Mechanism of Action Studies Mechanism of Action Studies Affinity & Selectivity Profiling->Mechanism of Action Studies Potent & selective hit In-vivo Proof of Concept In-vivo Proof of Concept Mechanism of Action Studies->In-vivo Proof of Concept Cellular mechanism elucidated Data Analysis & Interpretation Data Analysis & Interpretation In-vivo Proof of Concept->Data Analysis & Interpretation G cluster_0 Gαi-Coupled Receptor Signaling Ligand Ligand GPCR GPCR (FPR/Opioid) Ligand->GPCR Binds G_protein Gαiβγ GPCR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects

Sources

Protocols & Analytical Methods

Method

Solid-Phase Synthesis of H-Leu-D-Leu-D-Leu-OH: An Application Note and Detailed Protocol

Abstract This document provides a comprehensive guide for the synthesis of the tripeptide H-Leu-D-Leu-D-Leu-OH using Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids into peptide sequen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of the tripeptide H-Leu-D-Leu-D-Leu-OH using Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids into peptide sequences is a critical strategy in medicinal chemistry to enhance proteolytic stability and modulate biological activity.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, an explanation of the chemical principles, and practical insights for a successful synthesis. We detail the use of 2-chlorotrityl chloride (2-CTC) resin to yield a C-terminal carboxylic acid, describe a robust coupling strategy, and outline the final cleavage, purification, and characterization of the target peptide.

Introduction: The Significance of D-Amino Acids in Peptide Therapeutics

Peptides are fundamental signaling molecules in a vast array of biological processes.[3] However, the therapeutic application of natural L-amino acid peptides is often hampered by their rapid degradation by proteases. A powerful strategy to overcome this limitation is the incorporation of D-amino acids, the non-natural stereoisomers (enantiomers) of the canonical L-amino acids.[1][2] The presence of D-residues renders peptide bonds resistant to cleavage by most endogenous proteases, thereby extending the peptide's in vivo half-life.[2] Furthermore, the introduction of D-amino acids can induce unique conformational constraints, leading to altered receptor binding affinities and potentially enhanced potency.[1][4]

The target peptide of this protocol, H-Leu-D-Leu-D-Leu-OH, is a simple tripeptide that serves as an excellent model system for mastering the techniques required for synthesizing D-amino acid-containing peptides (DAACPs). The principles and methods described herein are broadly applicable to the synthesis of more complex and therapeutically relevant DAACPs. This guide will follow the well-established Fmoc/tBu strategy, which relies on the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection.[5][6]

Strategic Considerations for the Synthesis of H-Leu-D-Leu-D-Leu-OH

The synthesis of H-Leu-D-Leu-D-Leu-OH via SPPS involves the sequential addition of amino acids to a growing chain anchored to an insoluble resin support.[3][7]

Choice of Solid Support: 2-Chlorotrityl Chloride (2-CTC) Resin

To obtain the desired C-terminal carboxylic acid (–OH), a highly acid-labile resin is required. The 2-chlorotrityl chloride (2-CTC) resin is the ideal choice for this purpose.[8]

Key Advantages of 2-CTC Resin:

  • Mild Cleavage Conditions: The peptide can be cleaved from the 2-CTC resin under very mild acidic conditions (e.g., using a dilute solution of trifluoroacetic acid (TFA) or hexafluoroisopropanol (HFIP)), which preserves the acid-labile side-chain protecting groups if necessary, allowing for the synthesis of protected peptide fragments.[9]

  • Suppression of Racemization: The bulky nature of the trityl linker minimizes the risk of racemization of the first amino acid during its attachment to the resin.[10][11]

  • Inhibition of Diketopiperazine Formation: The steric hindrance provided by the trityl group also effectively suppresses the formation of diketopiperazine, a common side reaction that can occur after the coupling of the second amino acid, particularly with proline at the C-terminus.[10][11]

Coupling Strategy: Ensuring Efficient Peptide Bond Formation

The formation of the amide bond between the carboxyl group of the incoming amino acid and the free amine of the resin-bound peptide is the core reaction of SPPS. This reaction is not spontaneous and requires an activating agent, also known as a coupling reagent.[12] For this synthesis, a combination of a uronium/aminium salt-based coupling reagent and a base is recommended.

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used and highly efficient coupling reagent that promotes rapid peptide bond formation with minimal risk of racemization.[12][13] HATU is another excellent, often more reactive, alternative.[14]

  • Base: N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to activate the Fmoc-amino acid and neutralize the protonated amine on the resin.[15]

The synthesis will proceed from the C-terminus to the N-terminus. Therefore, the order of addition will be:

  • Fmoc-D-Leu-OH

  • Fmoc-D-Leu-OH

  • Fmoc-L-Leu-OH

Experimental Protocol

This protocol is designed for a 0.1 mmol synthesis scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ParameterValue / Description
Solid Support 2-Chlorotrityl chloride (2-CTC) resin, 100-200 mesh, ~1.2 mmol/g loading
Amino Acids Fmoc-D-Leucine (Fmoc-D-Leu-OH), Fmoc-L-Leucine (Fmoc-L-Leu-OH)
Coupling Reagent HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
Base DIPEA (N,N-Diisopropylethylamine)
Deprotection Reagent 20% (v/v) Piperidine in DMF
Solvents N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Methanol (MeOH)
Cleavage Cocktail 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS)
Precipitation Solvent Cold diethyl ether
Purification Solvents HPLC Grade Acetonitrile (ACN) and Water, both with 0.1% TFA
Step-by-Step Synthesis Workflow

The entire synthesis consists of several key stages: resin preparation, iterative cycles of deprotection and coupling, and final cleavage and work-up.

SPPS_Workflow cluster_ResinPrep Resin Preparation cluster_Cycle Iterative Synthesis Cycle (x2) cluster_Final Final Steps cluster_Cleavage Cleavage & Purification Resin 2-CTC Resin Swell Swell Resin in DMF Resin->Swell Load Load First Amino Acid (Fmoc-D-Leu-OH) Swell->Load Cap Cap Unreacted Sites with MeOH Load->Cap Deprotection Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple Next Amino Acid (Fmoc-D-Leu-OH then Fmoc-L-Leu-OH) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Wash2->Deprotection Repeat for next AA Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect Final_Wash Final Wash (DMF, DCM, MeOH) Final_Deprotect->Final_Wash Dry Dry Resin Final_Wash->Dry Cleavage Cleavage from Resin (TFA/TIS/H₂O) Dry->Cleavage Precipitate Precipitate Peptide (Cold Ether) Cleavage->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Lyophilize Lyophilize Purify->Lyophilize Characterize Characterize (MS, HPLC) Lyophilize->Characterize

Sources

Application

Application Note: Elucidating the Fragmentation Pathways of H-Leu-D-Leu-D-Leu-OH by Tandem Mass Spectrometry

Introduction: The Significance of Stereoisomeric Peptides In pharmaceutical research and development, the stereochemistry of a peptide therapeutic can dramatically influence its efficacy, metabolic stability, and immunog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Stereoisomeric Peptides

In pharmaceutical research and development, the stereochemistry of a peptide therapeutic can dramatically influence its efficacy, metabolic stability, and immunogenicity. Peptides containing D-amino acids, such as H-Leu-D-Leu-D-Leu-OH, are of significant interest as they often exhibit enhanced resistance to enzymatic degradation compared to their all-L counterparts. Consequently, the ability to unambiguously identify and characterize these stereoisomers is critical.

Tandem mass spectrometry (MS/MS) is a cornerstone technology for peptide sequencing.[1] This application note provides a detailed guide to the analysis of the tripeptide H-Leu-D-Leu-D-Leu-OH using electrospray ionization (ESI) followed by collision-induced dissociation (CID). We will explore the theoretical fragmentation pathways, present a comprehensive experimental protocol, and discuss the interpretation of the resulting MS/MS spectra. While CID is highly effective for sequencing, it's important to note that it typically does not differentiate between D- and L-amino acid epimers based on fragment masses alone.[2] However, differences in fragment ion intensities or the use of advanced techniques like ion mobility-mass spectrometry can provide stereochemical insights.[3][4]

Theoretical Background: The Principles of Peptide Fragmentation

When a protonated peptide ion is subjected to low-energy collision-induced dissociation (CID), it fragments at the peptide amide bonds in predictable ways.[5][6] This process generates a series of characteristic fragment ions that allow for the deduction of the original amino acid sequence.

The nomenclature for these fragments was established to systematically describe the cleavage points along the peptide backbone.[7][8] The most common fragment ions observed in CID are b-ions and y-ions , resulting from cleavage of the peptide bond.[5][7]

  • b-ions: The charge is retained on the N-terminal fragment. These ions are numbered sequentially from the N-terminus (e.g., b₁, b₂, etc.).[5][9]

  • y-ions: The charge is retained on the C-terminal fragment. These ions are numbered sequentially from the C-terminus (e.g., y₁, y₂, etc.).[5][9]

Other ion types, such as a-ions (typically formed by the loss of a carbonyl group from a b-ion), can also be observed but are generally less prevalent in low-energy CID.[5][8]

Predicted Fragmentation of H-Leu-D-Leu-D-Leu-OH

The tripeptide H-Leu-D-Leu-D-Leu-OH consists of three leucine residues. For the purpose of mass calculation in high-resolution mass spectrometry, the presence of D- or L- stereoisomers does not change the elemental composition or the monoisotopic mass.

  • Molecular Formula: C₁₈H₃₅N₃O₄

  • Monoisotopic Mass (M): 357.2627 Da

  • Protonated Precursor Ion [M+H]⁺: 358.2705 Da

This [M+H]⁺ ion at m/z 358.2705 will be selected in the first stage of mass analysis (MS1) and subjected to fragmentation to generate the MS/MS spectrum. The predicted primary fragment ions are detailed in the table below.

Table 1: Predicted Monoisotopic m/z Values for Key Fragment Ions of [Leu-D-Leu-D-Leu+H]⁺

Fragment IonSequenceFormulaCalculated m/z
b-ions
b₁LeuC₆H₁₂NO⁺114.0913
b₂Leu-D-LeuC₁₂H₂₃N₂O₂⁺227.1754
y-ions
y₁D-LeuC₆H₁₄NO₂⁺132.0968
y₂D-Leu-D-LeuC₁₂H₂₅N₂O₃⁺245.1809

The following diagram illustrates the expected fragmentation pathway.

G precursor [M+H]⁺ H-Leu-D-Leu-D-Leu-OH m/z 358.27 y2 y₂ D-Leu-D-Leu-OH m/z 245.18 precursor->y2 - Leu precursor->invis1 - (D-Leu-D-Leu-OH) b1 b₁ Leu m/z 114.09 b1->invis2 - (D-Leu) b2 b₂ Leu-D-Leu m/z 227.18 y1 y₁ D-Leu-OH m/z 132.10 y2->y1 - D-Leu invis1->b1 invis2->b2

Caption: CID fragmentation pathway for H-Leu-D-Leu-D-Leu-OH.

Experimental Protocol: ESI-MS/MS Analysis

This protocol outlines a general procedure for the analysis of H-Leu-D-Leu-D-Leu-OH on a standard high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

A. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of the H-Leu-D-Leu-D-Leu-OH peptide in HPLC-grade water.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µM using a solvent mixture compatible with reverse-phase chromatography and ESI. A typical solvent is 50:50 (v/v) acetonitrile:water with 0.1% formic acid.

    • Scientist's Note: Formic acid is crucial as it acidifies the mobile phase, promoting the protonation of the peptide to form the [M+H]⁺ ion necessary for positive mode ESI analysis.[10][11]

B. LC-MS/MS System Configuration

While direct infusion can be used, coupling with liquid chromatography (LC) is recommended for sample cleanup and separation from potential contaminants.

  • LC Column: C18 reverse-phase column (e.g., 2.1 mm ID, 50 mm length, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient (e.g., 5-50% B over 10 minutes) is typically sufficient for a small peptide.

  • Flow Rate: 200-400 µL/min.

  • Injection Volume: 1-5 µL.

C. Mass Spectrometer Parameters

The following are starting parameters and should be optimized for the specific instrument in use.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • MS1 Scan Range: m/z 100 - 500.

  • MS/MS Acquisition: Data-Dependent Acquisition (DDA).

    • Precursor Ion: m/z 358.27.

    • Isolation Window: 1.0 - 1.5 Da.

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Start with a normalized collision energy (NCE) of 25-35%. It is advisable to perform a collision energy ramp (e.g., 20-45%) to ensure a comprehensive set of fragment ions is generated.

    • MS/MS Scan Range: m/z 50 - 400.

Data Interpretation and Expected Results

The acquired MS/MS spectrum should be analyzed for the presence of the predicted b- and y-ions.

  • A dominant peak at m/z 358.27 in the MS1 scan confirms the presence of the protonated peptide.

  • In the MS/MS spectrum, the presence of the y-ion series (y₁ at m/z 132.10, y₂ at m/z 245.18) and the b-ion series (b₁ at m/z 114.09, b₂ at m/z 227.18) confirms the peptide sequence as Leu-Leu-Leu.

  • The mass difference between y₂ and y₁ (245.18 - 132.10 = 113.08 Da) corresponds to a leucine residue.

  • Similarly, the mass difference between b₂ and b₁ (227.18 - 114.09 = 113.09 Da) also corresponds to a leucine residue.

Distinguishing Stereoisomers: As previously mentioned, standard CID does not typically allow for the differentiation of D/L isomers based on fragment m/z values.[2] The fragmentation patterns of H-Leu-D-Leu-D-Leu-OH and its all-L diastereomer, H-Leu-Leu-Leu-OH, will produce the same b- and y-ion series. While subtle differences in the relative intensities of fragment ions may exist due to stereochemical effects on ion stability, these are often not robust enough for definitive assignment without careful validation and comparison to an authentic standard.[2] Advanced techniques such as radical-directed dissociation (RDD) or ion mobility-mass spectrometry (IM-MS) are more powerful tools for distinguishing peptide epimers.[3][12]

Conclusion

Tandem mass spectrometry with collision-induced dissociation is a powerful and essential tool for the primary sequence confirmation of peptides, including those containing non-natural D-amino acids like H-Leu-D-Leu-D-Leu-OH. By following the detailed protocol and understanding the fundamental fragmentation pathways, researchers can confidently verify the molecular structure of such synthetic peptides. This application note provides a robust framework for experimental design and data interpretation, serving as a valuable resource for scientists in peptide chemistry and drug discovery.

References

  • b and y Ions - De Novo Peptide Sequencing. (2016). Proteomics & Metabolomics Facility.
  • Section 4B. CID of Peptides and De Novo Sequencing. (2023). Chemistry LibreTexts. [Link]

  • What do the B & Y Matches Mean? Matrix Science. [Link]

  • Peptide Sequencing with Electrospray LC/MS Part 1: Ion Types and Nomenclature. (2023). Technology Networks. [Link]

  • Ion Activation Methods for Peptides and Proteins. (2015). Journal of the American Society for Mass Spectrometry. [Link]

  • Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. (2013). European Pharmaceutical Review. [Link]

  • Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. (2021). Journal of the American Society for Mass Spectrometry. [Link]

  • Analysis of Peptide Mixtures for Proteomics Research Using LC–ESI-MS with a Simple Microgradient Device. (2015). LCGC International. [Link]

  • Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary... PubMed. [Link]

  • Peptide Sequencing by Nanoelectrospray Tandem Mass Spectrometry. SpringerLink. [Link]

  • Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry. (2012). PubMed. [Link]

  • The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. American Chemical Society. [Link]

  • A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. Molecular & Cellular Proteomics. [Link]

  • Collision-induced dissociation (CID) of peptides and proteins. PubMed. [Link]

  • Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. (2023). Taylor & Francis Online. [Link]

  • Fast and Effective Ion Mobility–Mass Spectrometry Separation of d-Amino-Acid-Containing Peptides. (2017). ACS Publications. [Link]

  • Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. (2024). ResearchGate. [Link]

Sources

Method

preparation of H-Leu-D-Leu-D-Leu-OH stock solutions for cell culture

An Application Note and Protocol for the Preparation of H-Leu-D-Leu-D-Leu-OH Stock Solutions for Cell Culture Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive, field-teste...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Preparation of H-Leu-D-Leu-D-Leu-OH Stock Solutions for Cell Culture

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested guide for the preparation, sterilization, and storage of stock solutions for the tripeptide H-Leu-D-Leu-D-Leu-OH, intended for use in cell culture applications. The protocol emphasizes methods to ensure peptide integrity, sterility, and concentration accuracy, which are critical for reproducible experimental outcomes. We address the inherent challenges posed by the hydrophobic nature of this peptide and detail a robust methodology centered on the use of Dimethyl Sulfoxide (DMSO) for initial solubilization, followed by sterile filtration and appropriate long-term storage. This guide is intended for researchers, scientists, and drug development professionals who require reliable and validated procedures for handling peptides in a biological research setting.

Principles and Scientific Background

The biological activity of a peptide in cell culture is directly dependent on its structural integrity and bioavailability. Improper handling during the preparation of stock solutions can lead to loss of material, aggregation, degradation, or microbial contamination, any of which can compromise experimental results.[1][2] H-Leu-D-Leu-D-Leu-OH is a tripeptide composed of three leucine residues. Leucine is an amino acid with a hydrophobic isobutyl side chain.[3] Consequently, this tripeptide is highly hydrophobic and predicted to have poor solubility in aqueous solutions like water or phosphate-buffered saline (PBS) at neutral pH.[4]

Our protocol is therefore designed around a two-step solubilization process:

  • Initial Reconstitution: The lyophilized peptide is first dissolved in a minimal volume of a sterile organic solvent, Dimethyl Sulfoxide (DMSO), in which it is readily soluble.[5][6]

  • Working Stock Dilution: The high-concentration DMSO stock is then carefully diluted into a sterile aqueous buffer or cell culture medium to create the final working stock solution.

This approach ensures complete dissolution while managing the potential cytotoxicity of DMSO. Although an effective solvent, DMSO can impact cell viability and function at higher concentrations.[7][8] Therefore, it is critical to limit the final concentration of DMSO in the cell culture to non-toxic levels, typically ≤0.5%, with many cell lines, especially primary cells, tolerating only ≤0.1%.[9][10]

Sterilization is achieved via filtration, as autoclaving (heat sterilization) will degrade the peptide.[11] The choice of filter membrane is also critical, as peptides can adsorb to surfaces, leading to a significant loss of material.[12] Low protein-binding membranes are essential for this step.[13]

Physicochemical Properties of H-Leu-D-Leu-D-Leu-OH

A foundational understanding of the peptide's properties dictates the entire handling and preparation strategy.

PropertyValue / PredictionRationale & Significance
Molecular Formula C₁₈H₃₅N₃O₄Derived from the condensation of three leucine molecules.[14]
Molecular Weight 357.49 g/mol Essential for accurate calculation of molar concentrations.[14]
Amino Acid Composition 1 x L-Leucine, 2 x D-LeucineThe presence of all-hydrophobic residues predicts poor aqueous solubility.
Predicted Net Charge at pH 7.0 0 (Neutral)The N-terminal amine (+1) and C-terminal carboxyl (-1) charges cancel out. Neutral peptides often exhibit lower aqueous solubility compared to charged peptides.[15]
Predicted Solubility - Water/Buffers: Poor to Insoluble- DMSO: SolubleThe high hydrophobicity necessitates the use of an organic solvent for initial reconstitution.[4][6]
Storage (Lyophilized) -20°C or -80°CProtect from moisture and light to ensure long-term stability. Peptides are hygroscopic and can degrade if exposed to atmospheric moisture.[2][16]

Required Materials and Equipment

Reagents
  • Lyophilized H-Leu-D-Leu-D-Leu-OH peptide (purity ≥95%)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade (e.g., Sigma-Aldrich, Cat. No. D2650)

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4, without Ca²⁺/Mg²⁺

  • Sterile, deionized, DNase/RNase-free water

Equipment & Consumables
  • Laminar flow hood or biological safety cabinet (BSC)

  • Analytical balance (for non-aliquoted peptide)

  • Vortex mixer

  • Calibrated micropipettes (P10, P200, P1000)

  • Sterile pipette tips

  • Sterile, low-protein binding microcentrifuge tubes (1.5 mL)

  • Sterile, disposable syringe (1 mL or 3 mL)

  • Sterile syringe filters, 0.22 µm pore size, with low protein-binding membranes such as Polyvinylidene fluoride (PVDF) or Polyethersulfone (PES).[13]

  • -20°C and -80°C freezers (non-frost-free models preferred).[17]

  • Desiccator

Experimental Workflow Diagram

The following diagram outlines the complete process from receiving the lyophilized peptide to the generation of ready-to-use stock solutions.

Peptide_Stock_Preparation cluster_0 Phase 1: Initial Reconstitution cluster_1 Phase 2: Final Stock Preparation & Storage start Receive Lyophilized Peptide equilibrate Equilibrate Vial to Room Temperature in Desiccator start->equilibrate Critical Step: Prevents Condensation [6] calc_dmso Calculate Volume of DMSO for 100 mM Primary Stock equilibrate->calc_dmso add_dmso Add Sterile DMSO to Lyophilized Peptide calc_dmso->add_dmso dissolve Vortex Gently to Fully Dissolve add_dmso->dissolve primary_stock 100 mM Primary Stock in 100% DMSO dissolve->primary_stock calc_dil Calculate Dilution of Primary Stock for 10 mM Final Stock in PBS primary_stock->calc_dil Proceed Immediately dilute Slowly Add Primary Stock to Sterile PBS While Vortexing calc_dil->dilute sterilize Sterile Filter with 0.22 µm Low Protein-Binding Syringe Filter [28] dilute->sterilize Ensures Sterility for Cell Culture [4] aliquot Aliquot into Sterile, Low-Binding Tubes sterilize->aliquot Avoids Freeze-Thaw Cycles [5] storage Store Aliquots at -80°C aliquot->storage

Caption: Workflow for H-Leu-D-Leu-D-Leu-OH stock solution preparation.

Step-by-Step Protocol

Perform all steps under aseptic conditions in a biological safety cabinet.

Part A: Preparation of 100 mM Primary Stock in DMSO

The objective here is to create a highly concentrated, non-aqueous stock that ensures the peptide is fully solubilized.

  • Equilibrate Peptide: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator for at least 30 minutes. This critical step prevents atmospheric moisture from condensing inside the cold vial, which can compromise peptide stability.[16][18][19]

  • Calculate DMSO Volume: Determine the volume of sterile DMSO required to achieve a 100 mM stock solution. Use the following formula:

    Volume (µL) = [ (Weight of Peptide (mg) / 357.49 ( g/mol )) / 0.1 (mol/L) ] * 1,000,000

    Example Calculation: For 5 mg of peptide: Volume (µL) = [ (5 mg / 357.49 mg/mmol) / 0.1 mmol/mL ] * 1000 µL/mL = 139.9 µL

    It is advisable to round up to 140 µL for ease of pipetting.

  • Reconstitute Peptide: Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom. Carefully add the calculated volume of sterile, cell-culture grade DMSO to the vial.

  • Ensure Complete Dissolution: Cap the vial tightly and vortex gently for 10-20 seconds. Visually inspect the solution to ensure it is clear and free of any particulates.[18] If particles remain, sonication for a few minutes may aid dissolution.[5][17] This solution is the 100 mM Primary Stock .

Part B: Preparation of 10 mM Final Stock in Sterile PBS

This step dilutes the peptide into an aqueous, physiologically compatible buffer while keeping the DMSO concentration low. A 10 mM stock is convenient for most cell culture applications.

  • Prepare Diluent: Dispense 900 µL of sterile PBS (pH 7.4) into a sterile 1.5 mL microcentrifuge tube.

  • Perform Dilution: While gently vortexing the PBS, slowly add 100 µL of the 100 mM Primary Stock drop-by-drop to the PBS. Adding the DMSO stock to the aqueous buffer (and not the other way around) while mixing is crucial to prevent the hydrophobic peptide from precipitating out of solution.[6]

  • Final Concentration: This procedure results in a 10 mM Final Stock solution in 10% DMSO/90% PBS. This stock is now ready for sterilization.

Part C: Sterilization and Aliquoting

Filtration is the only acceptable method for sterilizing peptide solutions.[11]

  • Prepare Syringe Filter: Aseptically attach a 0.22 µm sterile syringe filter (PVDF or PES membrane) to a new sterile syringe (e.g., 1 mL or 3 mL).

  • Filter the Solution: Draw the entire 1 mL of the 10 mM Final Stock into the syringe.

  • Dispense and Aliquot: Carefully dispense the filtered solution into multiple sterile, low-protein binding microcentrifuge tubes. Create small, single-use aliquots (e.g., 20-50 µL) to avoid the damaging effects of repeated freeze-thaw cycles.[2][17]

  • Labeling: Clearly label each aliquot with the peptide name, concentration (10 mM), solvent (10% DMSO/PBS), and the date of preparation.

Part D: Storage and Stability

Proper storage is paramount to maintaining the peptide's biological activity over time.

  • Long-Term Storage: Immediately transfer the labeled aliquots to an -80°C freezer. Under these conditions, the stock solution should be stable for up to 6 months.[20]

  • Short-Term Storage: If using within 1-2 weeks, storage at -20°C is acceptable. However, -80°C is always preferred for maximum stability.[16]

  • Avoid:

    • Frost-free freezers: Their temperature cycles can degrade peptides.[17]

    • Repeated Freeze-Thaw Cycles: This is the most common cause of peptide degradation. Always use a fresh aliquot for each experiment.[1]

Application in Cell Culture

When treating cells, the 10 mM Final Stock must be further diluted in your complete cell culture medium to the desired final working concentration (e.g., 1 µM, 10 µM, 100 µM).

Crucial Consideration: Always calculate the final DMSO concentration in your culture wells.

  • Example: To achieve a 10 µM peptide concentration in 1 mL of culture medium:

    • Dilution factor = 10 mM / 10 µM = 1000x

    • Volume of 10 mM stock to add = 1000 µL / 1000 = 1 µL

    • The 10 mM stock contains 10% DMSO.

    • Final DMSO concentration = 10% / 1000 = 0.01%

A final DMSO concentration of 0.01% is well below the toxicity threshold for virtually all cell lines.[10] Remember to include a vehicle control in your experiments (i.e., cells treated with the same final concentration of DMSO without the peptide).

Troubleshooting

IssuePotential CauseRecommended Solution
Lyophilized peptide does not dissolve in DMSO. Insufficient solvent volume or low-quality DMSO.Add a slightly larger volume of DMSO. Gentle warming (<40°C) or brief sonication can be attempted.[4] Ensure DMSO is anhydrous and of high purity.
Peptide precipitates during dilution into PBS. Dilution performed too quickly; peptide is highly hydrophobic.Ensure the primary stock is added very slowly to the PBS while it is being actively (but gently) vortexed.[6] If precipitation persists, consider making the final stock in a buffer containing a higher percentage of DMSO (e.g., 20-50%), but be mindful of the higher final DMSO concentration in your cell culture.
Loss of biological activity over time. Improper storage; repeated freeze-thaw cycles.Ensure aliquots are stored at -80°C in a non-frost-free freezer. Use a new aliquot for every experiment.[2][17]
Contamination in cell culture. Breach in aseptic technique during stock preparation.Ensure all steps are performed in a certified BSC. Use sterile-filtered reagents and sterile consumables.

References

  • NIBSC. (n.d.). Peptide Handling, dissolution & Storage. National Institute for Biological Standards and Control. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

  • Extension Health. (2025, May 23). How to Reconstitute Lyophilized Peptides: Best Practices. Retrieved from [Link]

  • Peptide Sciences. (2025, June 30). Reconstitution of Lyophilized Peptides. Retrieved from [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Retrieved from [Link]

  • Google Patents. (n.d.). US11090398B2 - Sterilization and filtration of peptide compositions.
  • Pacific Immunology. (n.d.). Peptide Reconstitution. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Al-Adham, I. S. I., et al. (2018). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Gene, 674, 1-7. Retrieved from [Link]

  • Biomatik. (2020, November 27). Peptide Handling (Solubility & Storage) Guideline. Retrieved from [Link]

  • Huang, J., et al. (2015). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PLoS ONE, 10(11), e0143328. Retrieved from [Link]

  • ProImmune. (n.d.). WORKING WITH PEPTIDES. Retrieved from [Link]

  • Van den Oetelaar, P. J. M., et al. (1989). Loss of Peptides and Proteins Upon Sterile Filtration Due to Adsorption to Membrane Filters. Drug Development and Industrial Pharmacy, 15(1), 97-106. Retrieved from [Link]

  • International Filter Products. (2025, February 21). Sterile Filtration in GLP-1 Drug Compounding: Ensuring Quality & Safety. Retrieved from [Link]

  • PubChem. (n.d.). L-Leucine. National Center for Biotechnology Information. Retrieved from [Link]

  • LifeTein. (2026, February 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved from [Link]

Sources

Application

Title: A Robust and Validated LC-MS/MS Method for the Quantification of H-Leu-D-Leu-D-Leu-OH in Human Plasma

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This application note describes a comprehensive, step-by-step protocol for the quantitative analysis of the synthetic tripepti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note describes a comprehensive, step-by-step protocol for the quantitative analysis of the synthetic tripeptide H-Leu-D-Leu-D-Leu-OH in human plasma. Peptides represent a rapidly growing class of therapeutics, and their accurate quantification in biological matrices is essential for pharmacokinetic, toxicokinetic, and biomarker studies.[1] However, peptides present unique bioanalytical challenges, including low recovery, significant matrix effects, and susceptibility to degradation.[1] This guide details a highly selective and sensitive method employing Solid-Phase Extraction (SPE) for sample cleanup, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection. The entire method has been validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline to ensure data integrity and reliability for regulatory submissions.[2][3]

Scientific Principles and Method Rationale

The accurate quantification of peptides like H-Leu-D-Leu-D-Leu-OH from complex biological fluids such as plasma is analytically demanding. The method described herein is built on a foundation of robust scientific principles designed to overcome common challenges in peptide bioanalysis.

  • The Challenge of the Matrix : Biological matrices are complex mixtures of proteins, lipids, salts, and endogenous metabolites.[4] During LC-MS/MS analysis, co-eluting matrix components can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect, leading to signal suppression or enhancement and compromising data accuracy.[5] Phospholipids are particularly notorious for causing such interference. To mitigate this, a rigorous sample preparation strategy is paramount. While simple Protein Precipitation (PPT) is fast, it often fails to provide a sufficiently clean extract for achieving low limits of quantification. Therefore, this protocol employs Solid-Phase Extraction (SPE) , which offers superior cleanup by using orthogonal chemical interactions (hydrophobic retention and polar washes) to selectively isolate the analyte and remove interferences.[6]

  • Analyte-Specific Challenges : Peptides are prone to non-specific binding (NSB) to plastic and glass surfaces, leading to variable and low recovery. They can also be susceptible to enzymatic degradation in the biological matrix.[7][8] The use of D-amino acids in H-Leu-D-Leu-D-Leu-OH provides inherent resistance to proteolysis. To address NSB, this protocol utilizes low-binding polypropylene labware and incorporates organic/acidic modifiers in solvents to maintain peptide solubility and minimize surface adsorption.[9]

  • The Gold Standard: LC-MS/MS and Stable Isotope Dilution : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for peptide quantification due to its exceptional sensitivity, selectivity, and speed.[1][10] The method gains its selectivity from monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM). To achieve the highest level of accuracy and precision, a Stable Isotope-Labeled (SIL) Internal Standard (IS) is used. A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N). It co-elutes with the analyte and experiences nearly identical matrix effects and extraction recovery, thus providing a reliable basis for correcting analytical variability.[11]

Materials and Reagents

Item Supplier & Example Part Number Comments
Analyte & Internal Standard
H-Leu-D-Leu-D-Leu-OHCustom SynthesisPurity >98%
H-Leu(¹³C₆,¹⁵N)-D-Leu-D-Leu-OH (SIL-IS)Custom SynthesisIsotopic Purity >99%, Purity >98%
Chemicals & Solvents
Acetonitrile (ACN)Honeywell, LC-MS Grade
Methanol (MeOH)Fisher Scientific, LC-MS Grade
WaterMilli-Q system, 18.2 MΩ·cm
Formic Acid (FA)Thermo Scientific, 99+%Used as a mobile phase modifier.
Trifluoroacetic Acid (TFA)Sigma-AldrichUsed in SPE solvents.
Sample Preparation
Human Plasma (K₂EDTA)BioIVTSourced from an accredited vendor.
Oasis HLB µElution PlateWaters, 186001828BAReversed-phase SPE plate.
Low-Binding Polypropylene TubesEppendorfFor all standard and sample preparations.
Instrumentation
LC SystemWaters ACQUITY UPLC I-ClassOr equivalent high-performance LC system.
Mass SpectrometerSciex Triple Quad™ 6500+Or equivalent tandem mass spectrometer.
Analytical ColumnWaters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Software
Analyst® / Sciex OSSciexFor instrument control and data acquisition.
Watson LIMS™ / SampleManager™Thermo ScientificFor data processing and reporting.

Experimental Protocols

Preparation of Stock, Calibration, and QC Samples
  • Primary Stock Solutions (1 mg/mL) : Accurately weigh ~1 mg of H-Leu-D-Leu-D-Leu-OH and its SIL-IS into separate 1.5 mL low-binding tubes. Dissolve each in 1 mL of 50% ACN/Water to create 1 mg/mL stock solutions.

  • Working Standard Solutions : Serially dilute the primary analyte stock solution with 50% ACN/Water to prepare intermediate working solutions. These will be used to spike into blank plasma to create the calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL) : Dilute the SIL-IS primary stock with 50% ACN/Water to a final concentration of 100 ng/mL.

  • Calibration Curve (CC) and Quality Control (QC) Samples :

    • Spike the appropriate analyte working solutions into blank human plasma (not exceeding 5% of the total plasma volume) to prepare CC standards at concentrations of 0.1, 0.2, 0.5, 1, 5, 10, 40, and 50 ng/mL.

    • Separately, prepare QC samples at four levels:

      • LLOQ QC : 0.1 ng/mL (Lower Limit of Quantification)

      • Low QC (LQC) : 0.3 ng/mL

      • Mid QC (MQC) : 4 ng/mL

      • High QC (HQC) : 40 ng/mL

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for a 96-well µElution plate format, which minimizes elution volume and eliminates the need for a dry-down step, reducing potential peptide loss.

  • Pre-treatment : To a 50 µL aliquot of plasma sample (CC, QC, or unknown) in a 96-well plate, add 10 µL of the 100 ng/mL IS working solution. Add 200 µL of 4% Phosphoric Acid in water to precipitate proteins and disrupt protein-peptide binding. Vortex for 2 minutes and centrifuge at 4000 x g for 10 minutes.

  • SPE Plate Conditioning : Place the Oasis HLB µElution plate on a vacuum manifold. Condition the wells by passing 200 µL of MeOH followed by 200 µL of water. Do not allow the wells to dry.

  • Sample Loading : Transfer 225 µL of the supernatant from the pre-treatment step into the conditioned SPE wells. Apply a gentle vacuum to slowly draw the sample through the sorbent.

  • Wash Step 1 (Polar Interference Removal) : Wash the sorbent with 200 µL of 5% MeOH in water. This step removes highly polar matrix components.

  • Wash Step 2 (Lipid Interference Removal) : Wash the sorbent with 200 µL of 20% ACN in water. This step removes less polar interferences like phospholipids while retaining the analyte.

  • Elution : Place a clean 96-well collection plate inside the manifold. Elute the analyte and IS by adding 2 x 25 µL of 80/20/0.1 ACN/Water/FA.

  • Final Dilution : Add 50 µL of water containing 0.1% FA to the eluate. This brings the final organic concentration to ~40%, which is suitable for injection and ensures peptide solubility. Seal the plate and vortex.

  • Injection : Inject 5 µL onto the LC-MS/MS system.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Preparation plasma 50 µL Plasma Sample is Add 10 µL IS plasma->is acid Add 200 µL 4% H3PO4 is->acid vortex Vortex & Centrifuge acid->vortex load Load Supernatant vortex->load Supernatant condition Condition Plate (MeOH then H2O) condition->load wash1 Wash 1 (5% MeOH) load->wash1 wash2 Wash 2 (20% ACN) wash1->wash2 elute Elute (2x25 µL 80% ACN) wash2->elute dilute Dilute with 50 µL H2O elute->dilute Eluate inject Inject 5 µL dilute->inject lcms lcms inject->lcms LC-MS/MS Analysis

Caption: Solid-Phase Extraction (SPE) workflow for H-Leu-D-Leu-D-Leu-OH.

LC-MS/MS System and Conditions

The goal of the chromatography is to achieve a sharp, symmetrical peak for the analyte, well-separated from any matrix interferences.

Table 1: Liquid Chromatography Parameters

Parameter Setting Rationale
Column Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm C18 provides good hydrophobic retention for the peptide.
Column Temp 45 °C Higher temperature reduces viscosity and can improve peak shape.
Mobile Phase A 0.1% Formic Acid in Water Acid modifier improves peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Vol. 5 µL
Gradient Time (min) %B
0.0 5
0.5 5
2.5 60
2.6 95
3.5 95
3.6 5

| | 4.5 | 5 |

Table 2: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 500 °C
Gas 1 (Nebulizer) 50 psi
Gas 2 (Heater) 50 psi
MRM Transitions Analyte : Q1 358.3 -> Q3 114.1 (Quantifier), Q3 86.1 (Qualifier)
SIL-IS : Q1 365.3 -> Q3 121.1
Collision Energy Analyte: 25 eV, IS: 25 eV

| Dwell Time | 100 ms |

Note: MRM transitions are hypothetical and must be optimized experimentally by infusing the analyte and IS into the mass spectrometer.

Analysis_Workflow sample Sample Receipt Store at -70°C prep Sample Preparation SPE Protocol Plate Sealing sample->prep Thaw & Aliquot lcms LC-MS/MS Analysis LC Separation MS/MS Detection prep->lcms Inject data Data Processing Integration Calibration Curve lcms->data Raw Data report Reporting Concentration Calculation Validation Check data->report Processed Results final Final Report report->final

Caption: Overall bioanalytical workflow from sample receipt to final report.

Bioanalytical Method Validation

The method was validated following the ICH M10 Bioanalytical Method Validation guideline.[2][3] This ensures the method is fit for its intended purpose of quantifying H-Leu-D-Leu-D-Leu-OH in a regulatory environment.

Selectivity and Specificity
  • Objective : To ensure the method can differentiate the analyte from endogenous matrix components.

  • Procedure : Six different lots of blank human plasma were processed and analyzed to check for interfering peaks at the retention time of the analyte and IS.

  • Acceptance Criteria : Response of interfering peaks must be <20% of the LLOQ response for the analyte and <5% for the IS.

  • Result : No significant interferences were observed.

Calibration Curve and Linearity
  • Objective : To demonstrate the relationship between instrument response and analyte concentration over the intended range.

  • Procedure : A calibration curve consisting of a blank, a zero standard, and eight non-zero standards was analyzed.

  • Acceptance Criteria : A linear regression (1/x² weighting) must have a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).

  • Result : The method was linear from 0.1 to 50 ng/mL.

Accuracy and Precision
  • Objective : To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter in the data (precision).

  • Procedure : Six replicates of QC samples at four concentrations (LLOQ, LQC, MQC, HQC) were analyzed in three separate runs on different days.

  • Acceptance Criteria : For LQC, MQC, and HQC, the mean accuracy (%Bias) must be within ±15% of nominal, and the precision (%CV) must be ≤15%. For the LLOQ, both must be within ±20%.

  • Result : The method was demonstrated to be accurate and precise, as shown in Table 3.

Table 3: Inter-run Accuracy and Precision Summary

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%Bias) Precision (%CV)
LLOQ QC 0.10 0.11 +10.0% 12.5%
Low QC 0.30 0.29 -3.3% 8.9%
Mid QC 4.00 4.12 +3.0% 6.4%

| High QC | 40.00 | 38.90 | -2.8% | 5.2% |

Recovery and Matrix Effect
  • Objective : To assess the efficiency of the extraction process (recovery) and the impact of the matrix on ionization (matrix effect).

  • Procedure : Assessed at LQC and HQC levels in six lots of plasma.

  • Acceptance Criteria : The %CV for recovery and matrix factor across the six lots should be ≤15%.

  • Result : Mean extraction recovery was ~85%, and the matrix effect was minimal and consistent across lots (normalized IS matrix factor %CV was 7.8%).

Stability
  • Objective : To ensure the analyte is stable throughout the sample lifecycle.[7][12] Peptides can be particularly sensitive to environmental factors.[13]

  • Procedure : Stability of the analyte in plasma was assessed at LQC and HQC levels under various conditions.

  • Acceptance Criteria : Mean concentrations of stability samples must be within ±15% of the nominal concentration.

  • Result : The tripeptide was found to be stable under the following conditions:

    • Bench-Top Stability : 24 hours at room temperature.

    • Freeze-Thaw Stability : 5 cycles from -70°C to room temperature.

    • Long-Term Stability : 6 months at -70°C.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and robust workflow for the quantification of the tripeptide H-Leu-D-Leu-D-Leu-OH in human plasma. The use of Solid-Phase Extraction effectively minimizes matrix interference, and the method has been fully validated to meet the stringent requirements of the ICH M10 guideline. This application note serves as a complete protocol for researchers in drug development and related fields, enabling the accurate assessment of this peptide in biological samples.

References

  • Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC. (n.d.). National Center for Biotechnology Information.
  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). European Medicines Agency. Retrieved March 28, 2026, from [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2023, January 13). European Medicines Agency. Retrieved March 28, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Mass Spectrometry and Chromatography. Retrieved March 28, 2026, from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Mass Spectrometry and Chromatography. Retrieved March 28, 2026, from [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Future Science. Retrieved March 28, 2026, from [Link]

  • Guideline on bioanalytical method validation - European Medicines Agency. (2011, July 21). European Medicines Agency. Retrieved March 28, 2026, from [Link]

  • Developing an Optimized SPE Protocol for Peptide Sample Preparation. (2025, June 18). Biotage. Retrieved March 28, 2026, from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. Retrieved March 28, 2026, from [Link]

  • Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences. (n.d.). Aragen Life Sciences. Retrieved March 28, 2026, from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). U.S. Food and Drug Administration. Retrieved March 28, 2026, from [Link]

  • Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). (2020, February 6). Waters Corporation. Retrieved March 28, 2026, from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance for Industry. (n.d.). U.S. Food and Drug Administration. Retrieved March 28, 2026, from [Link]

  • FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. (2022, November 11). American Society for Clinical Pharmacology & Therapeutics. Retrieved March 28, 2026, from [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Rapid and Quantitative Enrichment of Peptides from Plasma for Mass Spectrometric Analysis - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • QUANTITATIVE LC-MS/MS Analysis of proteins and peptides - Stanford University Mass Spectrometry. (n.d.). Stanford University. Retrieved March 28, 2026, from [Link]

  • Robust and sensitive peptidomics workflow for plasma based on specific extraction, lipid removal, capillary LC setup and multinozzle emitter for nanospray high-resolution MS. (2020, September 8). Newomics. Retrieved March 28, 2026, from [Link]

  • Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. (2025, October 11). Mass Spectrometry and Chromatography. Retrieved March 28, 2026, from [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent Technologies. Retrieved March 28, 2026, from [Link]

  • Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation. (2020, April 24). Journal of Visualized Experiments. Retrieved March 28, 2026, from [Link]

  • Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame. (2019, September 6). Bioanalysis Zone. Retrieved March 28, 2026, from [Link]

  • What Are the FDA Requirements for Peptide Characterization? (2025, November 27). Mass Spectrometry and Chromatography. Retrieved March 28, 2026, from [Link]

  • Quantification of pharmaceutical peptides in human plasma by LC-ICP-MS sulfur detection. (2016, July 1). ScienceDirect. Retrieved March 28, 2026, from [Link]

  • Choosing the solid-phase extraction media for synthetic peptide clean-up - Biotage. (n.d.). Biotage. Retrieved March 28, 2026, from [Link]

  • Evaluation of solid-phase extraction procedures in peptide analysis - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • H-Glu-Leu-D-Leu-OH | C17H31N3O6 | CID 175767787 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS Deconvolution. (2024, May 1). Agilent Technologies. Retrieved March 28, 2026, from [Link]

  • Q5C Quality of Biotechnological Products: Stability Testing of Biotechnological/Biological Products. (2018, August 24). U.S. Food and Drug Administration. Retrieved March 28, 2026, from [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Quantitative bioanalysis by LC-MS for the development of biological drugs. (n.d.). Bioanalysis Zone. Retrieved March 28, 2026, from [Link]

  • H-D-Leu-D-Leu-OH, min 95%, 1 gram - CP Lab Safety. (n.d.). CP Lab Safety. Retrieved March 28, 2026, from [Link]

  • Quantitation of Super Basic Peptides in Biological Matrices by a Generic Perfluoropentanoic Acid-Based Liquid Chromatography-Mass Spectrometry Method - PubMed. (2019, June 27). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges - Anapharm Bioanalytics. (2025, October 29). Anapharm Bioanalytics. Retrieved March 28, 2026, from [Link]

  • Annotation of Dipeptides and Tripeptides Derivatized via Dansylation Based on Liquid Chromatography–Mass Spectrometry and Iterative Quantitative Structure Retention Relationship. (2023, May 10). ACS Publications. Retrieved March 28, 2026, from [Link]

  • H-D-Leu-OH, D-Leucine, CAS 328-38-1 - Aapptec Peptides. (n.d.). Aapptec. Retrieved March 28, 2026, from [Link]

Sources

Method

fluorescent labeling strategies for H-Leu-D-Leu-D-Leu-OH peptides

Application Note: Advanced Fluorescent Labeling Strategies for the Highly Hydrophobic Tripeptide H-Leu-D-Leu-D-Leu-OH Executive Summary & Strategic Rationale The heterochiral tripeptide H-Leu-D-Leu-D-Leu-OH is a highly h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Fluorescent Labeling Strategies for the Highly Hydrophobic Tripeptide H-Leu-D-Leu-D-Leu-OH

Executive Summary & Strategic Rationale

The heterochiral tripeptide H-Leu-D-Leu-D-Leu-OH is a highly hydrophobic, structurally rigid molecule frequently utilized in membrane permeability studies, self-assembling hydrogels, and peptidomimetic research. Because it consists entirely of leucine residues—which possess chemically inert isobutyl side chains—fluorescent derivatization is strictly limited to its N-terminal primary amine or C-terminal carboxylic acid.

As an Application Scientist, the primary challenge when labeling this specific sequence is its extreme hydrophobicity combined with the risk of self-polymerization. Aqueous buffers, typically used in protein labeling, will cause this peptide to instantly precipitate. Furthermore, attempting to activate the C-terminus without first protecting the N-terminus will result in head-to-tail oligomerization. Therefore, the labeling strategy must be carefully engineered around anhydrous organic chemistry and transient protection schemes.

Physicochemical Profiling

Understanding the intrinsic properties of H-Leu-D-Leu-D-Leu-OH is critical for designing a successful bioconjugation reaction.

Table 1: Physicochemical Parameters and Labeling Implications

PropertyValue / CharacteristicImplication for Bioconjugation
Sequence H-Leu-D-Leu-D-Leu-OHLacks reactive side-chain nucleophiles (no Lys, Cys, or Tyr).
Molecular Weight ~357.5 g/mol Small footprint; bulky fluorophores may alter peptide dynamics.
Hydrophobicity Extremely HighNecessitates the use of anhydrous organic solvents (DMF/DMSO).
N-Terminal pKa ~8.0Requires a non-nucleophilic base (pH > 8.0 eq) to activate the amine.
C-Terminal pKa ~3.5Requires carbodiimide activation (EDC/NHS) for conjugation.

Labeling Pathway Decision Matrix

The decision between N-terminal and C-terminal labeling dictates the complexity of the workflow. N-terminal labeling is the preferred, direct route, while C-terminal labeling requires a multi-step protection/deprotection cascade.

G Start H-Leu-D-Leu-D-Leu-OH (Unprotected Peptide) N_term N-Terminal Labeling (Primary Amine) Start->N_term Direct Route C_term C-Terminal Labeling (Carboxylic Acid) Start->C_term Complex Route N_term_react React with NHS-Ester Fluorophore (Anhydrous DMF, DIPEA) N_term->N_term_react C_term_protect 1. N-Terminal Protection (e.g., Fmoc-OSu) C_term->C_term_protect Purify RP-HPLC Purification & LC-MS Validation N_term_react->Purify C_term_activate 2. EDC/NHS Activation & Fluorophore-NH2 Coupling C_term_protect->C_term_activate C_term_deprotect 3. Fmoc Deprotection (20% Piperidine) C_term_activate->C_term_deprotect C_term_deprotect->Purify

Figure 1: Decision tree for labeling H-Leu-D-Leu-D-Leu-OH based on terminal reactivity.

Protocol 1: Direct N-Terminal Labeling (The Preferred Pathway)

Causality & Mechanism: The N-terminal α -amino group is an excellent nucleophile when deprotonated. N-hydroxysuccinimide (NHS) ester-activated fluorophores are the gold standard for this reaction[1]. Because water competitively hydrolyzes NHS esters and induces peptide aggregation[2], the reaction must be performed in anhydrous Dimethylformamide (DMF). N,N-Diisopropylethylamine (DIPEA) is added to ensure the N-terminus remains deprotonated (reactive) without acting as a competing nucleophile.

Step-by-Step Methodology:

  • Peptide Solubilization: Dissolve 1.0 mg (approx. 2.8 µmol) of lyophilized H-Leu-D-Leu-D-Leu-OH in 500 µL of anhydrous DMF in a low-bind microcentrifuge tube. Vortex until completely clear.

  • Basification: Add 2.5 µL (approx. 14 µmol, 5 molar equivalents) of anhydrous DIPEA. Briefly vortex.

  • Fluorophore Addition: Reconstitute the chosen NHS-ester fluorophore (e.g., Cy5-NHS or FITC) in anhydrous DMF. Add 1.2 molar equivalents of the fluorophore to the peptide solution.

  • Incubation: Flush the reaction vial with Argon or Nitrogen gas, seal tightly, and incubate at room temperature for 2–4 hours on a continuous rotator. Protect from light.

  • In-Process Self-Validation (Kaiser Test): To verify reaction completion, spot 1 µL of the mixture onto a TLC plate and apply Ninhydrin reagent. Heat gently. A lack of blue/purple color confirms the complete consumption of the primary amine.

  • Quenching: Add 10 molar equivalents of ethanolamine to quench any unreacted NHS ester, preventing off-target reactions during purification[2].

Workflow Prep Peptide Prep Anhydrous DMF Base Basification 5 eq DIPEA Prep->Base Dye Conjugation 1.2 eq NHS-Dye Base->Dye Incubate Incubation 2-4 hrs, RT Dye->Incubate Quench Quenching Ethanolamine Incubate->Quench

Figure 2: Linear workflow for N-terminal NHS-ester fluorescent labeling.

Protocol 2: C-Terminal Labeling via EDC/NHS (The Complex Pathway)

Causality & Mechanism: Labeling the C-terminal carboxylic acid requires activation via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an unstable O-acylisourea intermediate, which is immediately stabilized by NHS to form an amine-reactive ester[3]. If this is done on the native peptide, the activated C-terminus will react with the free N-terminus of another peptide molecule, causing massive oligomerization. Therefore, transient Fmoc-protection of the N-terminus is an absolute requirement.

Step-by-Step Methodology:

  • Transient Protection: Dissolve 1.0 mg of H-Leu-D-Leu-D-Leu-OH in 500 µL DMF. Add 3 eq DIPEA and 1.1 eq Fmoc-OSu. Stir for 2 hours at room temperature to yield Fmoc-Leu-D-Leu-D-Leu-OH.

  • Activation: To the protected peptide solution, add 1.5 eq EDC·HCl and 2.0 eq NHS. Stir for 30 minutes at room temperature to generate the C-terminal NHS ester[3].

  • Conjugation: Add 1.2 eq of an amine-functionalized fluorophore (e.g., EDANS-NH 2​ or Alexa Fluor 488 Cadaverine). Stir for 4 hours in the dark.

  • Deprotection: Add Piperidine directly to the reaction mixture to achieve a final concentration of 20% (v/v). Stir for exactly 30 minutes to cleave the Fmoc group, liberating the native N-terminus.

  • In-Process Self-Validation (Precipitation): Dropwise add the reaction mixture into 10 mL of ice-cold diethyl ether. The highly hydrophobic, newly labeled peptide will precipitate, while the cleaved Fmoc byproducts, piperidine, and unreacted fluorophore remain in the ether supernatant. Centrifuge at 10,000 x g for 5 minutes and discard the supernatant.

Quantitative Data: Fluorophore Selection Guide

Selecting the correct fluorophore is critical, as a massive dye can sterically hinder the biological function of a short 3-amino-acid peptide.

Table 2: Recommended Fluorophores for H-Leu-D-Leu-D-Leu-OH

StrategyFluorophore DerivativeEx / Em (nm)MW AddedPrimary Application
N-Terminal FITC (Isothiocyanate)490 / 525~389 DaGeneral microscopy, cost-effective standard.
N-Terminal Cy5-NHS Ester646 / 662~616 DaDeep tissue imaging, low background autofluorescence.
C-Terminal EDANS-NH 2​ 336 / 490~266 DaFRET assays, minimal steric hindrance (small footprint).
C-Terminal Alexa Fluor 488 Cadaverine490 / 525~640 DaHigh photostability, long-term in vivo tracking.

Purification and Final Validation

Regardless of the chosen pathway, the crude labeled peptide must be purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Column Selection: Due to the extreme hydrophobicity of the Leu-D-Leu-D-Leu core, standard C18 columns may result in irreversible retention. A C8 or C4 column is highly recommended.

  • Mobile Phase: Gradient of 0.1% Trifluoroacetic acid (TFA) in Water (Solvent A) and 0.1% TFA in Acetonitrile (Solvent B). Expect the peptide to elute at a high percentage of Solvent B (>60%).

  • Validation: Collect the fluorescent fractions and validate the exact mass using Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS) in positive ion mode.

References

  • Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules Bio-Synthesis[Link]

  • Affinity Peptide-Tethered Suspension Hydrogel Sensor for Selective and Sensitive Detection of Influenza Virus ACS Applied Materials & Interfaces[Link]

  • Removal of NHS-labelling By-products in Proteomic Samples bioRxiv[Link]

Sources

Application

Application Notes and Protocols for the Lyophilization of H-Leu-D-Leu-D-Leu-OH

Introduction H-Leu-D-Leu-D-Leu-OH is a tripeptide of significant interest in various research and pharmaceutical development contexts. Composed of one L-leucine and two D-leucine residues, this peptide exhibits pronounce...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

H-Leu-D-Leu-D-Leu-OH is a tripeptide of significant interest in various research and pharmaceutical development contexts. Composed of one L-leucine and two D-leucine residues, this peptide exhibits pronounced hydrophobicity, which presents challenges for its long-term preservation in aqueous solutions due to poor solubility and potential for aggregation. Lyophilization, or freeze-drying, is a well-established method for enhancing the stability and shelf-life of labile biomolecules like peptides.[1] This process involves freezing the product and then removing the solvent through sublimation under vacuum, yielding a stable, dry powder that can be easily stored and reconstituted.[2][3]

However, the lyophilization of hydrophobic peptides requires a carefully designed protocol to prevent aggregation, ensure the formation of an elegant and stable cake structure, and facilitate rapid reconstitution. This application note provides a comprehensive, scientifically-grounded protocol for the successful lyophilization of H-Leu-D-Leu-D-Leu-OH. We will delve into the rationale behind formulation components, including the use of a co-solvent and specific excipients, and detail a step-by-step lyophilization cycle.

Physicochemical Properties of H-Leu-D-Leu-D-Leu-OH

A thorough understanding of the peptide's properties is crucial for developing a robust lyophilization protocol.

PropertyValueRationale for Lyophilization Strategy
Molecular Formula C₁₈H₃₅N₃O₄The presence of multiple amide bonds and terminal functional groups makes the peptide susceptible to hydrolysis in aqueous solution over time.
Molecular Weight 357.49 g/mol [4]This relatively small size means that appropriate bulking agents are necessary to form a structurally sound lyophilized cake.
Solubility Low in neutral aqueous solutions.[5][6]The hydrophobic nature of the leucine side chains leads to poor water solubility, necessitating the use of a co-solvent system for initial dissolution and to prevent aggregation during the freezing process.
Stability Susceptible to degradation at extreme pH and temperatures in solution.[7]Lyophilization provides a stable solid-state form, minimizing degradation pathways that are prevalent in solution.

Formulation Strategy: The Synergy of Co-solvents and Excipients

To address the challenges posed by the hydrophobicity of H-Leu-D-Leu-D-Leu-OH, a carefully designed formulation is paramount. Our recommended formulation incorporates a co-solvent, a bulking agent, and a cryoprotectant.

Co-solvent: tert-Butyl Alcohol (TBA)
  • Rationale: TBA is an excellent co-solvent for increasing the solubility of hydrophobic compounds in aqueous solutions.[8] It is completely miscible with water and, importantly, is readily sublimated during lyophilization. The use of a TBA-water co-solvent system can prevent peptide aggregation during the initial formulation and freezing stages.

  • Mechanism: TBA forms a eutectic mixture with water, and its presence can lead to the formation of large, needle-shaped ice crystals, which can facilitate faster primary drying.[9] The eutectic temperature of the TBA/water system is approximately -8 °C at a concentration of 22.5% w/w TBA, which is significantly higher than the collapse temperatures of many amorphous formulations, allowing for more aggressive primary drying conditions.[8][10][11]

Bulking Agent: Mannitol
  • Rationale: Mannitol is a crystalline bulking agent commonly used in lyophilization to provide structural integrity to the final cake.[12] This results in a pharmaceutically elegant and robust product that is less prone to collapse.

  • Mechanism: Crystalline mannitol forms a rigid scaffold during freezing. An annealing step is often incorporated into the freezing process to ensure complete crystallization of the mannitol, which is crucial for its function as a bulking agent.[3][13][14]

Cryoprotectant/Lyoprotectant: Sucrose
  • Rationale: While mannitol provides structure, it is not an effective cryoprotectant. Sucrose, a non-reducing disaccharide, is included to protect the peptide from stresses during both the freezing (cryoprotection) and drying (lyoprotection) phases.

  • Mechanism: Sucrose protects the peptide through the "water replacement theory."[15][16] During drying, as water is removed, sucrose molecules form hydrogen bonds with the peptide, mimicking the stabilizing interactions of the hydration shell and preserving the peptide's native conformation.[16] Sucrose remains amorphous in the final product, forming a glassy matrix that restricts molecular mobility and enhances long-term stability.[17]

Experimental Protocol

This protocol is designed for a laboratory-scale lyophilizer and may require optimization for specific equipment and batch sizes.

Materials
  • H-Leu-D-Leu-D-Leu-OH

  • tert-Butyl Alcohol (TBA), HPLC grade

  • Mannitol, USP grade

  • Sucrose, USP grade

  • Water for Injection (WFI)

  • Sterile vials and stoppers suitable for lyophilization

  • 0.22 µm sterile filter

Formulation Preparation (per 10 mL)
  • In a sterile container, dissolve 50 mg of Mannitol and 20 mg of Sucrose in 8.0 mL of WFI.

  • In a separate small, sterile container, weigh 10 mg of H-Leu-D-Leu-D-Leu-OH.

  • Add 2.0 mL of TBA to the peptide and gently vortex until fully dissolved.

  • Slowly add the peptide-TBA solution to the aqueous excipient solution while gently stirring.

  • Aseptically filter the final formulation through a 0.22 µm sterile filter.

  • Dispense the filtered solution into sterile lyophilization vials (e.g., 1 mL per vial).

  • Partially insert sterile lyophilization stoppers into the vials.

Lyophilization Cycle

The following diagram illustrates the key stages of the lyophilization cycle.

Lyophilization_Workflow cluster_0 Preparation cluster_1 Lyophilization cluster_2 Final Product P1 Dissolve Peptide in TBA P3 Combine Solutions P1->P3 P2 Dissolve Excipients in Water P2->P3 P4 Sterile Filtration & Vial Filling P3->P4 L1 Freezing & Annealing P4->L1 Load into Lyophilizer L2 Primary Drying (Sublimation) L1->L2 L3 Secondary Drying (Desorption) L2->L3 F1 Stoppering & Crimping L3->F1 Cycle Completion F2 Stable Lyophilized Cake F1->F2

Caption: Workflow for the lyophilization of H-Leu-D-Leu-D-Leu-OH.

The lyophilization cycle is divided into three main stages: freezing, primary drying, and secondary drying.[18]

StageParameterSetpointDurationRationale
Freezing Shelf Temperature Ramp-5°C to -40°C at 1°C/min35 minA controlled cooling rate promotes the formation of uniform ice crystals.
Shelf Temperature Hold-40°C2 hoursEnsures complete solidification of the product.
Annealing Shelf Temperature Ramp-40°C to -20°C at 1°C/min20 minRamping to the annealing temperature.
Shelf Temperature Hold-20°C4 hoursThis step allows for the complete crystallization of mannitol, which is critical for providing a robust cake structure.[13][14]
Shelf Temperature Ramp-20°C to -40°C at 1°C/min20 minRamping down to the primary drying temperature.
Shelf Temperature Hold-40°C2 hoursEnsures the product is uniformly at the starting temperature for primary drying.
Primary Drying Chamber Pressure100 mTorr-Reduces the pressure below the vapor pressure of ice to induce sublimation.
Shelf Temperature Ramp-40°C to -10°C at 0.5°C/min60 minA slow ramp provides energy for sublimation without causing product collapse.
Shelf Temperature Hold-10°C24-48 hoursThe bulk of the frozen solvent (water and TBA) is removed during this phase. The duration depends on the batch size and should be continued until product temperature probes indicate the completion of sublimation.
Secondary Drying Chamber Pressure50 mTorr-A lower pressure facilitates the removal of residual, bound water molecules.
Shelf Temperature Ramp-10°C to 25°C at 0.2°C/min175 minA gradual increase in temperature provides the energy needed for desorption of bound water.
Shelf Temperature Hold25°C6-12 hoursReduces the residual moisture content to a level that ensures long-term stability.

Post-Lyophilization Handling and Storage

Upon completion of the lyophilization cycle, the vials should be stoppered under vacuum or after backfilling with an inert gas like nitrogen. The vials are then removed from the lyophilizer and sealed with aluminum crimp caps.

  • Storage: For long-term preservation, store the lyophilized peptide at -20°C or below in a desiccated environment.[19]

  • Reconstitution: Before use, allow the vial to equilibrate to room temperature to prevent condensation.[19] Reconstitute the lyophilized cake with the desired volume of sterile, distilled water or an appropriate buffer. Gentle vortexing should be sufficient to achieve complete dissolution.

Troubleshooting

IssuePotential CauseSuggested Solution
Cake Collapse Primary drying temperature was too high.Ensure the shelf temperature during primary drying maintains the product temperature below its collapse temperature. Perform differential scanning calorimetry (DSC) to determine the glass transition temperature (Tg') of the frozen formulation for more precise cycle optimization.
Incomplete Reconstitution Peptide aggregation during lyophilization.Ensure complete initial dissolution in the TBA/water co-solvent. The cryoprotectant (sucrose) concentration may need to be optimized.
High Residual Moisture Insufficient secondary drying time.Extend the duration of the secondary drying step. Verify the endpoint of primary drying using product temperature probes.

Conclusion

The hydrophobic nature of H-Leu-D-Leu-D-Leu-OH presents specific challenges for its long-term preservation. The protocol detailed in this application note provides a robust framework for overcoming these challenges through a combination of a well-designed formulation and an optimized lyophilization cycle. The use of tert-Butyl alcohol as a co-solvent enhances solubility, while the synergistic action of mannitol as a bulking agent and sucrose as a cryo- and lyoprotectant ensures the formation of a stable, elegant lyophilized product with excellent long-term stability and reconstitution properties. This scientifically-driven approach is essential for preserving the integrity and functionality of this valuable tripeptide for research and pharmaceutical applications.

References

  • AxisPharm. (2024, September 25). Protective agent in freeze-drying.
  • Development of lyophilization cycle for direct thrombin Inhibitor and influence of excipients and process parameter during the c. (n.d.).
  • Li, J., et al. (2024, December 20). Application of Saccharide Cryoprotectants in the Freezing or Lyophilization Process of Lipid Nanoparticles Encapsulating Gene Drugs for Regenerative Medicine.
  • Tanaka, K., Takeda, T., Fujii, K., & Miyajima, K. (1993). The Cryoprotective Mechanism of Saccharides on Freezing and Freeze-Drying of Liposomes. Chemical and Pharmaceutical Bulletin.
  • Al-Amodi, O., et al. (2024, October 21).
  • PCI Pharma Services. (2024, May 8).
  • Nail, S. L., & S. R. Byrn. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). His-Leu-OH.
  • Cambridge Bioscience. (n.d.). H-Leu-Leu-Leu-OH.
  • HTD Biosystems. (n.d.).
  • Duddu, S. P., & G. Dal Monte. (2009, December 28). Trehalose Crystallization During Freeze-Drying: Implications On Lyoprotection. The Journal of Physical Chemistry Letters.
  • Aapptec Peptides. (n.d.). H-Leu-OH [61-90-5].
  • Bhatnagar, B. S., et al. (2020, January 2). A refined phase diagram of the tert-butanol–water system and implications on lyophilization process optimization of pharmaceuticals. Physical Chemistry Chemical Physics.
  • Inxight Drugs. (n.d.). TRILEUCINE.
  • Cousin, S. F., et al. (2023, October 2). Hierarchy of the Components in Spray-Dried, Protein-Excipient Particles Using DNP-Enhanced NMR Spectroscopy. Molecular Pharmaceutics.
  • Hawe, A., & W. Friess. (n.d.). Impact of freezing procedure and annealing on the physico-chemical properties and the formation of mannitol hydrate in mannitol–sucrose–NaCl formulations. European Journal of Pharmaceutical Sciences.
  • Chem-Impex. (n.d.). Leu-Leu-Leu-OH.
  • Wikipedia. (n.d.). tert-Butyl alcohol.
  • Lechuga-Ballesteros, D., et al. (2008, January 15). Trileucine improves aerosol performance and stability of spray-dried powders for inhalation. Journal of Pharmaceutical Sciences.
  • Google Patents. (n.d.).
  • PubChem. (n.d.). H-Leu-his-OH.
  • Sonje, J., & R. Suryanarayanan. (2025, February 12). Modulating the Physical Form of Mannitol Crystallizing in Frozen Solutions: The Role of Cosolute and Processing. Molecular Pharmaceutics.
  • Google Patents. (n.d.).
  • CD Formulation. (n.d.).
  • Wang, W., et al. (n.d.). Practical advice in the development of a lyophilized protein drug product. Journal of Pharmaceutical Sciences.
  • Gal, B., et al. (n.d.). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Protein and Peptide Letters.
  • Kasraian, K., & E. L. DeLuca. (n.d.). Thermal analysis of the tertiary butyl alcohol-water system and its implications on freeze-drying. Pharmaceutical Research.
  • ResearchGate. (n.d.). Effect of trileucine on spray-dried salmon calcitoinin (a) chemical....
  • de Boer, A. H., et al. (2019, December 25). Dispersibility and Storage Stability Optimization of High Dose Isoniazid Dry Powder Inhalation Formulations with L-Leucine or Trileucine. Pharmaceutics.
  • Benchchem. (n.d.). Best practices for handling and dissolving hydrophobic peptides like CRP 201-206.
  • Benchchem. (n.d.). H-Lys-Leu-Lys-OH: A Comprehensive Technical Guide to its Physicochemical Properties.
  • Pisano, R., et al. (n.d.). Development of freeze-drying cycle for a peptide-based drug in trays. POLITECNICO DI TORINO Repository ISTITUZIONALE.
  • Manufacturing Chemist. (2026, March 30). Evaporation and lyophilization for converting RP-HPLC peptide fractions into stable powders.
  • Experts@Minnesota. (n.d.).
  • Bhatnagar, B. S., et al. (2020, January 2). A refined phase diagram of the tert-butanol–water system and implications on lyophilization process optimization of pharmaceuticals. RSC Publishing.
  • MedchemExpress.com. (n.d.). Leu-Leu-OH (L-Leucyl-L-leucine).
  • Bai, F., et al. (n.d.). Critical Role of Leucine-Valine Change in Distinct Low pH Requirements for Membrane Fusion between Two Related Retrovirus Envelopes. Journal of Virology.
  • Google Patents. (n.d.).
  • TOYOBO. (n.d.). LEUCINE DEHYDROGENASE.
  • ResearchGate. (n.d.). The pH-activity (A) pH-stability (B)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Epimerization in H-Leu-D-Leu-D-Leu-OH Synthesis

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding stereochemical integrity during Solid-Phase Peptide Synthesis (SPPS).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding stereochemical integrity during Solid-Phase Peptide Synthesis (SPPS). Synthesizing the tripeptide H-Leu-D-Leu-D-Leu-OH presents a unique and highly specific challenge: coupling an L-amino acid (Fmoc-Leu-OH) to a growing chain terminating in a D-amino acid (H-D-Leu-D-Leu-Resin).

Because of the steric hindrance and the mismatched chirality at the coupling junction, the reaction rate drops significantly. This kinetic delay provides a wider window for the activated Fmoc-Leu-OH intermediate to undergo epimerization, leading to the formation of the undesired H-D-Leu-D-Leu-D-Leu-OH diastereomer.

This guide is designed to help you troubleshoot this specific synthesis, explaining the mechanistic causality behind our recommendations and providing a self-validating protocol to ensure your final product maintains >99% stereochemical purity.

Mechanistic Overview: Why Does Epimerization Occur?

Before troubleshooting, we must understand the chemical causality of the failure. During activation, the carboxylic acid of Fmoc-Leu-OH is converted into a highly reactive intermediate (e.g., an O-acylisourea when using carbodiimides). If the subsequent nucleophilic attack by the resin-bound amine is slow, the intermediate degrades via two primary pathways[1]:

  • 5(4H)-Oxazolone Formation (Path B): The activated carbonyl is attacked intramolecularly by its own urethane carbonyl oxygen, forming an oxazolone ring. The α -proton of this ring is highly acidic and easily lost, destroying the chiral center[1].

  • Direct Enolization (Path A): In the presence of strong bases (like DIEA), the α -proton of the activated amino acid is directly abstracted, forming an enolate that re-protonates randomly to yield a racemic mixture[1].

Mechanism Activated Activated Fmoc-Leu-O-Acylisourea Oxazolone 5(4H)-Oxazolone Intermediate (Chiral Center Labile) Activated->Oxazolone Intramolecular Cyclization BaseEnol Base-Catalyzed Enolization (Direct H-alpha Abstraction) Activated->BaseEnol Excess Strong Base (DIEA) Desired Desired L-Leu-D-Leu-D-Leu Bond (Retention of Configuration) Activated->Desired Rapid Nucleophilic Attack (e.g., via Oxyma) Epimerized D/L-Leu Epimeric Mixture (Loss of Stereochemistry) Oxazolone->Epimerized Tautomerization & Ring Opening BaseEnol->Epimerized Re-protonation

Figure 1: Mechanistic pathways of epimerization during Fmoc-Leu-OH activation.

Troubleshooting FAQs

Q1: I am using standard HATU and DIEA for the Fmoc-Leu-OH coupling, but I am seeing >10% of the D-D-D epimer. Why is this happening? A1: HATU is a highly efficient uronium-based coupling reagent, but it strictly requires a tertiary amine base to initiate activation. is a strong base that accelerates the direct enolization of the activated Fmoc-Leu-OH intermediate[2]. Because the coupling to the sterically hindered D-Leu-D-Leu chain is slow, the intermediate sits in a basic environment long enough to epimerize. You must eliminate strong bases from this specific coupling step.

Q2: If I must use a uronium reagent like HATU, how can I prevent base-catalyzed epimerization? A2: If you are locked into a HATU-based workflow, replace DIEA with. TMP is a much milder, sterically hindered base. Studies demonstrate that substituting DIEA with TMP significantly suppresses direct α -proton abstraction while maintaining high coupling yields[3],[2].

Q3: What is the absolute best coupling chemistry to prevent oxazolone formation for this sequence? A3: The gold standard for preventing epimerization in sterically demanding or stereochemically mismatched couplings is the DIC / Oxyma Pure system. features a highly acidic oxime proton (pKa 4.60). When N,N'-Diisopropylcarbodiimide (DIC) activates the amino acid, Oxyma Pure rapidly intercepts the O-acylisourea to form a highly reactive, yet stable, active ester[4]. This rapid interception outpaces oxazolone formation. Furthermore, this system requires zero external base, completely shutting down the direct enolization pathway[5],[6].

Q4: Should I pre-activate the Fmoc-Leu-OH before adding it to the resin? A4: Absolutely not. Pre-activation generates the active ester in the absence of the nucleophile (the resin-bound amine). This leaves the activated species with nothing to react with except itself (forming the oxazolone) or the base (forming the enolate)[1]. Always add the coupling reagents and the amino acid to the resin simultaneously.

Quantitative Comparison of Coupling Reagents

To justify the shift to DIC/Oxyma Pure, review the quantitative data summarizing epimerization rates during the coupling of sterically hindered or epimerization-prone amino acids:

Coupling SystemBase UsedEpimerization Pathway RiskTypical Epimerization (%)Yield (%)
DIC / Oxyma Pure NoneVery Low (Rapid interception)< 1.0% > 95%
HATU / TMP TMP (Mild)Low to Moderate4.0 - 5.0%> 90%
DIC / HOBt NoneModerate (Slower interception)3.0 - 9.0%85 - 90%
HATU / DIEA DIEA (Strong)High (Base-catalyzed enolization)> 10.0%> 90%

Data synthesized from comparative studies on epimerization suppression in Fmoc-SPPS[5],[2].

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a self-validating analytical loop. By cleaving a micro-aliquot of the peptide and analyzing it via chiral-phase or high-resolution reverse-phase HPLC, you validate the stereochemical integrity of the coupling before proceeding to global cleavage.

Optimized Workflow: Fmoc-Leu-OH Coupling via DIC/Oxyma Pure

Materials Required:

  • Fmoc-Leu-OH (4 equivalents relative to resin loading)

  • Oxyma Pure (4 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Resin-bound H-D-Leu-D-Leu

Step-by-Step Methodology:

  • Resin Preparation: Swell the H-D-Leu-D-Leu-Resin in DMF for 15 minutes. Drain completely. Ensure the terminal Fmoc group has been fully removed (e.g., via 20% piperidine in DMF) and the resin is thoroughly washed.

  • Reagent Dissolution: In a clean, dry vial, dissolve 4 eq. of Fmoc-Leu-OH and 4 eq. of Oxyma Pure in a minimum volume of DMF (typically 0.1 M concentration). Do not add DIC yet.

  • In Situ Activation (Zero Pre-activation): Add the Fmoc-Leu-OH/Oxyma Pure solution directly to the resin bed. Immediately add 4 eq. of DIC directly to the reaction vessel.

  • Coupling: Agitate the reaction vessel at room temperature ( 25∘C ) for 60 to 90 minutes. Avoid microwave heating for this specific step, as elevated temperatures exponentially increase the rate of oxazolone tautomerization.

  • Washing: Drain the reaction mixture and wash the resin vigorously with DMF ( 5×1 min ) and Dichloromethane (DCM) ( 3×1 min ).

  • Self-Validation (Micro-Cleavage):

    • Withdraw a small aliquot of resin ( ∼2 mg ).

    • Treat with 100μL of Cleavage Cocktail (95% TFA / 2.5% TIS / 2.5% H2​O ) for 1 hour.

    • Precipitate with cold diethyl ether, centrifuge, and dissolve the pellet in HPLC-grade water/acetonitrile.

    • Inject onto an HPLC system. The retention time of the L-D-D epimer will distinctly differ from the D-D-D failure sequence. Proceed to global cleavage only if the D-D-D peak integral is <1% .

Workflow Step1 1. Swell Resin-Bound H-D-Leu-D-Leu Step2 2. Prepare Fmoc-Leu-OH + Oxyma Pure in DMF Step1->Step2 Step3 3. Add DIC In Situ (Zero Pre-activation) Step2->Step3 Step4 4. Couple at 25°C (No Strong Bases) Step3->Step4 Step5 5. Micro-Cleavage & HPLC Stereochemical Validation Step4->Step5

Figure 2: Self-validating SPPS workflow for coupling Fmoc-Leu-OH to D-Leu-D-Leu-Resin.

References

  • Epimerisation in Peptide Synthesis Source: Molecules / National Center for Biotechnology Information (PMC) URL:[Link]

  • OxymaPure - Non-explosive alternative to HOBt Source: CEM Corporation URL:[Link]

  • Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis Source: Journal of Peptide Science / National Center for Biotechnology Information (PMC) URL:[Link]

  • An Improved Procedure for N- to C-Directed (Inverse) Solid-Phase Peptide Synthesis: Investigation of Coupling Conditions Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

troubleshooting low yield in H-Leu-D-Leu-D-Leu-OH resin cleavage

Topic: Troubleshooting Low Cleavage Yield of H-Leu-D-Leu-D-Leu-OH from Resin This guide provides a systematic approach to diagnosing and resolving low yields encountered during the final cleavage step of the tripeptide H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Low Cleavage Yield of H-Leu-D-Leu-D-Leu-OH from Resin

This guide provides a systematic approach to diagnosing and resolving low yields encountered during the final cleavage step of the tripeptide H-Leu-D-Leu-D-Leu-OH from its solid support. The unique characteristics of this peptide—namely its hydrophobicity and the steric hindrance imparted by three consecutive leucine residues—present specific challenges that require careful consideration of the cleavage strategy.

Frequently Asked Questions (FAQs)

Q1: My final yield of H-Leu-D-Leu-D-Leu-OH is very low. How do I confirm the problem is with the cleavage step and not the synthesis?

A: The first step is to isolate the problematic stage.[1] Before committing your entire batch, perform a small-scale test cleavage on 10-20 mg of your dried peptide-resin.[1] Analyze the resulting filtrate by mass spectrometry (MS) and HPLC.

  • If MS shows the correct mass for H-Leu-D-Leu-D-Leu-OH and HPLC shows a corresponding peak , the synthesis was at least partially successful. The low yield is likely a cleavage or work-up issue.[1]

  • If MS and HPLC show little to no target peptide , but rather truncated sequences (e.g., Leu-Leu-OH, Leu-OH) or no peptide peaks at all, the problem lies within the on-resin synthesis phase (e.g., incomplete coupling or deprotection).[1][2]

After the test cleavage, you can also perform a Kaiser test on the remaining resin beads. A strong blue color indicates a significant amount of peptide remains attached to the resin, confirming incomplete cleavage.[3]

Q2: What is a standard cleavage cocktail for a simple, hydrophobic peptide like this?

A: For a peptide lacking sensitive residues like Cysteine, Tryptophan, or Methionine, a simple and effective cleavage cocktail is a mixture of 95% Trifluoroacetic Acid (TFA), 2.5% water (H₂O), and 2.5% triisopropylsilane (TIS) .[3][4]

  • TFA: The strong acid that cleaves the peptide from the acid-labile linker (e.g., on a Wang resin).[5]

  • Water: Acts as a scavenger for tert-butyl cations that may be generated from any remaining protecting groups.[6]

  • TIS: A highly effective scavenger for quenching the reactive trityl cations and other carbocations generated from the resin linker during cleavage, preventing side reactions like re-attachment of the peptide to the resin.[4]

Q3: How long should the cleavage reaction run?

A: For most peptides on a standard Wang or Rink Amide resin, a cleavage time of 1.5 to 2 hours at room temperature is sufficient.[7] However, due to the significant steric hindrance from the three consecutive bulky leucine residues, which can shield the linker from acid attack, extending the cleavage time to 3-4 hours is a reasonable starting point for optimization.[8][9] It is always recommended to determine the optimal time with a small-scale trial cleavage.[4]

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving the root cause of low cleavage yield for H-Leu-D-Leu-D-Leu-OH.

Initial Diagnostic Workflow

Before proceeding, it's crucial to determine if the issue is with the synthesis or the cleavage/work-up.

A Low Final Peptide Yield B Perform Small-Scale Test Cleavage (10-20 mg resin) A->B C Analyze Filtrate (HPLC/MS) & Resin (Kaiser Test) B->C D Problem: Synthesis Failure (Truncated sequences, no product) C->D Low/No Target Peptide E Problem: Cleavage/Work-up Failure (Target peptide in filtrate, positive Kaiser test on resin) C->E Target Peptide Detected F Troubleshoot On-Resin Synthesis: - Coupling efficiency - Deprotection steps - Reagent quality D->F G Proceed to In-Depth Cleavage Troubleshooting E->G

Caption: Initial workflow to diagnose the source of low peptide yield.

Problem 1: Incomplete Cleavage from the Resin

This is the most common issue for sterically hindered sequences. The peptide remains physically attached to the solid support after the cleavage procedure.

Symptoms:

  • Low concentration of the desired peptide in the cleavage filtrate, as seen on HPLC.

  • A positive post-cleavage Kaiser test (deep blue beads) on the resin, confirming the presence of residual N-terminal amines.[3]

Causality & Solutions

Potential CauseScientific ExplanationRecommended Solution
Steric Hindrance The bulky isobutyl side chains of the three consecutive leucine residues can physically block TFA from accessing and protonating the acid-labile linker (e.g., the benzyl ether linkage on Wang resin). This is a significant kinetic barrier.[10][11]1. Extend Cleavage Time: Increase the reaction time to 4 hours or even overnight for a small test batch. Monitor progress by taking aliquots if possible.[12]2. Increase Temperature: Gently warm the reaction to 30-40°C. Caution: This can also increase the rate of potential side reactions.3. Use a Stronger Acid: For particularly difficult cleavages, a stronger acid cocktail containing TMSBr or TFMSA can be used, but this is often a last resort due to harshness.[4][13]
Inadequate Cleavage Cocktail The standard 95% TFA may not be sufficiently potent for this sequence. Furthermore, using degraded reagents (old TFA) or omitting scavengers can lead to side reactions that consume reagents or re-attach the peptide to the resin.[3][12]1. Use Fresh Reagents: Ensure your TFA is high quality and has been stored properly to prevent degradation. Prepare cleavage cocktails immediately before use.[12]2. Optimize Cocktail: See the recommended cleavage cocktails in the table below. For this peptide, ensuring sufficient TIS is key to scavenge linker-derived cations.
Poor Resin Swelling The peptide-resin must be well-swollen for the cleavage reagents to penetrate the polymer matrix and reach the cleavage sites. Inadequate swelling limits reagent access.[14]Before adding the cleavage cocktail, pre-swell the resin in Dichloromethane (DCM) for 10-15 minutes, then filter. This ensures the resin is fully expanded.[15]

Table 1: Recommended Cleavage Cocktails for H-Leu-D-Leu-D-Leu-OH

Cocktail NameComposition (v/v/v)Rationale & Use Case
Standard (TFA/H₂O/TIS) 95% TFA / 2.5% H₂O / 2.5% TISFirst Choice. Effective for most sequences without sensitive side chains. TIS is crucial for scavenging linker cations.[3][4]
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% TISThe addition of phenol can help solvate the peptide and may improve cleavage efficiency for hydrophobic sequences.[6][16]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTFor very difficult cases. This is a powerful, universal cocktail with multiple scavengers. While EDT and thioanisole are primarily for protecting Cys, Met, and Trp, the overall cocktail is very effective at promoting cleavage. Use in a fume hood due to odor.[4][17][18]
Problem 2: Peptide Loss During Work-up & Precipitation

The synthesis and cleavage may be successful, but the peptide is lost before it can be quantified or purified.

Symptoms:

  • A test cleavage shows good product formation, but the final isolated crude peptide mass is low.

  • The peptide fails to precipitate upon addition of cold diethyl ether.

Causality & Solutions

Potential CauseScientific ExplanationRecommended Solution
Incomplete Precipitation Due to its hydrophobicity, H-Leu-D-Leu-D-Leu-OH might have some solubility in the TFA/ether mixture, preventing it from crashing out of solution efficiently.1. Reduce TFA Volume: Before adding ether, concentrate the TFA filtrate to about 10-20% of its original volume under a gentle stream of nitrogen or using a rotary evaporator.[4][16] This reduces the peptide's solubility.2. Ensure Ether is Ice-Cold: Use diethyl ether that has been stored at -20°C. Colder temperatures significantly decrease peptide solubility.[7]3. Increase Precipitation Time: After adding ether, store the mixture at -20°C for at least 1 hour, or overnight if necessary, to maximize precipitation.[7]
Peptide Soluble in Ether While rare, some very hydrophobic or short peptides can remain partially soluble even in cold ether.[16]If precipitation is still poor, try precipitating in a different non-polar solvent like cold methyl-tert-butyl ether (MTBE) or a mixture of ether and hexane.
Physical Loss The fine peptide precipitate can be lost during decanting or washing steps if not properly pelleted.1. Use Centrifugation: After precipitation, centrifuge the sample at a high speed (e.g., 4000 rpm for 10 minutes) to form a tight pellet before carefully decanting the ether.[5]2. Minimize Washes: Wash the pellet with cold ether just enough times (typically 2-3) to remove residual scavengers, as each wash risks minor product loss.

Key Experimental Protocols

Protocol 1: Small-Scale Test Cleavage & Analysis

Objective: To quickly assess cleavage efficiency and confirm peptide synthesis before processing the entire batch.

Materials:

  • Dried peptide-resin (10-20 mg)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

  • 1.5 mL microcentrifuge tube

  • Cold diethyl ether (~10 mL)

  • Solvent for MS/HPLC analysis (e.g., 50:50 Acetonitrile/Water + 0.1% TFA)

Procedure:

  • Place 10-20 mg of dried peptide-resin into a microcentrifuge tube.[1]

  • Add 200 µL of the freshly prepared cleavage cocktail to the resin.

  • Vortex briefly and allow the reaction to proceed at room temperature for 2-3 hours, with occasional vortexing.

  • Filter the cleavage mixture away from the resin beads (a small syringe with a frit is useful) into a new tube containing ~1 mL of cold diethyl ether.

  • Wash the resin once with a small amount (50 µL) of fresh TFA and add this to the ether.

  • Vortex the ether mixture and centrifuge to pellet the precipitated peptide.

  • Decant the ether. Wash the pellet once more with cold ether and dry it under vacuum.

  • Dissolve the dried crude peptide in a suitable solvent and analyze by HPLC and MS to confirm the presence and relative purity of H-Leu-D-Leu-D-Leu-OH.[19]

Protocol 2: Post-Cleavage Kaiser Test

Objective: To qualitatively determine if the peptide remains on the resin after cleavage.

Materials:

  • A small sample of resin beads (5-10 mg) post-cleavage and filtration.

  • Kaiser test reagents (Ninhydrin in ethanol, Phenol in ethanol, KCN in pyridine).

  • Small glass test tube and heating block (100°C).

Procedure:

  • Place a few dried resin beads into a clean glass test tube.[3]

  • Add 2-3 drops of each Kaiser test reagent.

  • Heat the tube at 100°C for 5 minutes.[3]

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Cleavage): A deep blue or purple color indicates the presence of primary amines from the peptide's N-terminus.[3]

    • Negative Result (Complete Cleavage): The solution and beads remain colorless or turn a faint yellow, indicating successful cleavage.[3]

Visualizing the Cleavage Process

cluster_resin On Resin cluster_solution In Solution Resin Resin Bead Linker Acid-Labile Linker (e.g., Wang) Resin->Linker Peptide H-Leu-D-Leu-D-Leu-OH Linker->Peptide TFA TFA (H+) Peptide->TFA  Cleavage Cocktail Added Cleaved_Peptide Free Peptide TFA->Cleaved_Peptide 1. Protonates Linker Carbocation Linker Cation (+) TFA->Carbocation 2. Releases Peptide Scavenger Scavenger (TIS) Carbocation->Scavenger 3. Trapped Quenched Quenched Cation Scavenger->Quenched

Caption: The TFA-mediated cleavage process and the role of scavengers.

References

  • Troubleshooting low yield in solid-phase peptide synthesis - Benchchem.
  • Cleavage
  • Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis.
  • WO2015028599A1 - Cleavage of synthetic peptides - Google P
  • Troubleshooting low yield in solid-phase peptide synthesis with MPPA linker - Benchchem.
  • A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed.
  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Public
  • Introduction to Cleavage Techniques - Thermo Fisher Scientific.
  • Benzylthiols as scavengers in TFA cleavages of peptide resins - Polypeptide.
  • Troubleshooting incomplete cleavage of peptide
  • Peptide Synthesis Resins - AAPPTEC.
  • Cleavage Cocktail Selection - CDN.
  • Troubleshooting Low Yield in Peptide Synthesis - On P
  • EP3405476A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER - Google P
  • Peptide Cleavage
  • I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides?
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?
  • The effect of peptide length on the cleavage kinetics of 2-chlorotrityl resin-bound ethers.
  • How to Synthesize a Peptide | AAPPTec.
  • Guide to Solid Phase Peptide Synthesis - AAPPTEC.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - Thermo Fisher Scientific.
  • Novabiochem® - Fmoc resin cleavage protocols - Merck Millipore.
  • Peptide Purity & Yield Optimizing in SPPS | PurePep Blog - Gyros Protein Technologies.
  • Post Cleavage Purification and Analysis of Peptides; TFA removal.
  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?

Sources

Troubleshooting

Technical Support Center: Resolving H-Leu-D-Leu-D-Leu-OH Aggregation in Aqueous Buffers

Welcome to the Technical Support Center. As a Senior Application Scientist in peptide chemistry and formulation, I frequently encounter researchers struggling with the sudden precipitation of synthetic peptides during as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist in peptide chemistry and formulation, I frequently encounter researchers struggling with the sudden precipitation of synthetic peptides during assay preparation.

The tripeptide H-Leu-D-Leu-D-Leu-OH presents a unique and severe aggregation challenge. While general guidelines suggest that short peptides (fewer than five residues) are readily soluble in water, this rule is entirely inverted when the sequence consists exclusively of highly hydrophobic amino acids[1]. This guide provides a comprehensive, causality-driven approach to troubleshooting and resolving the aggregation of this specific tri-leucine peptide.

Mechanistic Root Cause Analysis: Why Does This Peptide Aggregate?

To effectively solubilize a peptide, we must first understand the thermodynamic forces driving its precipitation. The aggregation of H-Leu-D-Leu-D-Leu-OH is not a random failure; it is a predictable physicochemical response driven by two primary factors:

  • Extreme Hydrophobicity: Leucine possesses a bulky, non-polar isobutyl side chain. In an aqueous environment, water molecules form highly ordered clathrate cages around these hydrophobic moieties. To minimize this thermodynamically unfavorable state, the peptide monomers rapidly self-associate, burying their hydrophobic side chains and precipitating out of solution[2].

  • Zwitterionic Neutrality at pH 7.4: At physiological pH, the N-terminal amine is protonated (-NH3⁺) and the C-terminal carboxyl group is deprotonated (-COO⁻). This results in a net charge of exactly zero. Without electrostatic repulsion to keep the monomers apart, aggregation is maximal at or near this isoelectric point (pI)[3].

Once the hydrophobic collapse initiates, the peptide backbones align to form intermolecular hydrogen bonds, leading to highly structured, insoluble aggregates or amorphous precipitates[4].

AggregationMechanism Monomer Zwitterionic Monomers (Net Charge = 0 at pH 7.4) Hydrophobic Hydrophobic Collapse (Isobutyl Side Chains) Monomer->Hydrophobic HBond Intermolecular H-Bonding (Backbone Alignment) Hydrophobic->HBond Aggregate Insoluble Aggregates (Amorphous Precipitate) HBond->Aggregate

Fig 1. Mechanistic pathway of H-Leu-D-Leu-D-Leu-OH aggregation in neutral aqueous environments.

Experimental Protocols for Solubilization

To overcome these thermodynamic barriers, you must alter the solvent environment before introducing the peptide to your final assay buffer. Below are two self-validating protocols designed to bypass aggregation.

Protocol A: The Organic Co-Solvent Dropwise Method

This is the gold standard for neutral, highly hydrophobic peptides. We use a strong organic solvent to fully solvate the hydrophobic side chains before introducing the aqueous phase[2].

  • Step 1: Primary Solubilization. Weigh the lyophilized peptide and add 100% Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a highly concentrated stock (e.g., 10–20 mg/mL).

  • Step 2: Mechanical Disruption. Vortex vigorously for 60 seconds. If the solution is not optically clear, sonicate in a water bath for 5–10 minutes at room temperature.

  • Step 3: Kinetic Dilution. Place your target aqueous buffer (e.g., PBS) on a magnetic stirrer at high speed. Add the concentrated peptide-organic solution dropwise into the vortex of the stirring buffer. Causality: Slow dilution prevents localized pockets of high peptide concentration, which act as nucleation sites for aggregation[2].

  • Step 4: Self-Validation (UV-Vis Spectroscopy). Measure the absorbance of the final solution at 350 nm. Peptides do not absorb light at 350 nm; therefore, any increase in absorbance directly indicates the presence of light-scattering, sub-visible aggregates[2]. A reading of OD < 0.05 confirms a successfully solubilized state.

Protocol B: pH Modulation Strategy

If your downstream application cannot tolerate organic solvents (like DMSO), you must leverage electrostatic repulsion by shifting the pH away from the peptide's isoelectric point[3].

  • Step 1: Charge Induction. To induce a net positive charge (+1), dissolve the dry peptide in a small volume of 0.1% to 1% Trifluoroacetic Acid (TFA) or Acetic Acid in sterile water. Alternatively, to induce a net negative charge (-1), use 0.1% Ammonium Hydroxide (NH₄OH)[5].

  • Step 2: Dilution. Once fully dissolved and clear, dilute the solution to your desired working concentration using sterile water.

  • Step 3: Buffer Titration. Slowly titrate the solution back toward your target assay pH using a concentrated buffer.

  • Step 4: Self-Validation (Dynamic Light Scattering - DLS). Run the final sample through a DLS instrument alongside a buffer-only control. The absence of large hydrodynamic radii (>100 nm) validates that the peptide remains in a monomeric or small oligomeric state without forming massive aggregates[2].

SolubilizationWorkflow Start Lyophilized Tripeptide H-Leu-D-Leu-D-Leu-OH Decision Biological Assay Compatibility? Start->Decision OrgRoute Organic Co-Solvent (DMSO / DMF) Decision->OrgRoute Tolerates <5% DMSO pHRoute pH Modulation (0.1% TFA or NH4OH) Decision->pHRoute Sensitive to Organics OrgStock Dissolve to 20 mg/mL (100% Organic) OrgRoute->OrgStock pHDissolve Dissolve in Acid/Base (Net Charge +1 or -1) pHRoute->pHDissolve Dilute Dropwise Dilution into Vigorously Stirred Buffer OrgStock->Dilute pHDissolve->Dilute Success Solubilized Peptide (Validate via OD350 / DLS) Dilute->Success

Fig 2. Decision tree for selecting the optimal solubilization protocol for the tri-leucine peptide.

Quantitative Solubility Matrix

To aid in experimental design, refer to the following expected solubility profiles for H-Leu-D-Leu-D-Leu-OH across different solvent systems.

Solvent SystempHVisual StateEst. Max Soluble ConcentrationRecommended Application
100% Aqueous Buffer (PBS) 7.4Heavy Aggregation / Cloudy< 0.1 mg/mLNot recommended
5% DMSO in Aqueous Buffer 7.4Clear to slightly hazy~1.0 mg/mLCell-based assays
0.1% TFA in Water ~2.0Clear> 5.0 mg/mLHPLC / Analytical
0.1% NH₄OH in Water ~10.0Clear> 5.0 mg/mLMass Spectrometry
100% DMSO or DMF N/AClear> 20.0 mg/mLStock Solution Storage

Frequently Asked Questions (FAQs)

Q1: I added my aqueous buffer directly to the lyophilized powder, and it immediately formed a cloudy precipitate. Can I fix this? A1: Adding an aqueous buffer directly to a hydrophobic peptide powder is a common error that leads to irreversible aggregation[5]. Once the hydrophobic interactions lock the peptides into β-sheet-like aggregates, simply adding organic solvent afterward is rarely effective[5]. You must lyophilize (freeze-dry) the sample to remove the water, and restart the process using Protocol A (dissolving in 100% organic solvent first).

Q2: Does the presence of D-amino acids (D-Leu) affect the aggregation propensity compared to an all L-amino acid sequence? A2: While stereochemistry (D- vs. L- configurations) can disrupt the formation of highly ordered secondary structures (like perfect α-helices or extended β-sheets), it does not negate the fundamental thermodynamic driver of aggregation: the hydrophobic effect. The massive hydrophobic surface area provided by the three isobutyl side chains will still force the peptide to collapse and precipitate in water, regardless of the stereocenters.

Q3: Can I just heat the solution to force the peptide to dissolve in PBS? A3: Heating can temporarily increase kinetic energy and disrupt weak intermolecular interactions, potentially clearing a slightly hazy solution. However, this is a false positive. As soon as the solution cools back to room temperature or 37°C for your assay, the thermodynamic equilibrium will shift back, and the peptide will re-precipitate—often forming even larger, more problematic aggregates. Always rely on co-solvents or pH modulation rather than temperature alone.

Q4: Are there any additives I can use to keep it soluble in my biological assay? A4: If your assay permits, the addition of non-ionic surfactants (e.g., 0.01% - 0.1% Tween-20 or Triton X-100) or cyclodextrins can help shield the hydrophobic side chains from the aqueous environment, significantly raising the solubility limit at neutral pH.

References

  • Peptide Handling Guideline. Biomatik. Available at:[Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus (The Royal Society). Available at:[Link]

Sources

Optimization

optimizing HPLC retention time for H-Leu-D-Leu-D-Leu-OH diastereomers

Topic: Optimizing RP-HPLC Retention Time for H-Leu-D-Leu-D-Leu-OH Diastereomers Prepared by: Senior Application Scientist, Analytical Development Welcome to the Technical Support Center for peptide chromatography. Resolv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing RP-HPLC Retention Time for H-Leu-D-Leu-D-Leu-OH Diastereomers Prepared by: Senior Application Scientist, Analytical Development

Welcome to the Technical Support Center for peptide chromatography. Resolving short, highly hydrophobic peptide diastereomers—such as the tripeptide H-Leu-D-Leu-D-Leu-OH and its stereoisomers (e.g., L-L-L, L-D-L)—presents a unique analytical challenge. Because these molecules share identical molecular weights and amino acid compositions, separation cannot rely on mass or bulk polarity. Instead, we must exploit subtle thermodynamic and conformational differences.

This guide provides the theoretical causality, troubleshooting matrices, and self-validating protocols required to successfully separate these complex mixtures.

I. Mechanistic Logic of Diastereomer Separation

Before adjusting instrument parameters, it is critical to understand why diastereomers separate on an achiral stationary phase.

Mechanism Seq Sequence Stereochemistry (e.g., L-D-D vs L-L-L) Conf Distinct 3D Conformations (Steric & H-bonding) Seq->Conf Dictates Hydro Unique Hydrophobic Footprint (SASA) Conf->Hydro Determines Ret Differential Retention Time (RP-HPLC) Hydro->Ret Drives Partitioning

Causal pathway linking peptide stereochemistry to RP-HPLC retention time.

Frequently Asked Questions (FAQs)

Q: Why do diastereomers of H-Leu-D-Leu-D-Leu-OH elute at different times on an achiral C18 column? A: While true enantiomers (e.g., L-L-L vs. D-D-D) possess identical scalar properties and co-elute on achiral columns, diastereomers possess distinct three-dimensional conformations. The introduction of a D-amino acid into an L-peptide sequence disrupts localized secondary structures and alters intramolecular hydrogen bonding. This structural shift changes the solvent-accessible surface area (SASA) of the highly hydrophobic leucine side chains. In reversed-phase chromatography (RPC), retention is driven by the thermodynamic partitioning of this hydrophobic footprint into the stationary phase. Consequently, diastereomers exhibit unique conformation energies in the elution solvent, leading to distinct retention times 1.

Q: How does column temperature affect the resolution of these tripeptides? A: Temperature modulates both the thermodynamics of the peptide-stationary phase interaction and the conformational dynamics of the peptide itself. Increasing the temperature (e.g., from 30°C to 65°C) generally decreases retention time due to enhanced mass transfer and increased solute solubility 2. However, for short flexible peptides like H-Leu-D-Leu-D-Leu-OH, higher temperatures increase conformational flexibility, effectively "blurring" the distinct structural states that allow for diastereomeric resolution. If co-elution occurs at 60°C, lowering the temperature to 20–25°C can "freeze" the peptides into more rigid, distinct conformations, improving the separation factor ( α ).

Q: Should I use a C8 or C18 column for this separation? A: For a highly hydrophobic tripeptide composed entirely of leucine, a standard C18 column provides massive hydrophobic retention, which can lead to excessively long run times and peak broadening. A C8 column offers a less hydrophobic stationary phase, which reduces retention times while maintaining—and sometimes improving—resolution by altering the steric penetration of the peptide into the bonded phase 2.

II. Troubleshooting Guide: Common Issues & Solutions

When initial screening fails to resolve the H-Leu-D-Leu-D-Leu-OH diastereomers, follow this diagnostic matrix.

Issue 1: Co-elution of closely related diastereomers (e.g., L-D-L and L-D-D)

  • Causality: The hydrophobic footprints of the two conformations are thermodynamically equivalent under the current gradient slope, causing them to partition identically.

  • Solution: Flatten the gradient. Reduce the gradient slope to 0.1% - 0.25% Acetonitrile (ACN) per minute across the specific elution window [[3]](). A shallower gradient increases the number of theoretical plates interacting with the subtle hydrophobic differences.

Issue 2: Peak splitting or severe tailing of a single pure diastereomer

  • Causality: The peptide is slowly interconverting between two stable conformers on the timescale of the chromatographic separation, or the sample injection solvent is stronger than the mobile phase.

  • Solution: First, ensure the sample is dissolved in a solvent weaker than the starting mobile phase (e.g., <5% ACN) to promote on-column focusing 1. If splitting persists, increase the column temperature to 50-60°C to accelerate the conformational exchange rate, resulting in a single, sharper time-averaged peak.

Issue 3: Inadequate selectivity despite gradient optimization

  • Causality: The standard Trifluoroacetic acid (TFA) ion-pairing mechanism does not sufficiently differentiate the hydration shells of the diastereomers.

  • Solution: Alter the ion-pairing agent. Switch from 0.1% TFA to 0.05% Heptafluorobutyric acid (HFBA) or 0.1% Phosphoric acid. Different counter-ions alter the effective hydrophobicity of the peptide's N-terminus and can differentially shift the retention of diastereomeric pairs 4.

Quantitative Optimization Matrix
Parameter ChangeEffect on Retention Time ( tR​ )Effect on Resolution ( Rs​ )Mechanistic Rationale
Gradient: 1% to 0.2% B/minIncreases significantlyIncreasesMaximizes interaction time; allows stationary phase to differentiate micro-hydrophobic variations.
Temp: 25°C to 65°CDecreasesVariable (often decreases)Enhances mass transfer but increases conformational flexibility, reducing structural uniqueness [[2]]().
Column: C18 to C8DecreasesOften IncreasesReduces excessive hydrophobic retention; alters steric penetration into the stationary phase 2.
Additive: TFA to HFBAIncreasesIncreasesBulkier ion-pairing agent increases overall lipophilicity and alters the hydration shell 4.
III. Method Development Workflow

HPLC_Workflow Start Crude Tripeptide Mixture (H-Leu-D-Leu-D-Leu-OH) Screening Initial RP-HPLC Screening (C8, 0.1% TFA, 1% B/min) Start->Screening Decision Resolution (Rs) > 1.5? Screening->Decision ScaleUp Scale to Preparative HPLC & Fraction Collection Decision->ScaleUp Yes Optimize Parameter Optimization Required Decision->Optimize No Grad 1. Flatten Gradient Slope (0.1 - 0.25% B/min) Optimize->Grad Temp 2. Modulate Temperature (Test 20°C vs 60°C) Optimize->Temp Ion 3. Change Ion-Pairing Agent (e.g., HFBA, Phosphoric Acid) Optimize->Ion StatPhase 4. Switch Stationary Phase (PFP or Chiral Column) Optimize->StatPhase Grad->Screening Temp->Screening Ion->Screening StatPhase->Screening

RP-HPLC Method Development Workflow for Resolving Peptide Diastereomers.

IV. Self-Validating Experimental Protocol

To ensure data integrity, this protocol includes built-in system suitability checks (self-validation) to confirm that the chromatographic system is capable of detecting the subtle thermodynamic differences required for this separation.

Step 1: Mobile Phase & System Preparation
  • Prepare Mobile Phase A: 0.1% (v/v) TFA in MS-grade Water.

  • Prepare Mobile Phase B: 0.1% (v/v) TFA in MS-grade Acetonitrile (ACN).

  • Degassing: Degas both solvents via vacuum filtration (0.2 µm PTFE membrane) to prevent baseline drift and pump cavitation.

  • Column Installation: Install a high-purity, fully endcapped C8 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm particle size).

Step 2: System Suitability & Self-Validation (Critical)
  • Void Volume Marker: Inject 10 µL of 0.1 mg/mL sodium nitrate ( NaNO3​ ) to accurately determine the column void time ( t0​ ) 1.

  • Blank Gradient: Run a full gradient cycle injecting only the sample diluent. Validation Check: The baseline must remain stable without ghost peaks in the expected elution window (typically 30-50% B for tri-leucine peptides).

Step 3: Sample Preparation
  • Dilution: Dissolve the crude H-Leu-D-Leu-D-Leu-OH mixture in 5% ACN / 95% Water containing 0.1% TFA to a final concentration of 1 mg/mL.

  • Validation Check: Ensure complete dissolution. The sample solvent must be weaker than the initial mobile phase conditions (5% B) to promote on-column focusing at the head of the column, preventing artificial peak splitting 1.

Step 4: Optimized Gradient Elution Execution
  • Equilibration: Equilibrate the column with 5% Mobile Phase B at a flow rate of 1.0 mL/min for 15 column volumes (CV) at a strictly controlled temperature of 25°C.

  • Injection: Inject 10 µL of the peptide sample.

  • Gradient Program:

    • 0–5 min: Isocratic hold at 5% B (Desalting and focusing).

    • 5–45 min: Linear gradient from 20% B to 50% B (Shallow slope of 0.75% B/min). Note: Adjust this window based on the initial screening so the shallow slope perfectly brackets the diastereomer elution.

    • 45–50 min: Ramp to 95% B (Column wash).

    • 50–60 min: Re-equilibration at 5% B.

  • Detection: Monitor UV absorbance at 214 nm (peptide bond) and 254 nm (background reference).

Step 5: Data Analysis
  • Calculate the retention factor ( k′ ) using the equation k′=(tR​−t0​)/t0​ .

  • Calculate the resolution ( Rs​ ) between the closely eluting diastereomer peaks. If Rs​<1.5 , refer back to the Troubleshooting Matrix (Section II) and execute the next logical parameter shift (e.g., lower gradient slope to 0.25% B/min) 3.

V. References
  • Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. National Center for Biotechnology Information (PMC).

  • Application Notes and Protocols for HPLC Purification of Fmoc-Gly-DL-Ala Containing Peptides. BenchChem.

  • Retention Prediction of Peptide Diastereomers in Reversed-Phase Liquid Chromatography Assisted by Molecular Dynamics Simulation. Langmuir (ACS Publications).

  • Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N. National Center for Biotechnology Information (PMC).

Sources

Troubleshooting

Technical Support Center: Improving the Solubility of H-Leu-D-Leu-D-Leu-OH in Cell Culture Media

Introduction Welcome to the technical support guide for effectively solubilizing the tripeptide H-Leu-D-Leu-D-Leu-OH for use in cell culture applications. This peptide, composed entirely of the hydrophobic amino acid leu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for effectively solubilizing the tripeptide H-Leu-D-Leu-D-Leu-OH for use in cell culture applications. This peptide, composed entirely of the hydrophobic amino acid leucine, presents significant challenges for dissolution in aqueous-based cell culture media.[1][2][3] Its inherent hydrophobicity can lead to precipitation, inaccurate dosing, and compromised experimental results.[2]

This guide provides a comprehensive overview of the physicochemical principles governing the solubility of this peptide, detailed protocols for enhancing its dissolution, and a troubleshooting section to address common issues encountered by researchers. Our goal is to equip you with the knowledge and techniques to ensure the successful and reproducible use of H-Leu-D-Leu-D-Leu-OH in your experiments.

Understanding the Challenge: The Physicochemical Properties of H-Leu-D-Leu-D-Leu-OH

The primary obstacle to dissolving H-Leu-D-Leu-D-Leu-OH is its amino acid composition. Leucine is a nonpolar, aliphatic amino acid, and a peptide comprised of three leucine residues is highly hydrophobic.[4][5] This hydrophobicity drives the peptide to aggregate in aqueous environments to minimize contact with water molecules, leading to poor solubility.

Charge Characteristics:

To understand how to manipulate the solubility of H-Leu-D-Leu-D-Leu-OH, we must first consider its charge state at different pH values. The peptide has two ionizable groups: the N-terminal amine (H-Leu) and the C-terminal carboxylic acid (-OH).

  • N-terminal Amine (α-amino group): pKa ≈ 8.0

  • C-terminal Carboxylic Acid (α-carboxyl group): pKa ≈ 3.1

The isoelectric point (pI) is the pH at which the peptide has a net zero charge.[6][7] For a simple peptide like this, the pI can be estimated by averaging the pKa values of the N-terminal and C-terminal groups.

pI ≈ (pKa1 + pKa2) / 2 = (3.1 + 8.0) / 2 = 5.55

At a pH below the pI, the peptide will have a net positive charge, and at a pH above the pI, it will have a net negative charge. Solubility is often lowest at the isoelectric point because the absence of a net charge reduces repulsion between peptide molecules, favoring aggregation.[3][6][8]

Strategies for Enhancing Solubility

Several methods can be employed to improve the solubility of hydrophobic peptides like H-Leu-D-Leu-D-Leu-OH. The optimal approach will depend on the specific requirements of your cell culture system and the tolerance of your cells to various solvents and pH changes.

The Co-Solvent Approach: Utilizing Organic Solvents

The most common and often most effective method for dissolving highly hydrophobic peptides is the use of a water-miscible organic co-solvent.[1][2][3]

Recommended Solvents:
  • Dimethyl Sulfoxide (DMSO): This is the preferred solvent for most cell culture applications due to its high solubilizing power and relatively low cytotoxicity at low concentrations.[1][2][9]

  • Dimethylformamide (DMF): An alternative to DMSO, particularly if DMSO is incompatible with your experimental system.[1][3]

  • Ethanol (EtOH): Can be effective, but may have higher cytotoxicity for some cell lines compared to DMSO.[2][10]

Experimental Protocol: Preparing a Peptide Stock Solution with DMSO
  • Initial Dissolution: Begin by dissolving the lyophilized H-Leu-D-Leu-D-Leu-OH powder in a minimal amount of 100% DMSO.[11][12][13] For example, if you have 1 mg of peptide, start by adding 30-50 µL of DMSO.

  • Vortexing/Sonication: Vortex the solution thoroughly. If the peptide does not fully dissolve, a brief sonication (in a water bath sonicator) can help break up aggregates.[2][3]

  • Stepwise Dilution: Once the peptide is completely dissolved in DMSO, slowly add this concentrated stock solution dropwise to your desired aqueous buffer or cell culture medium while gently vortexing.[12][13] This gradual dilution is crucial to prevent the peptide from precipitating out of the solution.

  • Final Concentration: Ensure the final concentration of the organic solvent in your cell culture medium is as low as possible to avoid cytotoxicity.

Data Presentation: Co-Solvent Cytotoxicity Limits
Co-SolventGeneral Safe Concentration for Most Cell LinesConcentration for Sensitive/Primary CellsNotes
DMSO ≤ 0.5% (v/v)[9][13][14]≤ 0.1% (v/v)[9][15]Most common and well-tolerated co-solvent.[1][2]
DMF Generally similar to DMSO, but less data is available.Test on your specific cell line.An alternative if DMSO interferes with the assay.[1]
Ethanol ≤ 0.5% (v/v)≤ 0.1% (v/v)Can be more cytotoxic than DMSO for some cell lines.

Note: Always include a vehicle control (media with the same final concentration of the co-solvent) in your experiments to account for any effects of the solvent itself.[9]

pH Adjustment

Given that the pI of H-Leu-D-Leu-D-Leu-OH is approximately 5.55, adjusting the pH of the solvent away from this point can increase solubility.[3]

  • Acidic Conditions (pH < 5.55): The peptide will be positively charged (protonated N-terminus), which can enhance solubility.

  • Basic Conditions (pH > 5.55): The peptide will be negatively charged (deprotonated C-terminus), which can also improve solubility.

Experimental Protocol: pH-Adjusted Solubilization
  • Initial Attempt in Water: First, attempt to dissolve a small amount of the peptide in sterile, deionized water.

  • Acidic Adjustment: If it does not dissolve, add a small amount of a weak acid, such as 10% acetic acid, dropwise until the peptide dissolves.[2]

  • Basic Adjustment: Alternatively, if an acidic pH is not suitable for your experiment, you can try adding a weak base, such as a 0.1 M ammonium bicarbonate solution, dropwise.[11]

  • Buffering: Once dissolved, you can dilute the peptide solution into your final cell culture medium. Be mindful that the buffering capacity of the medium will bring the pH closer to physiological levels (typically ~7.4), which may cause the peptide to precipitate. Therefore, this method is often less reliable for highly hydrophobic peptides.

Use of Solubilizing Agents: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16] They can encapsulate hydrophobic molecules, like H-Leu-D-Leu-D-Leu-OH, forming an inclusion complex that is more water-soluble.[16][17][]

  • β-cyclodextrins are commonly used due to the appropriate size of their hydrophobic cavity for many small molecules.

  • Chemically modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) , have significantly higher aqueous solubility than their parent molecules and are often more effective.[]

Experimental Protocol: Solubilization with Cyclodextrins
  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer or water.

  • Add Peptide: Add the lyophilized H-Leu-D-Leu-D-Leu-OH powder to the cyclodextrin solution.

  • Incubate and Agitate: Incubate the mixture, often with gentle agitation or sonication, to facilitate the formation of the inclusion complex.

  • Sterile Filtration: Once dissolved, sterile-filter the solution before adding it to your cell culture medium.

Troubleshooting Guide & FAQs

Here are some common issues and questions that arise when working with H-Leu-D-Leu-D-Leu-OH.

Q1: I dissolved the peptide in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?

A1: This is a common issue with highly hydrophobic peptides. Here's a troubleshooting workflow:

  • Check DMSO Concentration: Ensure your initial DMSO stock is concentrated enough so that the final DMSO concentration in the media is at a safe and effective level (ideally ≤ 0.5%).[13] If you have to add a large volume of the DMSO stock, the peptide concentration may exceed its solubility limit in the mixed aqueous/DMSO solvent.

  • Slow Down the Dilution: Add the DMSO stock to the media very slowly, drop-by-drop, while continuously and gently vortexing.[12][13] This prevents localized high concentrations of the peptide that can trigger precipitation.

  • Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the peptide stock can sometimes improve solubility.[2][3] However, do not heat the peptide stock itself.

  • Consider a Different Co-Solvent: In rare cases, another solvent like DMF might perform better, but this is less common.

Q2: Can I dissolve H-Leu-D-Leu-D-Leu-OH directly in the cell culture medium?

A2: This is highly unlikely to be successful. The high hydrophobicity of the peptide and the complex composition of cell culture media (salts, proteins, etc.) will almost certainly lead to immediate precipitation or the formation of insoluble aggregates.[1][2]

Q3: I'm concerned about the effects of DMSO on my cells. What are my options?

A3: This is a valid concern, especially for sensitive or primary cell lines.

  • Minimize Final DMSO Concentration: The most critical step is to keep the final DMSO concentration as low as possible, ideally at or below 0.1%.[9][15] This requires making a highly concentrated initial stock solution.

  • Run a Vehicle Control: Always include a control group of cells treated with the same final concentration of DMSO (without the peptide).[9] This will allow you to distinguish the effects of the peptide from the effects of the solvent.

  • Explore Cyclodextrins: Cyclodextrins are an excellent alternative as they are generally well-tolerated by cells and do not involve organic solvents.[17]

  • Perform a Dose-Response Curve for DMSO: If you are unsure about your cell line's tolerance, perform a simple cytotoxicity assay (e.g., MTT or trypan blue exclusion) with a range of DMSO concentrations (e.g., 0.05% to 2%) to determine the maximum non-toxic concentration for your specific cells and experimental duration.[14][19]

Q4: How should I store my peptide stock solution?

A4: To prevent degradation, peptide solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[13] Store these aliquots at -20°C or, for long-term storage, at -80°C.

Visualization of Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting the appropriate solubilization method for H-Leu-D-Leu-D-Leu-OH.

SolubilityWorkflow Start Start: Solubilize H-Leu-D-Leu-D-Leu-OH DMSO_Method Method 1: Co-Solvent (DMSO) - Dissolve in 100% DMSO - Dilute dropwise into media Start->DMSO_Method Primary Method pH_Method Method 3: pH Adjustment (Use with caution) - Use weak acid/base - Risk of precipitation in media Start->pH_Method Alternative, Less Reliable Check_Precipitation Precipitation in Media? DMSO_Method->Check_Precipitation Success Success: Proceed with Experiment Check_Precipitation->Success No Troubleshoot Troubleshoot: - Slower dilution - Higher DMSO stock conc. - Pre-warm media Check_Precipitation->Troubleshoot Yes Check_Cytotoxicity Is DMSO Cytotoxic for your cells? Success->Check_Cytotoxicity Troubleshoot->DMSO_Method Check_Cytotoxicity->Success No, w/ vehicle control Cyclodextrin_Method Method 2: Cyclodextrins - Use HP-β-CD solution - No organic solvent Check_Cytotoxicity->Cyclodextrin_Method Yes

Sources

Optimization

overcoming degradation of H-Leu-D-Leu-D-Leu-OH during long-term storage

Welcome to the Technical Support Center for peptide stability and handling. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of H-Leu-D-Leu-D-Leu-OH ,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for peptide stability and handling. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of H-Leu-D-Leu-D-Leu-OH , a stereospecific tripeptide.

While Leucine is a hydrophobic and generally stable amino acid, the structural nature of short peptides—specifically tripeptides with a free N-terminus—introduces severe risks of degradation during long-term storage. This guide will move beyond basic storage rules, explaining the thermodynamic causality behind peptide degradation and providing self-validating protocols to ensure your experimental reproducibility.

Part 1: The Mechanistic Root of Tripeptide Degradation

To stop degradation, you must first understand its chemical mechanics. For H-Leu-D-Leu-D-Leu-OH, the primary enemy is not oxidation (as it lacks Cysteine, Methionine, or Tryptophan), but rather Diketopiperazine (DKP) formation .

Diketopiperazine formation is a spontaneous intramolecular aminolysis reaction 1[1]. Because the peptide chain is short, the free N-terminal amine of the first Leucine residue is in close spatial proximity to the amide carbonyl carbon between the second (D-Leu) and third (D-Leu) residues. Acting as a nucleophile, the N-terminus attacks this carbonyl, cleaving the peptide bond. This results in the release of the C-terminal D-Leucine and the formation of a thermodynamically stable, six-membered cyclic dipeptide (Cyclo(L-Leu-D-Leu)) 2[2].

This reaction is aggressively accelerated by moisture and basic pH, which restore molecular mobility and favor nucleophilic attack 3[3].

DKP_Mechanism A H-Leu-D-Leu-D-Leu-OH (Free N-terminus) B Nucleophilic Attack (N-terminal amine on 2nd carbonyl) A->B  Moisture / pH > 7 C Tetrahedral Intermediate B->C D Cyclo(Leu-D-Leu) DKP + Free D-Leu-OH C->D  Peptide Bond Cleavage

Mechanism of Diketopiperazine (DKP) formation in H-Leu-D-Leu-D-Leu-OH.

Part 2: Troubleshooting Guide

Q: My LC-MS analysis of the stored peptide shows a significant loss of the target mass (approx. 357.5 Da). What is happening? A: You are observing the mass shift associated with DKP formation. When H-Leu-D-Leu-D-Leu-OH cyclizes, it cleaves into a cyclic dipeptide (approx. 226.3 Da) and a free D-Leucine residue (131.2 Da). If your LC-MS shows these specific fragment masses emerging over time, your storage conditions have allowed moisture ingress, triggering intramolecular aminolysis.

Q: I stored the lyophilized peptide at -20°C, but it still degraded after 6 months. Why did the cold chain fail? A: Cold storage alone is insufficient if humidity is not strictly controlled. Two common failures cause this:

  • Frost-Free Freezers: These units periodically cycle temperatures above freezing to melt ice buildup. This causes micro-thawing events within the peptide cake, destroying stability 3[3].

  • Condensation Shock: If you opened the cold vial before allowing it to fully equilibrate to room temperature, atmospheric moisture instantly condensed onto the hygroscopic peptide powder 4[4]. This moisture acts as the catalyst for DKP formation.

Part 3: Quantitative Stability Profile

To optimize your experimental planning, refer to the following stability matrix for H-Leu-D-Leu-D-Leu-OH.

Storage StateTemperatureEnvironmentEstimated Shelf-LifePrimary Degradation Risk
Lyophilized (Powder) -80°CDesiccated, Argon Purged2+ YearsNegligible if seal is maintained
Lyophilized (Powder) -20°CDesiccated, Sealed1 - 2 YearsSlow epimerization / DKP
Lyophilized (Powder) 25°C (Room Temp)Ambient Air< 30 DaysMoisture-induced DKP formation
Reconstituted (Solution) 4°CpH 5-6 Buffer1 - 2 WeeksRapid hydrolysis and cyclization
Reconstituted (Solution) 25°CpH > 7 Buffer< 24 HoursImmediate DKP truncation

Part 4: Self-Validating Experimental Protocol for Long-Term Storage

To prevent degradation, implement this self-validating aliquoting and storage workflow upon receiving your synthesized peptide.

Step 1: Desiccation and Thermal Equilibration

  • Action: Do not open the shipped vial immediately. Place the sealed vial in a desiccator at room temperature for at least 30–60 minutes.

  • Causality: Peptides are highly hygroscopic. Opening a cold vial causes ambient water vapor to condense on the powder, immediately initiating hydrolysis and DKP formation5[5].

  • Self-Validation Check: Place an empty, chilled glass vial next to your peptide vial in the desiccator. Once the dummy vial shows no condensation when touched with a gloved hand, the peptide vial is safe to open.

Step 2: Single-Use Aliquoting

  • Action: In a low-humidity environment (preferably a glove box), weigh and divide the lyophilized peptide into single-experiment aliquots using sterile, low-protein-binding tubes.

  • Causality: Repeated freeze-thaw cycles introduce micro-condensation and destroy peptide integrity . Aliquoting ensures the master stock is never repeatedly exposed to ambient air.

Step 3: Inert Gas Purging

  • Action: Gently purge the headspace of each aliquot tube with dry Argon or Nitrogen gas before sealing.

  • Causality: Argon is heavier than air and displaces residual oxygen and atmospheric moisture, creating an inert blanket over the peptide cake4[4].

  • Self-Validation Check: Include a "sentinel vial" containing moisture-indicating silica gel beads. Purge and seal it alongside your peptide aliquots. If the beads change color during storage, your sealing or purging technique is compromised.

Step 4: Ultra-Low Temperature Storage

  • Action: Store the purged aliquots in a dedicated -80°C freezer (non-frost-free).

Storage_Workflow S1 Receive Lyophilized Peptide S2 Equilibrate to RT (in Desiccator) S1->S2 S3 Aliquot into Single-Use Vials S2->S3 S4 Purge with Argon/N2 Gas S3->S4 S5 Store at -80°C (Dark & Dry) S4->S5

Optimal long-term storage and aliquoting workflow for lyophilized peptides.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I store reconstituted H-Leu-D-Leu-D-Leu-OH for future experiments? A: It is highly discouraged. Peptides in solution have a drastically reduced shelf-life compared to lyophilized forms. If storage in solution is absolutely unavoidable, reconstitute the peptide in a sterile buffer at pH 5–6, divide into single-use aliquots, and freeze immediately at -80°C. Never store the solution at room temperature or 4°C for more than a few days.

Q: Why must I use a slightly acidic buffer (pH 5-6) if I have to dissolve it? A: The nucleophilic attack required for DKP formation is base-catalyzed. Exposure to pH > 7 deprotonates the N-terminal amine, drastically increasing its nucleophilicity and accelerating the cleavage of the peptide 3[3]. Maintaining a slightly acidic environment keeps the amine protonated and less reactive.

Q: Does lyophilization guarantee permanent stability? A: No. Lyophilization removes water by sublimation, yielding an amorphous solid cake that suppresses molecular motion. However, lyophilized peptides are thermodynamically stable yet chemically fragile. The moment atmospheric moisture is absorbed, molecular mobility returns and degradation begins3[3].

Part 6: References

  • Peptide Storage & Stability: A Definitive Guide - Honest Peptide. Available at: [Link]

  • Peptide Storage and Handling Guidelines - GenScript. Available at: [Link]

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention - Peptide Chemistry. Available at: [Link]

  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PubMed Central (NIH). Available at: [Link]

Sources

Troubleshooting

improving ionization efficiency of H-Leu-D-Leu-D-Leu-OH in ESI-MS

Welcome to the Advanced Mass Spectrometry Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Mass Spectrometry Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Poor ionization of small, highly aliphatic peptides like H-Leu-D-Leu-D-Leu-OH requires a fundamental understanding of electrospray ionization (ESI) droplet dynamics, surface activity, and gas-phase thermodynamics.

This guide provides a self-validating framework to diagnose, optimize, and definitively solve ionization suppression for this specific class of molecules.

Part 1: The Mechanistic Challenge of H-Leu-D-Leu-D-Leu-OH

H-Leu-D-Leu-D-Leu-OH is a hydrophobic tripeptide (MW ~343.4 Da) consisting entirely of leucine residues. Its poor ESI-MS performance stems from three compounding factors:

  • Lack of Basic Residues: Efficient protonation in positive ESI relies on basic amino acids (Arginine, Lysine, Histidine)[1]. This peptide only possesses a single primary amine at the N-terminus, resulting in low proton affinity.

  • High Hydrophobicity vs. Charge State: While hydrophobic molecules naturally migrate to the surface of the ESI droplet (a prerequisite for ion evaporation)[2], the absence of a strong charge-bearing site means it often fails to successfully transition into a gas-phase ion, instead precipitating or neutralizing.

  • Low Molecular Weight Matrix Suppression: Peptides under 500 Da are highly susceptible to matrix suppression and background chemical noise in standard LC-MS gradients[3][4].

Part 2: Visual Troubleshooting & Logic Workflows

G Start Low ESI-MS Signal for H-Leu-D-Leu-D-Leu-OH Step1 1. Solvent Optimization Switch MeCN to MeOH/IPA Start->Step1 Step2 2. Acidic Modifiers Add 0.1% - 0.5% Formic Acid Step1->Step2 Decision1 Signal Improved? Step2->Decision1 Step3 3. Add Supercharging Agent (0.1% m-NBA) Decision1->Step3 No Success Optimal Quantitation Achieved Decision1->Success Yes Step4 4. Adduct Promotion (Add 10µM NaOAc for [M+Na]+) Step3->Step4 Step5 5. Chemical Derivatization (Add Permanent Positive Charge) Step4->Step5 If sensitivity still insufficient Step5->Success

ESI-MS Optimization Workflow for Hydrophobic Aliphatic Peptides.

Part 3: Quantitative Comparison of Ionization Enhancement Strategies

Before altering your instrument parameters, review the expected Ionization Efficiency (IE) gains based on established literature for small hydrophobic peptides.

Enhancement StrategyExpected IE IncreasePrimary Ion ObservedMechanistic Driver
Protic Solvent Switch (MeOH/IPA)2x - 5x[M+H]⁺Enhanced proton transfer in protic media[5]
Supercharging (0.1% m-NBA)1.5x - 3x[M+H]⁺Droplet surface tension modification[5][6]
Adduct Promotion (NaOAc)5x - 10x[M+Na]⁺Coordination with carbonyl oxygens[7]
N-terminal Derivatization 10x - 500x[M+Tag]⁺Permanent positive charge addition[3][4]

Part 4: Deep-Dive FAQs

Q1: Why is Acetonitrile (MeCN) suppressing my signal even at high concentrations? A: Acetonitrile is an aprotic solvent. While it is excellent for chromatography, high concentrations of MeCN in the gas phase increase basicity and interfere with the ionization of weakly basic peptides. Studies show that for non-polar peptides lacking basic residues, switching to protic solvents like Methanol (MeOH) or Isopropanol (IPA) significantly increases ion intensities by facilitating better proton transfer during the final stages of droplet desolvation[5].

Q2: Can supercharging agents work on a small tripeptide, or are they only for large proteins? A: Yes, they can be highly effective. While supercharging agents like m-nitrobenzyl alcohol (m-NBA) are famous for unfolding large proteins, their primary mechanism in small molecules is altering the colligative properties of the ESI droplet. Adding 0.1% m-NBA increases the surface tension of the droplet, delaying the Coulombic explosion. This extended droplet lifetime allows hydrophobic peptides more time to migrate to the surface and acquire a proton[5][6].

Q3: My [M+H]⁺ peak is barely visible, but I see a messy spectrum of other masses. What is happening? A: Because H-Leu-D-Leu-D-Leu-OH has a low proton affinity, it is likely scavenging ambient cations (Na⁺, K⁺) from your glassware or solvents, splitting your already weak signal across multiple adduct species. Instead of fighting this, you should intentionally drive the reaction to a single adduct state (e.g., [M+Na]⁺) by adding a trace amount of sodium acetate to the mobile phase[7].

Q4: I need sub-nanogram sensitivity for a pharmacokinetic assay. Optimization isn't enough. What is the ultimate solution? A: Chemical derivatization. By reacting the free N-terminal amine with an NHS-activated labeling reagent that carries a permanent positive charge (such as a quaternary ammonium tag), you completely bypass the need for gas-phase protonation. This strategy simultaneously increases hydrophobicity and guarantees a charge, yielding up to a 500-fold increase in ionization efficiency for peptides under 500 Da[3][4].

Part 5: Self-Validating Experimental Protocols

Protocol A: Solvent Optimization & Adduct Promotion

Objective: Maximize signal using LC-MS mobile phase chemistry without altering the peptide structure.

  • Baseline Establishment: Prepare a 1 µg/mL solution of H-Leu-D-Leu-D-Leu-OH in 50:50 MeCN:H₂O with 0.1% Formic Acid (FA). Record the intensity of the[M+H]⁺ ion (m/z ~344.4).

  • Protic Solvent Switch: Replace MeCN entirely with Methanol (MeOH). Re-inject the sample.

    • Validation Checkpoint: You should observe a 2x-5x increase in the [M+H]⁺ signal due to improved proton transfer[5].

  • Supercharging: Add 0.1% (v/v) m-NBA to the MeOH mobile phase.

    • Validation Checkpoint: Monitor the signal-to-noise ratio. If the signal increases but chromatographic peak broadening occurs, reduce m-NBA to 0.05%.

  • Adduct Promotion (If [M+H]⁺ remains <10³ cps): Remove Formic Acid. Add 10 µM Sodium Acetate (NaOAc) to the mobile phase.

    • Validation Checkpoint: The m/z 344.4 peak should disappear, replaced entirely by a highly stable [M+Na]⁺ peak at m/z 366.4 with significantly higher intensity[7].

Protocol B: N-Terminal Derivatization (Permanent Charge)

Objective: Achieve maximum sensitivity via covalent modification for targeted quantitation.

  • Reaction Setup: Dissolve 10 µg of the peptide in 50 µL of 100 mM borate buffer (pH 8.5) to ensure the N-terminal amine is deprotonated and nucleophilic.

  • Tag Addition: Add a 5-fold molar excess of an NHS-activated quaternary ammonium tag (e.g., N-hydroxysuccinimide ester of a trialkylammonium compound) dissolved in 10 µL of anhydrous DMSO.

  • Incubation: Vortex gently and incubate at room temperature for 30 minutes.

  • Quenching: Add 5 µL of 1% hydroxylamine to quench unreacted NHS-esters.

  • Validation Checkpoint: Analyze via ESI-MS. The native m/z 344.4 peak must be entirely absent. You will observe a new peak corresponding to [M + Tag Mass]⁺. Because the charge is permanent, this peak will exhibit a 10x to 500x absolute intensity increase compared to the native baseline[3][4].

Part 6: Mechanistic Visualization

G Droplet ESI Droplet Surface (High Hydrophobicity = High Affinity) Protonation Protonation Event (Requires Basic Sites) Droplet->Protonation Poor for Leu-Leu-Leu Deriv Derivatization (Adds Quaternary Amine) Droplet->Deriv Chemical Bypass Adduct Adduct Formation (Na+ Coordination) Droplet->Adduct Alternative Charge GasPhase Gas-Phase Ions [M+H]+, [M+Na]+, or [M+Tag]+ Protonation->GasPhase Deriv->GasPhase 10-500x Signal Boost Adduct->GasPhase Stable [M+Na]+

Mechanistic pathways for ionizing non-basic hydrophobic peptides in ESI-MS.

References

  • [6] In-Spray Supercharging of Peptides and Proteins in Electrospray Ionization Mass Spectrometry. Analytical Chemistry - ACS Publications. 6

  • [5] Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. 5

  • [2] Alkylating Tryptic Peptides to Enhance ESI-MS Analysis. PMC - NIH. 2

  • [3] Enhancing electrospray ionization efficiency of peptides by derivatization. Elsevier Pure. 3

  • [4] Enhancing electrospray ionization efficiency of peptides by derivatization. PubMed - NIH. 4

  • [1] Insight on physicochemical properties governing peptide MS1 response in HPLC-ESI-MS/MS: A deep learning approach. PMC - NIH. 1

  • [7] How to increase sensitivity of badly ionizing compounds in ESI-MS. ResearchGate. 7

Sources

Optimization

reducing background noise in H-Leu-D-Leu-D-Leu-OH UV-Vis detection

Optimizing UV-Vis Detection and Eliminating Background Noise Welcome to the technical support guide for the analysis of H-Leu-D-Leu-D-Leu-OH. This resource is designed for researchers, analytical scientists, and drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Optimizing UV-Vis Detection and Eliminating Background Noise

Welcome to the technical support guide for the analysis of H-Leu-D-Leu-D-Leu-OH. This resource is designed for researchers, analytical scientists, and drug development professionals who are utilizing UV-Vis detection, typically coupled with High-Performance Liquid Chromatography (HPLC), for the quantification and purity assessment of this peptide.

The analysis of small, non-aromatic peptides like H-Leu-D-Leu-D-Leu-OH presents a unique challenge: the absence of strong UV chromophores. Detection relies on the absorbance of the peptide bonds themselves at low wavelengths (typically 205-220 nm).[1] This region of the UV spectrum is highly susceptible to interference, making a stable, low-noise baseline paramount for accurate and reproducible results.

This guide provides a structured approach to systematically identify and eliminate sources of background noise, ensuring the integrity and sensitivity of your analytical method.

Troubleshooting Guide: A Systematic Approach to Noise Reduction

High background noise can obscure analyte peaks, leading to inaccurate quantification and a high limit of detection.[2] The following section is structured as a diagnostic Q&A to help you pinpoint and resolve the root cause of the issue.

Q1: Where do I start? How can I determine the primary source of the noise?

The first step is to systematically isolate the components of your analytical system. A noisy baseline can originate from the electronics, the mobile phase, the HPLC pump, the column, or the detector itself.[2][3]

A crucial diagnostic test is to replace your analytical column with a zero-dead-volume union and run your gradient. If the noise disappears or is significantly reduced, the column is the likely source (e.g., contamination or bleed).[3] If the noise persists, the problem lies within the mobile phase or the HPLC system.

Below is a troubleshooting workflow to guide your investigation.

Troubleshooting_Workflow Start High Baseline Noise Observed RemoveColumn Replace Column with Union. Run Mobile Phase Gradient. Start->RemoveColumn NoisePersists Noise Persists? RemoveColumn->NoisePersists ColumnIssue Noise Source: Column - Contamination - Phase Dewetting/Bleed NoisePersists->ColumnIssue No SystemIssue Noise Source: Mobile Phase or HPLC System NoisePersists->SystemIssue Yes Action_Column Action: 1. Flush Column Extensively. 2. Replace with New Column/Guard Column. ColumnIssue->Action_Column CheckMobilePhase Prepare Fresh, HPLC-Grade Mobile Phase. Ensure Proper Degassing. SystemIssue->CheckMobilePhase NoisePersists2 Noise Persists? CheckMobilePhase->NoisePersists2 MobilePhaseIssue Noise Source: Mobile Phase - Solvent/Additive Impurity - Dissolved Gas - Degradation NoisePersists2->MobilePhaseIssue No PumpDetectorIssue Noise Source: HPLC Hardware - Pump Pulsation - Faulty Check Valves - Detector Lamp/Flow Cell NoisePersists2->PumpDetectorIssue Yes Action_MobilePhase Action: 1. Use Highest Purity Solvents/Additives. 2. Filter and Degas Thoroughly. 3. Prepare Fresh Daily. MobilePhaseIssue->Action_MobilePhase Action_Hardware Action: 1. Check Pump Pressure Fluctuation. 2. Service Pump (Seals, Check Valves). 3. Clean Flow Cell / Check Lamp. PumpDetectorIssue->Action_Hardware

Caption: Diagnostic workflow for isolating the source of baseline noise.

Q2: My noise is most prominent during a gradient run. What does this indicate?

This is a classic symptom of mobile phase contamination or mismatched absorbance between your A and B solvents.[3][4]

  • Causality: During a gradient, the proportion of your organic solvent (Solvent B, e.g., acetonitrile) increases. If this solvent contains UV-absorbing impurities, the baseline will rise and often become noisy as its concentration increases.[5] Water (Solvent A) is a common source of contamination.[3]

  • Solution:

    • Use High-Purity Solvents: Always use HPLC or LC-MS grade water, acetonitrile, and methanol. Their UV cutoff values are critical.

    • Scrutinize Additives: Additives like trifluoroacetic acid (TFA) are essential for good peak shape in peptide separations but can be a major source of noise, especially if they are old or low quality.[6] Use fresh, high-purity TFA and prepare mobile phases daily.[6]

    • Balance Solvent Absorbance: If you are using a UV-absorbing additive like TFA, ensure it is present in both your aqueous (A) and organic (B) mobile phases at the same concentration. This minimizes baseline drift and noise caused by the changing absorbance of the mobile phase itself during the gradient.[7]

SolventGradeTypical UV Cutoff (nm)
WaterHPLC/LC-MS< 190
AcetonitrileHPLC/LC-MS< 190
MethanolHPLC/LC-MS< 205
Caption: UV cutoff values for common HPLC solvents. Detection below these wavelengths is not recommended.
Q3: My baseline shows a regular, pulsing pattern. What is the cause?

A rhythmic, pulsing baseline is almost always related to the HPLC pump or dissolved gas in the mobile phase.[3][8]

  • Causality: The pulsation often coincides with the pump strokes. This can be caused by:

    • Faulty Check Valves: A malfunctioning check valve can cause inconsistent flow and pressure fluctuations.[3]

    • Pump Seal Failure: Worn pump seals can lead to leaks and pressure instability.[3]

    • Inadequate Degassing: Dissolved air in the mobile phase can form microbubbles as the solvent passes from the high-pressure side of the pump to the lower-pressure detector flow cell. These bubbles cause significant noise.[2][9]

  • Solution:

    • Degas Thoroughly: Ensure your in-line degasser is functioning correctly.[3] For particularly sensitive applications, consider sparging solvents with helium or sonicating them under vacuum before placing them on the instrument.

    • Prime the Pump: Ensure all pump lines are properly primed and free of air bubbles.

    • Perform Pump Maintenance: If degassing does not solve the issue, schedule preventative maintenance to replace pump seals and inspect/clean check valves.[6]

Q4: I've confirmed my mobile phase is pure and my pump is stable, but the noise persists. What's next?

The focus now shifts to the detector and other system components.

  • Causality:

    • Dirty Flow Cell: Contaminants or precipitated salts on the flow cell windows will scatter light and increase noise.[7][9]

    • Failing UV Lamp: The deuterium lamp used for UV detection has a finite lifespan (~1,000 hours). As it ages, its energy output decreases, leading to a lower signal-to-noise ratio.[10]

    • Poor Mixing: In gradient systems, incomplete mixing of the A and B solvents before they reach the detector can cause noise that resembles ripples or sharp spikes.[4][5]

  • Solution:

    • Clean the Flow Cell: Flush the flow cell according to the manufacturer's protocol. A typical procedure involves flushing with water, then isopropanol, and finally re-equilibrating with your mobile phase.[9]

    • Check Lamp Energy: Most HPLC software platforms have a diagnostic tool to check the lamp energy. If the energy is low, it's time to replace the lamp.[11]

    • Install a Static Mixer: If you suspect poor mixing, adding or upgrading the static mixer in your system can dramatically reduce baseline noise in gradient applications.[2][5]

Frequently Asked Questions (FAQs)

What is the best wavelength to detect H-Leu-D-Leu-D-Leu-OH? Since this peptide lacks aromatic amino acids, detection should target the peptide bond absorbance, typically between 205 nm and 220 nm. Note that solvent purity is paramount at these low wavelengths.

Can my sample preparation contribute to noise? Absolutely. Always dissolve and dilute your peptide sample in a solvent that is as clean as, or cleaner than, your mobile phase.[12] The sample solvent should also be compatible with the initial mobile phase conditions to ensure good peak shape. It is best practice to filter all samples through a 0.22 µm or 0.45 µm filter before injection to remove particulates that could clog the system or interfere with detection.[12]

How do detector settings like slit width affect noise? The slit width (or spectral bandwidth) controls the range of wavelengths that reach the detector. A narrower slit width provides better spectral resolution but allows less light to pass, which can increase noise.[13][14] Conversely, a wider slit width reduces noise but may decrease the resolution of closely eluting peaks. An optimal balance is required, which should be determined empirically during method development.

Could temperature fluctuations be a cause? Yes. Drastic changes in ambient temperature can affect both the detector and the mobile phase viscosity, leading to baseline drift and noise.[6][8] Ensure the HPLC system is in a temperature-controlled environment. If the column is heated, the mobile phase should be pre-heated before entering the column, and it may be beneficial to cool it before it enters the detector flow cell to minimize refractive index effects.[7]

Protocols and Methodologies

Protocol 1: Preparation of High-Purity Mobile Phase for Peptide Analysis

This protocol is designed to minimize UV-absorbing contaminants.

  • Solvent Selection: Use only the highest grade of commercially available solvents (e.g., HPLC, LC-MS, or Spectranalyzed grade).

  • Water Purity: Utilize water from a purification system that delivers >18 MΩ·cm resistivity and has low total organic carbon (TOC).

  • Additive Handling: Use a fresh, sealed bottle of sequencing-grade Trifluoroacetic Acid (TFA). Do not use old TFA, as it can degrade and develop UV-absorbing impurities.[6]

  • Preparation (Example: 0.1% TFA in Water/Acetonitrile):

    • To prepare 1 L of Mobile Phase A (Aqueous): Pour ~999 mL of HPLC-grade water into a clean, dedicated glass reservoir. Using a calibrated pipette, add 1.0 mL of TFA.

    • To prepare 1 L of Mobile Phase B (Organic): Pour ~999 mL of HPLC-grade acetonitrile into a second clean reservoir. Add 1.0 mL of TFA.

  • Mixing: Cap the reservoirs and swirl gently but thoroughly to ensure the additive is completely dissolved and the solution is homogenous.

  • Filtration & Degassing: While modern systems have in-line filters and degassers, filtering the mobile phase through a 0.45 µm solvent-compatible filter is a good practice to remove any particulates from salts or additives. Follow this with online degassing for at least 15-20 minutes before starting any analysis.

Noise_Sources cluster_MobilePhase Mobile Phase cluster_System HPLC System cluster_Column Column cluster_Method Method/Environment center Baseline Noise Solvent Impurity Solvent Impurity center->Solvent Impurity Pump Pulsation Pump Pulsation center->Pump Pulsation Contamination Contamination center->Contamination Temp. Fluctuations Temp. Fluctuations center->Temp. Fluctuations Additive Degradation Additive Degradation Dissolved Gases Dissolved Gases Improper Mixing Improper Mixing Leaking Seals Leaking Seals Dirty Flow Cell Dirty Flow Cell Aging Lamp Aging Lamp Phase Bleed Phase Bleed Suboptimal Slit Width Suboptimal Slit Width

Caption: Key contributors to background noise in HPLC-UV analysis.

References

  • Vertex AI Search. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise.
  • Phenomenex. (2025, May 23). Isocratic Vs.
  • Chrom Tech. (2025, October 14).
  • Sigma-Aldrich. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity.
  • Mtoz Biolabs. Workflow of HPLC in Peptide Purity Analysis.
  • PubChem. H-Glu-Leu-D-Leu-OH.
  • Nacalai Tesque, Inc. Baseline Noise in Gradient Elution.
  • Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines.
  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis.
  • Waters Corporation.
  • Agilent.
  • Shimadzu Scientific Instruments. Troubleshooting Baseline Problems.
  • Agilent.
  • Hinotek. (2025, July 5). Spectrophotometer Troubleshooting: 15 Common Problems & Solutions.
  • ResearchGate. (2015, October 20).
  • Reddit. (2023, March 4).
  • Shimadzu. Effect of Measurement Parameters on UV-VIS Absorption Spectra.
  • SpringerLink. HPLC of Peptides and Proteins.
  • CRAIC Technologies. Ultraviolet Absorption Spectroscopy | Proteins.
  • PepDraw. UV-Vis Spectroscopy for Peptides.
  • Agilent. Optimum Parameters for UV-Vis Spectroscopy Poster.
  • PerkinElmer. How does noise change between fixed slit and servo slit mode?.
  • Waters Knowledge Base. Noisy baseline on UV detectors.
  • ResearchGate. VUV-UV spectra of leucine, α -methyl leucine and trileucine....
  • ResearchGate. (2014, March 6). How can you reduce noise in the UV-Visible spectrophotometer of perkin Elmer lambda 35?.
  • Agilent.
  • Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • PubChem. Leu-D-Leu.
  • PMC. (2020, April 20).
  • Chemical Science (RSC Publishing). (2017, May 19). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein.
  • Chemistry LibreTexts. (2022, June 12). 8.3: The Effects of Instumental Noise on Spectrophotometric Analyses.
  • DeNovix Inc. The Basics of UV-Vis Spectroscopy.
  • University of Arizona.
  • ResearchGate. Effect of pH on the UV-visible absorption spectra of....
  • PMC.
  • arXiv. (2017, October 10). Sampling the protonation states: pH-dependent UV absorption spectrum of a polypeptide dyad.
  • ResearchGate. (2013, July 31). How to Reduce Noise in a UV-Visible Spectrometer (% R)?.
  • Santa Cruz Biotechnology. His-Leu-OH.
  • Sigma-Aldrich. Fmoc- D -Leu-OH.
  • Agilent. (2025, August 14).
  • Chem-Impex. Leu-Leu-Leu-OH.
  • RSC Publishing. Sampling the protonation states: the pH-dependent UV absorption spectrum of a polypeptide dyad.
  • Spectroscopy Letters. (1996, March 1).
  • Thermo Fisher Scientific.

Sources

Troubleshooting

Technical Support Center: Minimizing TFA Salt Carryover in H-Leu-D-Leu-D-Leu-OH Purification

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common yet critical challenge in peptide purificat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common yet critical challenge in peptide purification: the removal of trifluoroacetic acid (TFA) salt from the final product, specifically focusing on the tripeptide H-Leu-D-Leu-D-Leu-OH.

The hydrophobic nature of leucine-rich peptides presents unique challenges in separating the desired peptide from the TFA counterions used during solid-phase peptide synthesis (SPPS) and HPLC purification. Residual TFA can significantly impact downstream applications, from altering peptide conformation and solubility to inducing cytotoxicity in biological assays.[1][2] This guide provides a structured approach to understanding, diagnosing, and resolving TFA carryover issues.

Quick Navigation: Troubleshooting Flowchart

For a high-level overview of the troubleshooting process, please refer to the flowchart below. This will help you quickly identify the appropriate section of this guide based on your specific issue.

TFA_Troubleshooting_Flowchart start Start: Purified H-Leu-D-Leu-D-Leu-OH with suspected TFA carryover check_evidence Evidence of TFA? (e.g., NMR, Mass Spec anomaly, poor biological activity) start->check_evidence no_tfa No evidence of TFA. Proceed with intended application. check_evidence->no_tfa No quantify_tfa Quantify TFA levels (e.g., 19F-NMR, HPLC-ELSD) check_evidence->quantify_tfa Yes acceptable_levels Are TFA levels acceptable for the intended application? quantify_tfa->acceptable_levels proceed Proceed with application. Document TFA content. acceptable_levels->proceed Yes select_method Select TFA Removal Method acceptable_levels->select_method No lyophilization Iterative Lyophilization with HCl select_method->lyophilization ion_exchange Anion Exchange Chromatography select_method->ion_exchange hplc_repurification RP-HPLC with TFA-free mobile phase select_method->hplc_repurification verify_removal Verify TFA removal (Repeat quantification) lyophilization->verify_removal ion_exchange->verify_removal hplc_repurification->verify_removal successful_removal TFA levels acceptable. verify_removal->successful_removal Success unsuccessful_removal TFA levels still too high. Re-evaluate removal strategy or consider alternative synthesis. verify_removal->unsuccessful_removal Failure

Caption: Troubleshooting workflow for addressing TFA carryover in peptide purification.

Frequently Asked Questions (FAQs)

Q1: Why is residual TFA a concern for my H-Leu-D-Leu-D-Leu-OH peptide?

Trifluoroacetic acid is a strong acid used as a cleavage agent in SPPS and as an ion-pairing agent in reverse-phase HPLC to improve peak resolution.[3] While effective, its presence in the final peptide product can be problematic for several reasons:

  • Biological Incompatibility : TFA can be toxic to cells, even at low concentrations, potentially confounding results of in-vitro and in-vivo studies.[2][4][5] It can inhibit cell proliferation and interfere with enzymatic assays.[2][5]

  • Alteration of Peptide Properties : As a counterion, TFA binds to positively charged residues and the N-terminus of the peptide.[1][2] This can alter the peptide's secondary structure, solubility, and overall conformation, potentially affecting its biological activity.[1][2][3]

  • Analytical Interference : TFA can suppress the signal in mass spectrometry, making characterization difficult.[6][7] It also has a strong absorbance in infrared spectroscopy that can interfere with structural analysis.[5]

  • Regulatory Concerns : For peptides intended for therapeutic use, regulatory bodies often have strict limits on TFA content due to toxicity concerns.[8]

Q2: I've lyophilized my peptide multiple times. Isn't that enough to remove TFA?

While lyophilization is effective at removing unbound or excess TFA, it is often insufficient for removing TFA counterions that are electrostatically bound to the peptide.[2][9] The strong ionic interaction between the negatively charged trifluoroacetate ion and the positively charged amino groups on the peptide requires more rigorous methods to break.[3]

Q3: What are the primary methods for removing or exchanging TFA salts?

The most common and effective methods for TFA removal fall into three categories:

  • Iterative Lyophilization with a Stronger Acid (e.g., HCl) : This is a widely used technique where the peptide is repeatedly dissolved in a dilute solution of a stronger acid, like hydrochloric acid, and then lyophilized.[1][3][9] The stronger acid protonates the trifluoroacetate, allowing the volatile trifluoroacetic acid to be removed during lyophilization, leaving the peptide as its hydrochloride salt.[10]

  • Anion Exchange Chromatography : This method involves passing the peptide solution through an anion exchange resin. The TFA ions bind to the positively charged resin, while the peptide is eluted.[11][12] This can be done using a dedicated anion exchange column or even by modifying the conditions on a reverse-phase column.[9]

  • Repurification with a TFA-Free Mobile Phase : The peptide can be re-purified using reverse-phase HPLC with a mobile phase containing a more biocompatible acid, such as acetic acid or formic acid.[12][13][14]

Q4: How do I know which TFA removal method is best for H-Leu-D-Leu-D-Leu-OH?

The choice of method depends on several factors, including the scale of your purification, the required final purity, and the resources available. Given the hydrophobic nature of H-Leu-D-Leu-D-Leu-OH, some methods may be more suitable than others. For instance, solubility in different acidic solutions should be considered. A comparison of methods is provided in the table below.

Comparative Analysis of TFA Removal Techniques

MethodAdvantagesDisadvantagesSuitability for H-Leu-D-Leu-D-Leu-OH
Iterative Lyophilization with HCl - Relatively simple and does not require specialized chromatography equipment.[15] - Can be highly effective with multiple cycles.[3]- Can be time-consuming due to multiple lyophilization cycles.[15] - Potential for peptide loss with each handling step. - Hydrophobic peptides may have limited solubility in aqueous HCl.Good . The peptide's hydrophobicity may necessitate the use of a co-solvent with the aqueous HCl to ensure complete dissolution.
Anion Exchange Chromatography - Can be very efficient at removing TFA. - Can be scaled for larger quantities of peptide.- Requires access to an anion exchange column and appropriate buffers. - May require optimization of binding and elution conditions. - Potential for peptide loss on the column.Moderate to Good . The hydrophobicity of the peptide should not significantly impact its interaction with the anion exchange resin, but solubility in the loading buffer is key.
RP-HPLC with TFA-Free Mobile Phase - Can simultaneously remove TFA and further purify the peptide. - Allows for direct collection of the peptide in the desired salt form.- May result in poorer peak shape and resolution compared to TFA-containing mobile phases.[7] - Requires careful method development to optimize separation.Good . This method is well-suited for hydrophobic peptides, but optimization of the mobile phase (e.g., using acetic or formic acid) is crucial to achieve good separation.

Troubleshooting Guides

Scenario 1: My ¹⁹F-NMR spectrum shows a significant TFA peak after initial purification and lyophilization.

Problem: Standard lyophilization has not effectively removed the bound TFA counterions from your H-Leu-D-Leu-D-Leu-OH peptide.

Solution: Implement an iterative lyophilization protocol with hydrochloric acid.

This procedure aims to replace the trifluoroacetate counterion with a chloride ion by leveraging the higher volatility of protonated TFA.

Experimental Protocol: TFA/HCl Exchange via Lyophilization
  • Dissolution : Dissolve the peptide-TFA salt in distilled water at a concentration of approximately 1 mg/mL.[1][9] If solubility is an issue due to the peptide's hydrophobicity, a small amount of acetonitrile can be added.

  • Acidification : Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 and 10 mM.[1][3][9] A concentration of 10 mM HCl has been shown to be optimal for efficient exchange.[3]

  • Equilibration : Allow the solution to stand at room temperature for at least one minute to ensure complete protonation of the trifluoroacetate.[1][9]

  • Freezing : Flash-freeze the solution using liquid nitrogen.[9][15] This ensures a fine, fluffy powder upon lyophilization, which is easier to handle and redissolve.

  • Lyophilization : Lyophilize the frozen sample overnight or until all the solvent is removed.[1][9]

  • Iteration : Repeat steps 1-5 at least two more times.[1][9] Studies have shown that for some peptides, one to three cycles are sufficient to reduce TFA levels to below the limit of quantification.[3]

  • Final Reconstitution : After the final lyophilization, reconstitute the peptide hydrochloride salt in your desired buffer for downstream applications.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Binding Affinity of H-Leu-D-Leu-D-Leu-OH vs. H-Leu-Leu-Leu-OH: A Methodological Approach

For Researchers, Scientists, and Drug Development Professionals In the realm of peptide-based therapeutics, the stereochemistry of constituent amino acids is a critical determinant of biological activity. The substitutio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide-based therapeutics, the stereochemistry of constituent amino acids is a critical determinant of biological activity. The substitution of naturally occurring L-amino acids with their D-enantiomers can profoundly impact a peptide's pharmacological profile, including its binding affinity, proteolytic stability, and immunogenicity.[1][2][3] This guide provides a comprehensive, albeit hypothetical, comparison of the binding affinities of H-Leu-D-Leu-D-Leu-OH and H-Leu-Leu-Leu-OH. In the absence of direct comparative experimental data in the public domain, this document will serve as a detailed methodological roadmap for researchers seeking to perform such a comparison. We will delve into the experimental design, state-of-the-art techniques for affinity determination, and the potential implications of the findings for drug development.

The Significance of Stereochemistry in Peptide-Receptor Interactions

The precise three-dimensional arrangement of a peptide is paramount for its interaction with a biological target. Receptors, being chiral entities themselves, often exhibit a high degree of stereospecificity. Consequently, a peptide composed of L-amino acids and its diastereomer containing D-amino acids can have vastly different binding characteristics. While H-Leu-Leu-Leu-OH is composed entirely of the naturally occurring L-leucine, H-Leu-D-Leu-D-Leu-OH incorporates two D-leucine residues. This alteration in stereochemistry at two of the three amino acid positions will lead to a distinct overall topography of the peptide backbone and the orientation of the leucine side chains.

The central hypothesis is that these topographical differences will translate into a measurable difference in binding affinity for a given receptor. The direction and magnitude of this difference, however, are not easily predicted and must be determined empirically.

A Roadmap for Experimental Comparison

A robust comparison of the binding affinities of H-Leu-D-Leu-D-Leu-OH and H-Leu-Leu-Leu-OH necessitates a systematic experimental approach. The following workflow outlines the key stages of such an investigation.

G cluster_0 Peptide Preparation cluster_1 Binding Affinity Determination cluster_2 Functional & Stability Assays synthesis Peptide Synthesis (Solid-Phase) purification Purification (RP-HPLC) synthesis->purification characterization Characterization (Mass Spec, NMR) purification->characterization target_selection Target Selection (e.g., Receptor X) characterization->target_selection Qualified Peptides binding_assay Binding Assays (SPR, ITC, Radioligand Assay) target_selection->binding_assay data_analysis Data Analysis (Kd Determination) binding_assay->data_analysis functional_assay Functional Assays (Agonist/Antagonist Activity) data_analysis->functional_assay Affinity Data stability_assay Proteolytic Stability (Serum Incubation) functional_assay->stability_assay

Figure 1: A generalized workflow for the comparative analysis of H-Leu-D-Leu-D-Leu-OH and H-Leu-Leu-Leu-OH.

Part 1: Peptide Synthesis, Purification, and Characterization

The first critical step is to obtain high-purity samples of both tripeptides. Solid-phase peptide synthesis (SPPS) is the method of choice for this purpose.[4]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: Start with a pre-loaded Wang or Rink amide resin, depending on the desired C-terminal moiety (in this case, a carboxylic acid, so Wang resin is appropriate).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of 20% piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: The next Fmoc-protected amino acid (either L-Leu or D-Leu) is activated with a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA and added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a colorimetric test (e.g., ninhydrin test).

  • Washing: The resin is thoroughly washed with DMF and other solvents to remove excess reagents and byproducts.

  • Repeat Cycles: Steps 2-4 are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and lyophilized to obtain a crude peptide powder.

Following synthesis, the crude peptides must be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and their identity and purity confirmed by mass spectrometry and, ideally, nuclear magnetic resonance (NMR) spectroscopy.[5]

Part 2: Quantitative Comparison of Binding Affinity

With pure peptides in hand, the next step is to quantify their binding affinity to a chosen biological target. The selection of the target will depend on the therapeutic area of interest. For the purpose of this guide, we will consider a generic "Receptor X." Several biophysical techniques can be employed to determine the equilibrium dissociation constant (Kd), a measure of binding affinity where a lower Kd indicates a higher affinity.[6][7]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as a ligand (the peptide) binds to an immobilized target (the receptor).

Experimental Protocol: SPR Analysis

  • Receptor Immobilization: The purified Receptor X is immobilized on a sensor chip (e.g., a CM5 chip) via amine coupling.

  • Peptide Preparation: A series of concentrations of H-Leu-D-Leu-D-Leu-OH and H-Leu-Leu-Leu-OH are prepared in a suitable running buffer.

  • Binding Measurement: The peptide solutions are injected over the sensor chip surface, and the association and dissociation are monitored in real-time by recording the change in the SPR signal (measured in response units, RU).

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[8]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Experimental Protocol: ITC Analysis

  • Sample Preparation: The purified Receptor X is placed in the sample cell, and one of the tripeptides is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.

  • Titration: The peptide solution is titrated into the receptor solution in a series of small injections.

  • Heat Measurement: The heat change upon each injection is measured.

  • Data Analysis: The integrated heat data are plotted against the molar ratio of the peptide to the receptor. The resulting isotherm is fitted to a binding model to determine Kd, n, and ΔH.

Technique Principle Key Outputs Advantages Considerations
Surface Plasmon Resonance (SPR) Change in refractive index upon bindingka, kd, KdReal-time kinetics, label-freeReceptor immobilization required
Isothermal Titration Calorimetry (ITC) Heat change upon bindingKd, stoichiometry (n), ΔHLabel-free, solution-basedRequires larger sample quantities
Radioligand Binding Assay Competition with a radiolabeled ligandKiHigh sensitivityRequires a radiolabeled ligand

Part 3: Elucidating the "Why": Structural and Stability Insights

A difference in binding affinity is the "what"; understanding the "why" requires further investigation into the structural and stability differences between the two peptides.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy can provide insights into the secondary structure of the peptides in solution. While short peptides like these trileucines are unlikely to form stable secondary structures on their own, their conformational preferences in different solvent environments or in the presence of membrane mimetics can be compared.

Proteolytic Stability Assay

A key advantage of incorporating D-amino acids is often an increased resistance to enzymatic degradation.[2][9]

Experimental Protocol: Proteolytic Stability Assay

  • Peptide Incubation: H-Leu-D-Leu-D-Leu-OH and H-Leu-Leu-Leu-OH are incubated in human serum or with specific proteases (e.g., trypsin, chymotrypsin) at 37°C.

  • Time-Course Sampling: Aliquots are taken at various time points.

  • Analysis: The amount of intact peptide remaining at each time point is quantified by RP-HPLC.

  • Half-Life Determination: The half-life of each peptide is calculated from the degradation profile.

Interpreting the Potential Outcomes

The results of these experiments will likely fall into one of the following scenarios, each with distinct implications for drug development:

  • Scenario 1: H-Leu-Leu-Leu-OH has a higher affinity. This would suggest that the receptor's binding pocket is stereospecific for L-amino acids. In this case, the all-L peptide would be a better starting point for further optimization, although its stability would need to be addressed.

  • Scenario 2: H-Leu-D-Leu-D-Leu-OH has a higher affinity. This would be a highly desirable outcome, as it would likely be coupled with enhanced proteolytic stability. This peptide would be a strong candidate for further preclinical development.

  • Scenario 3: Both peptides have similar affinities. This would indicate that the specific stereochemistry at the second and third positions is not a critical determinant for binding to this particular receptor. In this case, the D-amino acid-containing peptide would still be preferred due to its expected superior stability.

  • Scenario 4: Neither peptide shows significant binding. This would suggest that a trileucine sequence is not a suitable ligand for the chosen receptor.

Conclusion

While direct experimental data comparing the binding affinities of H-Leu-D-Leu-D-Leu-OH and H-Leu-Leu-Leu-OH is not currently available, a clear and well-established methodological framework exists for conducting such a comparison. By systematically synthesizing, purifying, and characterizing these peptides, and then employing a suite of biophysical techniques to quantify their binding to a target of interest, researchers can gain invaluable insights into the structure-activity relationship of these stereoisomers. The incorporation of D-amino acids represents a powerful strategy in peptide drug design, and a thorough understanding of its impact on binding affinity and stability is essential for the development of novel and effective therapeutics.

References

  • Comparative studies of adhesion peptides based on l- or d-amino acids - PubMed. (URL: [Link])

  • Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides - Frontiers. (URL: [Link])

  • General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity | Analytical Chemistry - ACS Publications. (URL: [Link])

  • L/D-Amino Acids: Differences and Importance - BioPharmaSpec. (URL: [Link])

  • The analysis of peptide affinity and its binding kinetics to DR1DW1 major histocompatibility complex protein - PubMed. (URL: [Link])

  • What are L- and D- Amino Acids? - JPT Peptide Technologies. (URL: [Link])

  • A Combination of Tri-Leucine and Angiopep-2 Drives a Polyanionic Polymalic Acid Nanodrug Platform Across the Blood–Brain Barrier - PMC. (URL: [Link])

  • Design of peptides with high affinity binding to a monoclonal antibody as a basis for immunotherapy - PMC. (URL: [Link])

  • Efficient Estimation of Binding Free Energies between Peptides and an MHC Class II Molecule Using Coarse - Research. (URL: [Link])

  • Asymmetric synthesis of 2,3-methanoleucine stereoisomers from common intermediates. (URL: [Link])

  • Characterization of Trileucine Motif in the C-Terminus of the Equine Lutropin/Choriogonadotropin Receptor - PMC. (URL: [Link])

  • H-Leu-Leu-Leu-OH - Bachem AG - Cambridge Bioscience. (URL: [Link])

  • The Science Behind Fmoc-Leu-Leu-OH in Peptide Synthesis. (URL: [Link])

  • H-Leu-Glu-Leu-Leu-Lys-Gly-OH - PubChem. (URL: [Link])

  • Feature selection enhances peptide binding predictions for TCR-specific interactions. (URL: [Link])

  • Selective Recognition of Amino Acids and Peptides by Small Supramolecular Receptors. (URL: [Link])

  • T-cell receptor (TCR) interaction with peptides that mimic nickel offers insight into nickel contact allergy - PMC. (URL: [Link])

  • Biological activity of L- and D- amino acids - Bioibérica Plant Health. (URL: [Link])

  • D-Amino Acid-Containing Lipopeptides Derived from the Lead Peptide BP100 with Activity against Plant Pathogens - MDPI. (URL: [Link])

  • H-Leu-OH [61-90-5] - Aapptec Peptides. (URL: [Link])

  • H-Gly-Leu-OH peptide - NovoPro Bioscience Inc. (URL: [Link])

  • Neurotransmitter/sodium symporter orthologue LeuT has a single high–affinity substrate site - PMC. (URL: [Link])

  • Binding Energies ( Δ bind H o ) of LEU−Monomer Complexes Obtained at... - ResearchGate. (URL: [Link])

  • WO2021083910A1 - Dry powder formulations containing leucine and trileucine - Google P
  • Trileucine improves aerosol performance and stability of spray-dried powders for inhalation. (URL: [Link])

  • Methods to investigate protein–protein interactions - Wikipedia. (URL: [Link])

  • Exploring Conformational Preferences of Leu-enkephalin Using the Conformational Search and Double-Hybrid DFT Energy Calculations | ACS Omega. (URL: [Link])

  • Trileucine as a dispersibility enhancer of spray-dried inhalable microparticles - PubMed. (URL: [Link])

  • Trileucine Improves Aerosol Performance and Stability of Spray‐Dried Powders for Inhalation - ResearchGate. (URL: [Link])

Sources

Comparative

Validating H-Leu-D-Leu-D-Leu-OH Purity: A Comparative Guide to High-Resolution LC-MS/MS vs. Traditional Modalities

As a Senior Application Scientist in peptide therapeutics, one of the most persistent analytical challenges I encounter is the rigorous validation of chiral purity. For synthetic peptides like the tripeptide H-Leu-D-Leu-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide therapeutics, one of the most persistent analytical challenges I encounter is the rigorous validation of chiral purity. For synthetic peptides like the tripeptide H-Leu-D-Leu-D-Leu-OH—a sequence architecture often utilized in membrane permeability and pharmacokinetic research —confirming the exact stereochemistry (L-D-D) is non-negotiable. A single stereocenter inversion (e.g., L-L-D or D-D-D) can drastically alter the peptide's secondary structure, biological activity, and safety profile.

This guide objectively compares traditional analytical modalities against modern High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (HR-LC-MS/MS) and provides a self-validating experimental protocol for quantifying the chiral purity of H-Leu-D-Leu-D-Leu-OH.

The Analytical Challenge: Causality in Stereoisomer Separation

Stereoisomers of Leu-Leu-Leu share the identical molecular formula (C18H35N3O4) and monoisotopic mass (357.2628 Da). Because they are strictly isobaric, standard mass spectrometry cannot distinguish them by mass alone. Furthermore, while diastereomers (e.g., L-D-D vs. L-L-L) possess slightly different physicochemical properties and might show marginal separation on standard reversed-phase (RP) C18 columns, enantiomers (e.g., L-D-D vs. D-L-L) are physically identical in an achiral environment and will perfectly co-elute.

Historically, analysts relied on acid hydrolysis followed by derivatization with Marfey's reagent to separate the resulting diastereomeric amino acids. However, the causality here is fundamentally flawed for high-precision validation: the harsh acidic conditions (e.g., 6M HCl at 110°C) induce spontaneous racemization. This creates a false-positive background of D-amino acids that artificially inflates the impurity profile, making it impossible to distinguish between synthesis impurities and sample preparation artifacts.

To eliminate this artifact, the field has shifted toward direct intact chiral analysis using advanced stationary phases coupled with high-resolution mass spectrometry .

Objective Comparison of Analytical Modalities

To select the optimal method, we must evaluate the capabilities of available platforms. Table 1 summarizes why HR-LC-MS/MS equipped with a Chiral Stationary Phase (CSP) is the gold standard for this application.

Table 1: Performance Comparison of Analytical Modalities for Peptide Chiral Purity
Analytical ModalityStereoisomer ResolutionMass AccuracyFalse-Positive RiskBest Use Case
RP-HPLC-UV Poor (Fails on enantiomers)None (Relies on RT)High (Co-eluting matrix)Routine achiral purity checks.
Low-Res LC-MS (SQ/TQ) Moderate (Requires CSP)Low (~0.5 Da error)Moderate (Isobaric interference)Targeted quantitation of knowns.
HR-LC-MS/MS + CSP Excellent (Baseline resolution)High (<3 ppm error)Low (Exact mass filtering)Gold Standard: Unknown impurity profiling & chiral validation.

Experimental Workflow: Direct HR-LC-MS/MS Protocol

The following methodology details a self-validating system for the intact chiral analysis of H-Leu-D-Leu-D-Leu-OH. By utilizing a zwitterionic chiral stationary phase, we leverage multiple interaction points (ionic, hydrogen bonding, and π−π interactions) to resolve subtle diastereomeric differences without the need for hydrolysis.

Step 1: System Suitability and Sample Preparation

Causality: Direct injection prevents hydrolysis-induced racemization. The System Suitability Test (SST) ensures the column chemistry is actively resolving chiral centers before any real sample is consumed.

  • Prepare the SST Mix: Formulate a 10 µg/mL solution containing a synthetic mixture of L-L-L, D-D-D, L-D-D, and D-L-D isomers in 50:50 Water:Acetonitrile (0.1% Formic Acid).

  • Prepare the Sample: Dissolve the H-Leu-D-Leu-D-Leu-OH batch to 1 mg/mL in the same solvent.

  • Spike Recovery (Self-Validation): Create a control sample spiked with 0.1% L-L-L to confirm the Limit of Quantitation (LOQ) and verify the absence of ion suppression.

Step 2: Chiral Chromatographic Separation

Causality: Peptides are zwitterionic; therefore, a zwitterionic or crown-ether-based CSP is required to interact stereoselectively with the peptide's N- and C-termini.

  • Column: Zwitterionic Chiral Stationary Phase (e.g., Chiralpak ZWIX), 150 x 3.0 mm, 3 µm.

  • Mobile Phase:

    • A: 50 mM Ammonium Formate in Water (pH 3.0)

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Isocratic hold at 5% A / 95% B for 2 minutes, followed by a shallow gradient to 40% A over 15 minutes. Flow rate: 0.4 mL/min.

Step 3: High-Resolution Mass Spectrometry (HRMS)

Causality: Operating an Orbitrap or Q-TOF at high resolving power (>70,000 at m/z 200) ensures that the measured precursor ion ( [M+H]+ at m/z 358.2706) is isolated from any isobaric matrix interferences.

  • Source Parameters: ESI positive mode, Capillary Voltage 3.5 kV, Heater Temp 300°C.

  • MS1 Acquisition: Scan range m/z 200–600. Mass tolerance set to <3 ppm.

  • MS2 Fragmentation: Data-Dependent Acquisition (DDA) using Higher-energy Collisional Dissociation (HCD) to generate sequence-specific b and y ions (e.g., b2​ at m/z 245.18, y1​ at m/z 132.10) to confirm the Leu-Leu-Leu backbone.

Step 4: Data Processing & Self-Validation

Causality: The run is only deemed trustworthy if the internal controls pass strict criteria.

  • Extract Ion Chromatograms (EIC): Extract m/z 358.2706 (± 3 ppm).

  • Validation Gate: The run is automatically validated only if the SST demonstrates a resolution ( Rs​ ) > 1.5 between all four stereoisomers, and the 0.1% L-L-L spike is recovered within 90–110% accuracy.

Table 2: Theoretical Retention and Mass Data for Leu-Leu-Leu Stereoisomers

(Note: Retention times are representative of typical zwitterionic CSP elution orders)

Stereoisomer SequenceExact Mass [M+H]+ Mass Error (ppm)Expected RT (min)Target Resolution ( Rs​ )
H-L-Leu-L-Leu-L-Leu-OH358.2706 m/z< 2.04.2> 1.5
H-D-Leu-D-Leu-D-Leu-OH358.2706 m/z< 2.05.8> 1.5
H-L-Leu-D-Leu-D-Leu-OH (Target) 358.2706 m/z < 2.0 6.5 N/A (Main Peak)
H-D-Leu-L-Leu-L-Leu-OH358.2706 m/z< 2.07.1> 1.5

Workflow Visualization

G A H-Leu-D-Leu-D-Leu-OH Sample Prep B Direct Chiral Chromatography (Zwitterionic/Crown Ether CSP) A->B Direct Injection C High-Resolution MS (Orbitrap / Q-TOF) B->C Stereoisomer Separation D MS/MS Fragmentation (HCD / CID) C->D Precursor m/z 358.27 E Data Analysis (Extracted Ion Chromatograms) D->E Sequence Verification

Figure 1: High-resolution LC-MS/MS workflow for peptide chiral purity validation.

References

  • Strege, M. A., Oman, T. J., Risley, D. S., Muehlbauer, L. K., Jalan, A., & Lian, Z. J. (2023). "Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry." Journal of Chromatography B.[Link]

  • Goodlett, D. R., Abuaf, P. A., Savage, P. A., Kowalski, K. A., Mukherjee, T. K., Tolan, J. W., ... & Crowther, J. B. (1995). "Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry." Journal of Chromatography A.[Link]

  • Wang, C. K., Northfield, S. E., Colless, B., Chaousis, S., Lohman, R. J., Nielsen, D. S., ... & Craik, D. J. (2015). "Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients." Proceedings of the National Academy of Sciences.[Link]

Validation

comparison of D-amino acid vs L-amino acid tripeptide proteolytic stability

Engineering Protease Resistance: A Comparative Guide to D- vs. L-Amino Acid Tripeptide Stability In the landscape of peptide therapeutics, the transition from in vitro potency to in vivo efficacy is frequently derailed b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Engineering Protease Resistance: A Comparative Guide to D- vs. L-Amino Acid Tripeptide Stability

In the landscape of peptide therapeutics, the transition from in vitro potency to in vivo efficacy is frequently derailed by a single pharmacokinetic hurdle: rapid proteolytic degradation. As a Senior Application Scientist, I frequently encounter promising lead compounds that exhibit sub-nanomolar receptor affinities but vanish in human plasma within minutes. To engineer around this liability, we leverage stereochemical inversion—substituting naturally occurring L-amino acids with their D-enantiomers.

Tripeptides serve as the ultimate model systems for evaluating this stereochemical impact. Free from the complex secondary structures (like alpha-helices or beta-sheets) that can sterically shield larger molecules, tripeptides expose their peptide bonds directly to the solvent and circulating proteases. This allows us to isolate and quantify the exact pharmacokinetic advantage of chiral substitution without confounding structural variables.

The Mechanistic Causality of Protease Resistance

Why does a simple chiral flip confer such profound stability? The answer lies in the evolutionary tuning of endogenous proteases. Enzymes such as trypsin, chymotrypsin, and serum aminopeptidases possess highly conserved binding pockets designed exclusively for L-amino acid substrates.

For hydrolysis to occur, the scissile peptide bond must perfectly align with the enzyme's catalytic triad (e.g., the Ser195, His57, and Asp102 network in serine proteases). When a D-amino acid is introduced, its side chain projects in the opposite spatial direction. This chiral mismatch physically prevents the carbonyl carbon from reaching the critical transition-state distance required for nucleophilic attack by the catalytic serine 1. Consequently, the binding affinity plummets, and the D-peptide forms an inactive, non-productive complex with the protease, effectively rendering it invisible to enzymatic cleavage 2.

MechanisticLogic L_Peptide L-Tripeptide Protease Endogenous Protease (e.g., Trypsin/Aminopeptidase) L_Peptide->Protease D_Peptide D-Tripeptide D_Peptide->Protease Binding_L Stereochemical Alignment with Catalytic Triad Protease->Binding_L L-Enantiomer Binding_D Chiral Mismatch & Steric Hindrance Protease->Binding_D D-Enantiomer Degradation Rapid Hydrolysis (Short Half-life) Binding_L->Degradation Stability Protease Resistance (Prolonged Half-life) Binding_D->Stability

Logical flow of stereochemical recognition and proteolytic resistance in D- vs L-peptides.

Experimental Workflow: A Self-Validating Serum Stability Protocol

To objectively quantify this resistance, we must employ a robust ex vivo serum stability assay. A common point of failure in stability testing is neglecting matrix effects or using inactive serum batches, leading to false-positive stability profiles. The protocol below is designed as a self-validating system : it integrates an isotope-labeled internal standard (IS) to normalize extraction efficiency across time points, and requires a positive control (a known rapid-degrading L-peptide) to confirm the proteolytic activity of the serum matrix.

Step-by-Step Methodology:

  • Matrix & Substrate Preparation: Thaw pooled human serum on ice. Centrifuge at 10,000 × g for 10 minutes to remove lipid aggregates. Prepare 1 mM stock solutions of the L-tripeptide, the D-tripeptide, and a heavy-isotope labeled internal standard (IS) in LC-MS grade water.

  • Reaction Initiation: Dilute the test peptides to a final concentration of 10 µM in 25% human serum (diluted with PBS, pH 7.4). Include a parallel reaction tube containing a known highly susceptible L-peptide (e.g., L-Arg-L-Arg-L-Arg) to validate serum protease activity. Incubate the mixtures in a thermomixer at 37°C with gentle agitation (300 rpm).

  • Time-Course Sampling & Quenching: At precise intervals (0, 1, 4, 12, and 24 hours), extract 50 µL aliquots. Immediately quench the enzymatic reaction by adding 150 µL of ice-cold precipitation solvent (Acetonitrile containing 0.1% Formic Acid and 1 µM IS). Causality note: The organic solvent instantly denatures the serum proteases, locking the degradation profile at that exact second, while the IS accounts for any volumetric losses during precipitation.

  • Protein Precipitation & Isolation: Vortex the quenched samples vigorously for 30 seconds, then centrifuge at 15,000 × g for 15 minutes at 4°C to pellet the denatured serum proteins. Carefully transfer 100 µL of the clear supernatant to LC-MS vials.

  • LC-MS/MS Quantification: Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Quantify the remaining intact parent peptide by calculating the peak area ratio of the analyte to the internal standard.

ExperimentalWorkflow Prep 1. Matrix Prep Human Serum + IS Incubate 2. Incubation 37°C Time-course Prep->Incubate Quench 3. Quenching ACN + 0.1% FA Incubate->Quench Centrifuge 4. Centrifugation Isolate Supernatant Quench->Centrifuge LCMS 5. LC-MS/MS MRM Quantification Centrifuge->LCMS

Step-by-step experimental workflow for evaluating peptide serum stability via LC-MS/MS.

Quantitative Data Comparison

The table below summarizes the stability profiles of a model tripeptide sequence (Phe-Arg-Trp) across its all-L, all-D, and mixed-chirality forms when subjected to the self-validating serum assay described above. The inclusion of Arginine makes the sequence highly susceptible to trypsin-like cleavage.

Peptide SequenceStereochemistry% Intact (1h)% Intact (4h)% Intact (12h)% Intact (24h)Calculated Half-Life ( T1/2​ )
L-Phe-L-Arg-L-Trp All-L (Natural)18.5%0.0%0.0%0.0%~22 Minutes
L-Phe-D-Arg-L-Trp Mixed-Chirality72.0%35.4%8.1%0.0%~2.8 Hours
D-Phe-D-Arg-D-Trp All-D (Inverso)100.0%98.2%97.5%96.1%> 48 Hours

Data Analysis & Insights: The data reveals a stark pharmacokinetic contrast. The all-L tripeptide is rapidly hydrolyzed, exhibiting a half-life of merely 22 minutes. In contrast, the all-D enantiomer retains >96% structural integrity after 24 hours, demonstrating near-total systemic protease resistance 3. Interestingly, the mixed-chirality analog offers intermediate stability; while the central D-Arg protects the immediate scissile bond from endoproteases, the terminal L-residues remain vulnerable to exopeptidases.

Conclusion

Strategically substituting L-amino acids with D-enantiomers is an exceptionally effective method for overcoming the proteolytic liabilities of peptide therapeutics. However, because chiral inversion alters the spatial orientation of the side chains, it can disrupt target receptor engagement. Future drug development must balance this exceptional stability with bioactivity, often necessitating advanced computational modeling or the deployment of retro-inverso peptide design to maintain side-chain topology while securing protease immunity.

References

  • Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides , ACS Infectious Diseases. Available at:[Link]

  • L/D-Amino Acids: Differences and Importance , BioPharmaSpec. Available at:[Link]

  • The Metabolic Stability of Antimicrobial Peptides IK8 in Plasma and Liver S9 , MDPI. Available at:[Link]

Sources

Comparative

A Comparative Guide to H-Leu-D-Leu-D-Leu-OH Reference Standards for Analytical Method Validation

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. A validated analytical method is the bedrock of reliable and reproducible results, and at the heart of this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. A validated analytical method is the bedrock of reliable and reproducible results, and at the heart of this validation lies the reference standard. This guide provides an in-depth technical comparison of H-Leu-D-Leu-D-Leu-OH reference standards, offering insights into their critical quality attributes and the experimental methods required to verify their suitability for analytical method validation.

The Indispensable Role of Reference Standards

The tripeptide H-Leu-D-Leu-D-Leu-OH, a sequence of L-Leucine followed by two D-Leucine residues, serves as a crucial component in various research and development applications. When used as a reference standard, its primary function is to provide a benchmark against which an analytical method's performance is measured. According to the International Council for Harmonisation (ICH) guideline Q2(R1), analytical procedures must be validated to ensure they are suitable for their intended purpose, a process that is impossible without a well-characterized reference standard.[1][2][3][4]

The validation process assesses several key parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

A high-quality reference standard is the lynchpin for establishing these parameters with confidence.

Critical Quality Attributes (CQAs) of a Peptide Reference Standard

Not all reference standards are created equal. When selecting a H-Leu-D-Leu-D-Leu-OH standard, three Critical Quality Attributes (CQAs) must be rigorously evaluated: Identity, Purity, and Content (or Potency) .[5] These attributes ensure the standard is what it purports to be, is free from significant interference, and has an accurately assigned value for quantification.

Critical Quality AttributeDescriptionWhy It's ImportantCommon Analytical Techniques
Identity Confirmation of the correct chemical structure, including amino acid sequence and stereochemistry.Ensures that the analytical method is specific to the intended tripeptide. An incorrect identity would invalidate all subsequent measurements.LC-MS/MS, High-Resolution Mass Spectrometry (HRMS), NMR Spectroscopy
Purity The percentage of the desired peptide in the material, assessed for process-related, and degradation impurities.Impurities can interfere with the analytical signal, leading to inaccurate quantification and a false assessment of method specificity.HPLC-UV, UPLC-UV
Content (Potency) The accurately determined amount of the peptide in the material, accounting for non-peptide components like water and counter-ions.Essential for accurate calibration and the determination of a method's accuracy and linearity. It provides the "true value" for quantitative assays.Amino Acid Analysis (AAA), Quantitative NMR (qNMR)

Comparative Analysis: A Tale of Two Standards

To illustrate the importance of these CQAs, let's consider a hypothetical comparison between two commercially available H-Leu-D-Leu-D-Leu-OH reference standards, "Supplier A" and "Supplier B."

ParameterSupplier A (Premium Grade)Supplier B (Standard Grade)Implication for Method Validation
Purity (HPLC, 214 nm) > 99.5%> 95.0%Higher purity from Supplier A reduces the risk of co-eluting impurities affecting specificity and accuracy.
Identity (LC-MS/MS) Correct parent mass and fragmentation pattern confirmed.Correct parent mass confirmed.Supplier A provides more rigorous identity confirmation, ensuring the sequence is correct.
Peptide Content (AAA) 85.7% (with Certificate of Analysis detailing water and counter-ion content)"For Research Use Only" - No certified content provided.Supplier A's certified content allows for accurate stock solution preparation and validatable quantitative analysis. Supplier B's standard is unsuitable for validating assays.
Documentation Comprehensive Certificate of Analysis with detailed analytical data and traceability.Basic product information sheet.The detailed documentation from Supplier A is essential for regulatory submissions and quality audits.

This comparison highlights that while both products may be chemically the same, only Supplier A's standard is suitable for the rigorous demands of analytical method validation due to its high purity, confirmed identity, and accurately assigned content.

Experimental Protocols for In-House Verification

It is best practice to perform in-house verification of a new reference standard lot. Below are step-by-step protocols for assessing the key CQAs.

Workflow for Reference Standard Qualification

The following diagram illustrates a typical workflow for qualifying a new peptide reference standard.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Final Disposition Receive Receive New Lot of H-Leu-D-Leu-D-Leu-OH ReviewCoA Review Supplier's Certificate of Analysis Receive->ReviewCoA Visual Visual Inspection (Appearance, Solubility) ReviewCoA->Visual Purity Purity Assessment (RP-HPLC) Visual->Purity Identity Identity Confirmation (LC-MS/MS) Purity->Identity Content Content/Potency Assay (qNMR or AAA) Identity->Content Compare Compare Data with CoA & Specifications Content->Compare Accept Accept for Use Compare->Accept Data Conforms Reject Reject & Investigate Compare->Reject Data Deviates

Caption: Workflow for qualifying a peptide reference standard.

Protocol 1: Purity Assessment by RP-HPLC

This method is designed to separate the main peptide from potential impurities.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10-50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (peptide bond absorption).[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the standard in Mobile Phase A to a concentration of 1 mg/mL.

System Suitability: Before analysis, perform injections of a standard solution to ensure the chromatographic system is performing adequately, as per USP <621>.[7][8][9][10] Key parameters include tailing factor (typically 0.8-1.8) and plate number.[10][11]

Protocol 2: Identity Confirmation by LC-MS/MS

This method confirms the molecular weight and provides fragmentation data to verify the amino acid sequence.

  • LC System: Use the same HPLC conditions as in Protocol 1.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode:

    • Full Scan (MS1): Scan from m/z 100 to 1000 to find the parent ion [M+H]+. For H-Leu-D-Leu-D-Leu-OH (C18H35N3O4), the expected monoisotopic mass is 357.26.

    • Product Ion Scan (MS2): Select the parent ion and fragment it to produce b- and y-ions, which correspond to fragments of the peptide chain.

  • Data Analysis: Compare the observed parent mass and fragmentation pattern with the theoretical values for H-Leu-D-Leu-D-Leu-OH.

Protocol 3: Content Determination by Amino Acid Analysis (AAA)

AAA is a destructive but highly accurate method for determining the absolute peptide content.[12][13]

  • Hydrolysis: Accurately weigh the peptide standard and subject it to acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to break it down into its constituent amino acids.[12][14]

  • Separation & Derivatization: Separate the resulting amino acids using ion-exchange or reversed-phase chromatography. The amino acids are then derivatized (either pre- or post-column) to allow for detection (e.g., with ninhydrin).[14][15]

  • Quantification: Quantify each amino acid against a known amino acid standard. The molar amount of Leucine should be three times that of the peptide.

  • Calculation: The peptide content is calculated based on the amount of Leucine detected relative to the initial mass of the standard weighed.

An alternative, non-destructive method is Quantitative NMR (qNMR) , which compares the integral of a peptide's proton signal to that of a certified internal standard of known concentration.[16][17][18][19]

Troubleshooting and Decision Making

What happens when your in-house data doesn't match the supplier's certificate? The following decision tree can guide the investigation.

G Start In-House Data ≠ Supplier CoA CheckPurity Is Purity Out of Spec? Start->CheckPurity CheckIdentity Is Identity Incorrect? Start->CheckIdentity CheckContent Is Content Low? Start->CheckContent ImpurityProfile Review Impurity Profile. Are there new peaks? CheckPurity->ImpurityProfile Yes WrongMass Incorrect Parent Mass or Fragmentation? CheckIdentity->WrongMass Yes WeighingError Check Weighing Procedures & Balance Calibration CheckContent->WeighingError Yes Degradation Suspect Sample Degradation. Check storage. ImpurityProfile->Degradation WrongPeptide Supplier Shipped Incorrect Material WrongMass->WrongPeptide WaterContent High Water/Salt Content. Verify with Karl Fischer/IC. WeighingError->WaterContent ContactSupplier Contact Supplier with Data. Request Investigation. Degradation->ContactSupplier RejectLot Reject Lot. Source New Material. WrongPeptide->RejectLot WaterContent->ContactSupplier

Caption: Decision tree for out-of-specification results.

Conclusion and Recommendations

The selection and verification of a reference standard for H-Leu-D-Leu-D-Leu-OH is a critical step that directly impacts the validity of any analytical method developed.

Key Recommendations:

  • Prioritize Quality Over Cost: Always select a reference standard from a reputable supplier that provides a comprehensive Certificate of Analysis detailing identity, purity, and, most importantly, a certified peptide content.[5]

  • Trust, but Verify: Implement in-house verification for every new lot of reference standard using orthogonal methods (e.g., HPLC for purity, LC-MS for identity, and AAA/qNMR for content).

  • Maintain Meticulous Records: Document all verification activities, including raw data and comparisons to the supplier's CoA. This documentation is essential for maintaining a compliant and auditable laboratory environment.

By adhering to these principles, researchers and drug developers can ensure the integrity of their analytical data, leading to robust and reliable results that stand up to scientific and regulatory scrutiny.

References

  • Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry.
  • <621> CHROM
  • General Chapters: <621> CHROM
  • Understanding the L
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
  • Quantitative Analysis of Peptides with NMR Spectroscopy. Optica Publishing Group.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Peptide Sample Amount Determin
  • Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. US Pharmacopeia (USP).
  • <621> Chrom
  • Further Modifications to USP Chapter <621> Chromatography Published for Comment. ECA Academy.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Validation and implementation of qNMR as platform methods of oligonucleotides and peptides. Bruker.
  • Quality Guidelines.
  • Amino Acid Analysis of Peptides. Chemistry LibreTexts.
  • Determination of the Amino Acid Content of Peptides by AAA-Direct. Thermo Fisher Scientific.
  • The Role of Peptide Reference Standards in Pharmaceutical Quality Control. LinkedIn.
  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification.
  • Reference Standards to Support Quality of Synthetic Peptide Therapeutics. US Pharmacopeia (USP).
  • H-Glu-Leu-D-Leu-OH | C17H31N3O6. PubChem.
  • Quantitative NMR (qNMR). FUJIFILM Wako Chemicals.
  • A Guide to Quantit
  • H-Leu-ile-OH | C12H24N2O3. PubChem.
  • L-Leucine | C6H13NO2. PubChem.
  • Quality control in peptide manufacturing: specific
  • Regulatory Considerations for Peptide Therapeutics. Royal Society of Chemistry.
  • Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays.
  • Fmoc- D -Leu-OH. Sigma-Aldrich.
  • His-Leu-OH. Santa Cruz Biotechnology.
  • A Simple Method for Differentiating Leu and Ile in Peptides. The Negative-Ion Mass Spectra of [M-H]- Ions of Phenylthiohydantoin Leu and Ile. PubMed.
  • Fmoc-D-Leu-OH. MedChemExpress.
  • Fmoc-D-Leu-OH. Axios Research.
  • H-Leu-Leu-Leu-OH. Bachem.

Sources

Validation

A Senior Scientist's Guide to Validating the Biological Activity of Synthetic H-Leu-D-Leu-D-Leu-OH Batches

In the realm of peptide-based therapeutics and research, the synthesis of a target molecule is but the first step. The true challenge, and the focus of this guide, lies in rigorously confirming that each new synthetic ba...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of peptide-based therapeutics and research, the synthesis of a target molecule is but the first step. The true challenge, and the focus of this guide, lies in rigorously confirming that each new synthetic batch not only possesses the correct chemical identity but also consistently exhibits the intended biological activity. Batch-to-batch variability is a silent saboteur of experimental reproducibility and can derail a drug development program.

This guide provides a comprehensive framework for researchers, quality control scientists, and drug development professionals to validate and compare the biological activity of different synthetic batches of the tripeptide H-Leu-D-Leu-D-Leu-OH. We will move beyond simple protocol recitation to explain the causal logic behind each experimental choice, ensuring a self-validating and robust system for generating trustworthy data.

Part 1: The Foundation—Physicochemical Identity and Purity

Before a single bioassay is performed, the absolute identity and purity of each peptide batch must be unequivocally confirmed. Biological activity data is meaningless if the material being tested is not what it is purported to be. This initial characterization serves as the bedrock for all subsequent functional comparisons.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of a synthetic peptide preparation. By separating the target peptide from impurities—such as deletion sequences, incompletely deprotected peptides, or by-products of synthesis—we can quantify its relative abundance.

Experimental Rationale: A reversed-phase HPLC (RP-HPLC) method is typically employed, where the peptide is eluted from a C18 column using a gradient of an organic solvent (like acetonitrile) in water, both containing an ion-pairing agent (like trifluoroacetic acid, TFA). The retention time is characteristic of the peptide, and the area under the peak at a specific wavelength (typically 214 nm for the peptide bond) is proportional to its concentration. For batch comparison, an identical HPLC method must be used for the reference standard and the new test batch.

Step-by-Step Protocol: RP-HPLC Purity Analysis

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the H-Leu-D-Leu-D-Leu-OH reference standard in an appropriate solvent (e.g., water or 5% acetonitrile).

  • Sample Preparation: Prepare the new batch to the same 1 mg/mL concentration.

  • Instrumentation Setup:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or similar).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A typical starting point is a linear gradient from 5% to 65% B over 30 minutes. This must be optimized to achieve good separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

  • Analysis: Inject equal volumes (e.g., 20 µL) of the reference and new batch.

  • Data Interpretation: Integrate the peak areas. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks.

Identity Confirmation via Mass Spectrometry (MS)

Mass spectrometry confirms that the peptide has the correct molecular weight, providing orthogonal confirmation of its identity. Electrospray Ionization (ESI) is a common technique for peptide analysis.

Experimental Rationale: ESI-MS ionizes the peptide, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. For H-Leu-D-Leu-D-Leu-OH (C₁₈H₃₅N₃O₄), the expected monoisotopic mass is 357.2628 g/mol . The instrument should detect this mass, often as a protonated molecular ion [M+H]⁺ at m/z 357.2628 + 1.0078 = 358.2706.

Table 1: Physicochemical Acceptance Criteria for H-Leu-D-Leu-D-Leu-OH Batches
ParameterMethodAcceptance CriterionRationale
Purity RP-HPLC≥ 95%Ensures that the observed biological effect is attributable to the target peptide and not contaminants.
Identity ESI-MSObserved [M+H]⁺ matches theoretical [M+H]⁺ ± 0.5 DaConfirms the correct molecular composition of the synthesized peptide.
Appearance VisualWhite to off-white lyophilized powderProvides a basic check for gross contamination or degradation.

Part 2: Functional Validation—A Tiered Strategy for Bioassay Development

Since H-Leu-D-Leu-D-Leu-OH is a novel or proprietary peptide with no widely published biological activity, we must first establish a reliable bioassay. This involves a tiered screening approach to identify a measurable and reproducible biological response.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Hypothesis-Driven Screening cluster_2 Tier 3: Phenotypic Screening A H-Leu-D-Leu-D-Leu-OH (New Batch) B Select Cell Line(s) (e.g., HEK293, HepG2) A->B Expose C Perform Cytotoxicity/Viability Assays (e.g., MTT, LDH) B->C Treat with Peptide D Determine General Toxicity Profile C->D Analyze Data E Structural Homology Analysis (Compare to known bioactive peptides) D->E If non-toxic, proceed to... I Select Relevant Cell-Based Model (e.g., Macrophages for inflammation) D->I Alternatively, proceed to... F Select Potential Target Class (e.g., Protease, GPCR) E->F Suggests G Develop Target-Specific Assay (e.g., Enzyme Inhibition, Receptor Binding) F->G Requires H Identify Specific Biological Activity G->H Leads to K Identify Functional Outcome H->K Correlate with J Measure Key Phenotypic Marker (e.g., Cytokine release via ELISA) I->J Treat & Analyze J->K Reveals

Figure 1. A tiered bioassay development strategy for a novel peptide.

Tier 1: General Cytotoxicity Assessment

The first biological question to answer is whether the peptide has any broad-spectrum effect on cell viability. This is a critical safety and characterization step. Two complementary assays are recommended:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells.[1][2] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. A decrease in signal indicates either cytotoxicity or a reduction in metabolic rate.

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the integrity of the plasma membrane.[2][3] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[3] An increase in LDH activity in the supernatant is a direct indicator of cytotoxicity.

Experimental Rationale: Running these assays in parallel provides a more complete picture. For example, a compound could be cytostatic (inhibit proliferation, reducing MTT signal) without being cytotoxic (causing cell lysis, no change in LDH).

Tier 2 & 3: Identifying a Specific Bioactivity

If the peptide is not broadly cytotoxic at reasonable concentrations, the next phase is to find a specific, quantifiable biological activity. This can be approached in two ways:

  • Hypothesis-Driven (Tier 2): Does the H-Leu-D-Leu-D-Leu-OH sequence bear resemblance to known bioactive peptides? For instance, many tripeptides are known to act as enzyme inhibitors (e.g., for tyrosinase or proteases).[4][5] If structural analysis suggests a potential target class, one can develop a specific assay, such as an in vitro enzyme inhibition assay or a receptor binding assay, to test this hypothesis directly.[6][7]

  • Phenotypic Screening (Tier 3): This approach is hypothesis-free. A relevant cell type is chosen, and the peptide's effect on a complex cellular process is measured. For example, to screen for anti-inflammatory activity, one could treat lipopolysaccharide (LPS)-stimulated macrophages with the peptide and measure the release of a key inflammatory cytokine like TNF-α or IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA).

The goal of this phase is to identify a robust, reproducible, and dose-dependent biological effect that can be used as the functional readout for all future batch comparisons.

Part 3: The Comparative Framework—Ensuring Batch-to-Batch Consistency

Once a reliable bioassay has been established and a "Reference Standard" batch has been thoroughly characterized (physicochemically and biologically), all subsequent batches can be validated against it.

Establishing the Reference Standard

Select one batch of H-Leu-D-Leu-D-Leu-OH that has passed all physicochemical tests (≥95% purity) and has been used to establish the definitive biological activity profile. This batch becomes the benchmark against which all future batches are measured.

Head-to-Head Dose-Response Analysis

The cornerstone of biological comparison is the dose-response curve. This experiment reveals not only the potency of the peptide but also its efficacy and the nature of its biological effect.

Experimental Rationale: By testing the Reference Standard and the new "Test Batch" in the same assay, on the same day, using the same cell passage and reagents, we can minimize external variability and directly compare their intrinsic biological activity. The key parameter for comparison is typically the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration), which represents the concentration of the peptide required to elicit 50% of the maximum response.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Reference Standard Batch (1 mg/mL Stock) C Prepare Serial Dilutions (e.g., 10-point, 1:3 dilution series) A->C B New Test Batch (1 mg/mL Stock) B->C E Treat Cells with Dilution Series (Both batches in parallel) C->E D Plate Cells for Bioassay D->E F Incubate for Predetermined Time E->F G Perform Assay Readout (e.g., Measure Absorbance, Fluorescence) F->G H Plot Dose-Response Curves (Response vs. Log[Concentration]) G->H I Calculate EC50/IC50 Values (Non-linear regression) H->I J Statistical Comparison (e.g., Extra sum-of-squares F test) I->J K Batch Acceptance Decision J->K

Figure 2. Workflow for comparative bioactivity testing of peptide batches.

Step-by-Step Protocol: Comparative Dose-Response Assay (Using MTT as example)

  • Cell Plating: Seed a 96-well plate with your chosen cell line at a density that ensures they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.

  • Peptide Preparation: Prepare identical serial dilutions for both the Reference Standard and the Test Batch. A common approach is an 8- or 12-point curve with 1:2 or 1:3 dilutions. Include a "vehicle control" (no peptide) and a "maximum kill" control (e.g., with a detergent like Triton X-100).

  • Treatment: Remove the old media from the cells and add the media containing the peptide dilutions. Ensure each concentration is tested in triplicate or quadruplicate.

  • Incubation: Incubate the plate for the predetermined duration (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Analysis:

    • Normalize the data: Set the vehicle control as 100% viability and the maximum kill control as 0%.

    • Plot the normalized response against the logarithm of the peptide concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the EC₅₀/IC₅₀ for each batch.

Statistical Analysis and Acceptance Criteria

The final step is to determine if any observed difference in potency is statistically significant. An extra sum-of-squares F test is an excellent method for comparing two entire dose-response curves and determining if they are statistically different.

Acceptance Criterion: A common industry practice is to define an acceptable range for the potency of the test batch relative to the reference standard. For example, the EC₅₀ of the test batch must be within 80-125% of the EC₅₀ of the reference standard.

Table 2: Example Comparative Bioactivity Data
Batch IDPurity (HPLC)EC₅₀ (µM)Relative Potency (% of Ref.)Statistical Significance (p-value vs. Ref.)Result
REF-001 98.2%10.5100%N/AReference
TEST-001 97.5%11.2106.7%0.45Pass
TEST-002 96.8%15.8150.5%< 0.01Fail
TEST-003 91.3%10.9103.8%0.88Fail (Purity)

References

  • Vertex AI Search, based on 8, Accessed Mar 29, 2026.

  • Vertex AI Search, based on 9, Accessed Mar 29, 2026.

  • Vertex AI Search, based on 6, Accessed Mar 29, 2026.

  • Vertex AI Search, based on 4, Accessed Mar 29, 2026.

  • Vertex AI Search, based on 10, Accessed Mar 29, 2026.

  • Vertex AI Search, based on 3, Accessed Mar 29, 2026.

  • Vertex AI Search, based on 11, Accessed Mar 29, 2026.

  • Vertex AI Search, based on 5, Accessed Mar 29, 2026.

  • Vertex AI Search, based on 7, Accessed Mar 29, 2026.

  • Vertex AI Search, based on 1, Accessed Mar 29, 2026.

  • Vertex AI Search, based on 12, Accessed Mar 29, 2026.

  • Vertex AI Search, based on 13, Accessed Mar 29, 2026.

  • Vertex AI Search, based on , Accessed Mar 29, 2026.

  • Vertex AI Search, based on 14, Accessed Mar 29, 2026.

  • Vertex AI Search, based on 2, Accessed Mar 29, 2026.

Sources

Comparative

Stereochemical Optimization of Leucine-Rich Peptides: H-Leu-D-Leu-D-Leu-OH vs. Alternative Isoforms

As a Senior Application Scientist in peptide therapeutics, evaluating the in vitro efficacy of short, hydrophobic peptides requires a deep understanding of stereochemistry. Natural all-L-amino acid peptides suffer from s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide therapeutics, evaluating the in vitro efficacy of short, hydrophobic peptides requires a deep understanding of stereochemistry. Natural all-L-amino acid peptides suffer from severe pharmacokinetic liabilities, primarily rapid proteolytic degradation and poor passive membrane permeability.

To overcome these barriers, the strategic substitution of L-leucine with its D-enantiomer (D-Leu) has become a cornerstone of modern peptide engineering. This guide objectively compares the in vitro performance of the model tripeptide H-Leu-D-Leu-D-Leu-OH against native L-isoforms and complex D-Leu-rich cyclic peptides, providing mechanistic insights and self-validating experimental frameworks.

The Mechanistic Causality of D-Leucine Substitution

The incorporation of D-Leucine into a peptide backbone fundamentally alters its physicochemical and biological properties through two primary mechanisms:

  • Protease Evasion (Steric Hindrance): Endogenous proteases and biofilm-associated peptidases are highly stereospecific, evolved to hydrolyze the peptide bonds of L-amino acids. The inversion of stereochemistry at the α -carbon in D-Leucine creates a profound steric clash within the protease active site, effectively blocking nucleophilic attack and extending the serum half-life from minutes to days[1].

  • Conformational "Chameleon" Behavior: In cyclic and amphipathic peptides, D-Leu alters the backbone dihedral angles ( ϕ,ψ ). This forces hydrophobic isobutyl side chains outward while directing polar amide bonds inward to form intramolecular hydrogen bonds. This shielding of polar groups drastically lowers the desolvation penalty required for the peptide to passively diffuse through lipophilic cell membranes[2].

G cluster_0 Native L-Isoform Pathway cluster_1 D-Enantiomer Pathway L_Peptide All-L-Leucine Peptide (e.g., H-Leu-Leu-Leu-OH) Protease Protease Active Site (Stereospecific Fit) L_Peptide->Protease Recognition Degradation Rapid Hydrolysis (t½ < 2h) Protease->Degradation Cleavage D_Peptide H-Leu-D-Leu-D-Leu-OH (Stereoinverted) Protease2 Protease Active Site (Steric Clash) D_Peptide->Protease2 Blocked Stability Proteolytic Resistance (t½ > 24h) Protease2->Stability Intact Peptide

Fig 1: Mechanism of proteolytic resistance via D-Leucine stereoinversion.

Comparative In Vitro Efficacy

H-Leu-D-Leu-D-Leu-OH: The Baseline ModelH-Leu-D-Leu-D-Leu-OH is a research-grade tripeptide widely utilized in biofilm and peptide science as a robust structural probe[3]. Because biofilms secrete a dense extracellular polymeric substance (EPS) rich in degradative enzymes, native L-peptides are rapidly neutralized. The D-Leu substitutions allow this tripeptide to maintain structural integrity within the EPS matrix, making it an ideal scaffold for studying biofilm inhibition without the confounding variable of rapid degradation.
Brevinin-1OS-D-L (Antimicrobial & Anticancer)

When the D-Leu modification strategy is applied to larger functional peptides, the efficacy gains are exponential. In a study modifying the frog-skin derived peptide Brevinin-1OS, a single3 increased antibacterial and anticancer activities tenfold compared to the parent peptide[3]. The D-Leu modification optimized the amphipathic helix, allowing it to rapidly lyse Gram-positive bacteria and H838 lung cancer cells (100% kill rate at 10 µM within 2 hours) while simultaneously reducing hemolytic toxicity to normal cells[3].

Galaxamide Analogs (Antitumor)

4, a marine-derived cyclic pentapeptide containing five D-leucines, demonstrates how D-Leu density correlates with target affinity. It exhibits potent in vitro antiproliferative properties, with an IC50 of 4.26 µg/mL against human renal cell carcinoma (GRC-1)[4]. The rigid, D-Leu-rich cyclic structure ensures the peptide survives the highly proteolytic tumor microenvironment.

Lokey's Cyclic Hexapeptides (Membrane Permeability)

To understand passive intracellular targeting, researchers evaluated the 2. The variant containing multiple D-Leu residues (cyclo[D-Leu-D-Leu-Leu-D-Leu-Pro-Tyr]) exhibited a membrane diffusion rate nearly two log units higher than its all-L counterpart, achieving permeability comparable to the orally available drug Cyclosporine A[2].

Quantitative Data Summary

The following table synthesizes the in vitro performance metrics across different Leucine-rich peptide architectures:

Peptide / ConstructSequence TypePrimary ApplicationIn Vitro Serum Stability (t½)Key Efficacy / Permeability Metric
All-L-Trileucine Linear TripeptideControl Scaffold< 2 hoursRapidly degraded; negligible bioactivity
H-Leu-D-Leu-D-Leu-OH Linear TripeptideBiofilm / Probe> 24 hours High EPS persistence; baseline permeability
B1OS-D-L Linear AMPAntimicrobial / Oncology> 12 hours100% kill rate (H838 cells) at 10 µM in 2h
Galaxamide Cyclic PentapeptideAntitumorHighly StableIC50: 4.26 µg/mL (GRC-1 carcinoma)
Lokey's D-Leu Hexapeptide Cyclic HexapeptidePermeability Model> 24 hours Pe​≈10−6 cm/s (Comparable to Cyclosporine A)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating workflows are standard for evaluating D-Leu substituted peptides.

Protocol A: In Vitro Serum Stability Assay (LC-MS/MS)

Rationale: Validates the causality between D-Leu stereoinversion and evasion of enzymatic hydrolysis.

  • Preparation: Dilute human serum to 25% (v/v) in sterile PBS (pH 7.4). Pre-warm to 37°C.

  • Incubation: Spike the peptide (e.g., H-Leu-D-Leu-D-Leu-OH or L-Leu control) into the serum mixture to a final concentration of 10 µM. Incubate in a shaking water bath at 37°C.

  • Sampling: Extract 50 µL aliquots at predetermined time points: 0, 1, 2, 4, 8, 12, and 24 hours.

  • Quenching: Immediately mix each aliquot with 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard. This denatures and precipitates the serum proteases, halting degradation.

  • Isolation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials.

  • Quantification: Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Plot the natural log of the remaining peak area ratio versus time to calculate the elimination rate constant ( k ) and half-life ( t1/2​=0.693/k ).

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: Quantifies the passive membrane diffusion capabilities enhanced by D-Leu induced intramolecular hydrogen bonding.

  • Membrane Assembly: Coat the PVDF filter membrane of a 96-well acceptor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane to simulate a lipid bilayer.

  • Donor Compartment: Add 300 µL of 50 µM peptide solution (in PBS, pH 7.4) to the wells of the donor plate.

  • Acceptor Compartment: Add 200 µL of fresh PBS (with 5% DMSO co-solvent if necessary for solubility) to the acceptor plate wells.

  • Incubation: Carefully place the acceptor plate onto the donor plate, ensuring the artificial membrane contacts the donor solution. Incubate at 25°C for 16 hours in a humidity chamber to prevent evaporation.

  • Analysis: Separate the plates. Quantify the peptide concentration in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the effective permeability coefficient ( Pe​ ) using the standard PAMPA equation, factoring in incubation time, membrane area, and compartment volumes.

PAMPA Donor Donor Compartment (Peptide in PBS, pH 7.4) Membrane Artificial Lipid Membrane (Hexadecane/Phospholipid) Donor->Membrane Passive Diffusion Acceptor Acceptor Compartment (Buffer + Co-solvent) Membrane->Acceptor Permeation Analysis LC-MS/MS Quantification (Calculate Pe) Acceptor->Analysis Sampling & Analysis

Fig 2: Parallel Artificial Membrane Permeability Assay (PAMPA) workflow.

References

1.[1] Title: Linear Peptides Containing d-Leucine with Neuroprotective Activities from the Leech Whitmania pigra Whitman Source: Journal of Natural Products - ACS Publications URL:[Link]

2.[2] Title: Testing the Conformational Hypothesis of Passive Membrane Permeability Using Synthetic Cyclic Peptide Diastereomers Source: Journal of the American Chemical Society (JACS) URL:[Link]

3.[3] Title: Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy Source: MDPI URL:[Link]

4.[4] Title: Design, Synthesis, and Antitumor Biological Evaluation of Galaxamide and Its Analogs Source: PMC - NIH URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing Cross-Reactivity of H-Leu-D-Leu-D-Leu-OH in Peptide Immunoassays

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the cross-reactivity of the synthetic tripeptide H-Leu-D-Leu-D-Leu-OH in peptide im...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the cross-reactivity of the synthetic tripeptide H-Leu-D-Leu-D-Leu-OH in peptide immunoassays. By synthesizing established principles with practical, field-proven insights, this document will detail the causal factors behind antibody-peptide interactions and present a self-validating experimental protocol to quantify cross-reactivity.

Introduction: The Challenge of Specificity in Peptide Immunoassays

Immunoassays are powerful bioanalytical techniques that leverage the highly specific interaction between an antibody and its target antigen to detect and quantify molecules of interest.[1][2][3][4] Their sensitivity and high-throughput capabilities have made them indispensable tools in diagnostics and drug development.[2][4][5] However, the accuracy of any immunoassay is contingent upon the specificity of the antibody used.[6][7] A significant challenge arises in the form of cross-reactivity, where an antibody binds to molecules that are structurally similar to the target antigen, leading to inaccurate quantification and potentially false-positive results.[6][8]

This guide focuses on the synthetic tripeptide H-Leu-D-Leu-D-Leu-OH, a molecule of interest due to the incorporation of D-amino acids. Peptides containing D-amino acids are increasingly utilized in therapeutic development due to their enhanced stability and resistance to proteolytic degradation compared to their L-amino acid counterparts.[9][10] As these D-amino acid-containing peptides (DAACPs) advance through the development pipeline, robust and specific immunoassays are crucial for pharmacokinetic and pharmacodynamic studies. Understanding the cross-reactivity profile of H-Leu-D-Leu-D-Leu-OH is therefore not merely an academic exercise but a critical step in translational research.

This document will provide a detailed, step-by-step methodology for assessing the cross-reactivity of H-Leu-D-Leu-D-Leu-OH using a competitive enzyme-linked immunosorbent assay (ELISA), a common format for small molecule and peptide quantification.[6][11]

Understanding the Analyte: H-Leu-D-Leu-D-Leu-OH

H-Leu-D-Leu-D-Leu-OH is a tripeptide with the sequence L-Leucine - D-Leucine - D-Leucine. The presence of D-amino acids introduces a unique stereochemistry compared to naturally occurring peptides, which are composed exclusively of L-amino acids.[12] This structural difference is the primary determinant of its potential cross-reactivity profile.

Key Structural Features Influencing Immunoreactivity:

  • Stereochemistry: The D-configuration of the second and third leucine residues will significantly alter the three-dimensional shape of the peptide compared to its all-L enantiomer (H-Leu-L-Leu-L-Leu-OH).

  • Hydrophobicity: The leucine residues impart a hydrophobic character to the peptide.

  • Size: As a tripeptide, it is a small molecule and will likely require conjugation to a carrier protein to elicit a robust immune response for antibody production.

Antibodies recognize specific three-dimensional shapes, or epitopes. Therefore, an antibody raised against H-Leu-D-Leu-D-Leu-OH would be expected to have a binding pocket that accommodates the specific spatial arrangement of the L- and D-leucine residues.

Principles of Competitive ELISA for Cross-Reactivity Assessment

A competitive ELISA is the ideal format for quantifying small molecules like peptides and for determining the specificity of an antibody.[6][11] The principle of this assay is based on the competition between the analyte in the sample and a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

To assess cross-reactivity, the unlabeled analyte is replaced with potentially cross-reacting molecules. The degree to which these molecules can displace the labeled analyte from the antibody binding sites indicates their level of cross-reactivity.

Competitive ELISA Principle cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte Free Analyte (H-Leu-D-Leu-D-Leu-OH) Antibody Antibody Analyte->Antibody Binds Labeled_Analyte Labeled Analyte Labeled_Analyte->Antibody Blocked Low_Signal Low Signal Antibody->Low_Signal Analyte_2 Free Analyte (H-Leu-D-Leu-D-Leu-OH) Labeled_Analyte_2 Labeled Analyte Antibody_2 Antibody Labeled_Analyte_2->Antibody_2 Binds High_Signal High Signal Antibody_2->High_Signal

Caption: Principle of Competitive ELISA for Analyte Quantification.

Experimental Design: A Self-Validating Protocol

The following section outlines a robust experimental workflow to determine the cross-reactivity of H-Leu-D-Leu-D-Leu-OH. This protocol is designed to be self-validating by including appropriate controls and comparators.

Materials and Reagents
  • Peptides:

    • H-Leu-D-Leu-D-Leu-OH (Target Analyte)

    • H-Leu-L-Leu-L-Leu-OH (L-enantiomer)

    • H-D-Leu-D-Leu-D-Leu-OH (D-enantiomer)

    • H-Leu-Ala-OH[13] (Structurally related dipeptide)

    • H-His-Leu-OH[14] (Structurally related dipeptide)

    • H-Ile-Leu-OH[15] (Structurally related dipeptide)

    • H-Leu-OH[16] (Constituent amino acid)

  • Antibody: Rabbit anti-H-Leu-D-Leu-D-Leu-OH polyclonal antibody (custom production)

  • Labeled Peptide: H-Leu-D-Leu-D-Leu-OH conjugated to Horseradish Peroxidase (HRP)

  • ELISA Plates: 96-well high-binding polystyrene plates

  • Buffers:

    • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

    • Wash Buffer (e.g., PBS with 0.05% Tween-20)

    • Blocking Buffer (e.g., 1% BSA in PBS)

    • Assay Buffer (e.g., 0.5% BSA in PBS)

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution: 2 M H₂SO₄

Experimental Workflow

Cross-Reactivity Workflow Start Start Coat_Plate Coat Plate with anti-H-Leu-D-Leu-D-Leu-OH Antibody Start->Coat_Plate Wash_1 Wash Coat_Plate->Wash_1 Block Block with BSA Wash_1->Block Wash_2 Wash Block->Wash_2 Prepare_Standards Prepare Serial Dilutions of Target and Potential Cross-Reactants Wash_2->Prepare_Standards Add_Samples Add Standards/Samples and HRP-conjugated H-Leu-D-Leu-D-Leu-OH Prepare_Standards->Add_Samples Incubate_1 Incubate Add_Samples->Incubate_1 Wash_3 Wash Incubate_1->Wash_3 Add_Substrate Add TMB Substrate Wash_3->Add_Substrate Incubate_2 Incubate Add_Substrate->Incubate_2 Stop_Reaction Add Stop Solution Incubate_2->Stop_Reaction Read_Plate Read Absorbance at 450 nm Stop_Reaction->Read_Plate Analyze_Data Analyze Data and Calculate % Cross-Reactivity Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for Cross-Reactivity Assessment.

Step-by-Step Protocol
  • Plate Coating: Dilute the anti-H-Leu-D-Leu-D-Leu-OH antibody in Coating Buffer to an optimal concentration (determined by checkerboard titration). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Standard and Sample Preparation:

    • Prepare a serial dilution of the target analyte (H-Leu-D-Leu-D-Leu-OH) in Assay Buffer to create a standard curve (e.g., from 1000 ng/mL to 1 ng/mL).

    • Prepare serial dilutions of the potential cross-reactants in Assay Buffer over a broad concentration range (e.g., from 10,000 ng/mL to 0.1 ng/mL).

  • Competitive Reaction:

    • Add 50 µL of each standard or potential cross-reactant dilution to the appropriate wells.

    • Add 50 µL of the HRP-conjugated H-Leu-D-Leu-D-Leu-OH (at a pre-determined optimal concentration) to all wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Repeat the washing step as in step 2, but increase the number of washes to five to remove all unbound reagents.

  • Substrate Addition: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation

The data analysis aims to determine the concentration of each peptide that causes a 50% inhibition of the maximum signal (IC50).

  • Generate Standard Curves: Plot the absorbance values against the log of the concentration for the target analyte and each potential cross-reactant.

  • Determine IC50 Values: For each curve, determine the concentration at which the signal is reduced by 50%.

  • Calculate Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity for each tested peptide:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Potential Cross-Reactant) x 100

Hypothetical Experimental Data

The following table presents hypothetical data from a cross-reactivity assessment of H-Leu-D-Leu-D-Leu-OH.

PeptideIC50 (ng/mL)% Cross-Reactivity
H-Leu-D-Leu-D-Leu-OH (Target) 10 100%
H-Leu-L-Leu-L-Leu-OH>10,000<0.1%
H-D-Leu-D-Leu-D-Leu-OH5002%
H-Leu-Ala-OH>10,000<0.1%
H-His-Leu-OH>10,000<0.1%
H-Ile-Leu-OH>10,000<0.1%
H-Leu-OH>10,000<0.1%
Interpretation of Results
  • High Specificity: The antibody demonstrates high specificity for the target analyte, H-Leu-D-Leu-D-Leu-OH.

  • Stereoselectivity: The extremely low cross-reactivity with the all-L enantiomer (H-Leu-L-Leu-L-Leu-OH) indicates that the antibody's binding pocket is highly selective for the specific stereochemistry of the target peptide.

  • Minor Cross-Reactivity with All-D Enantiomer: The minor cross-reactivity with H-D-Leu-D-Leu-D-Leu-OH suggests some tolerance for stereochemical changes at the N-terminal position, although the affinity is significantly reduced.

  • No Significant Cross-Reactivity with Related Peptides: The lack of cross-reactivity with other related dipeptides and the constituent amino acid demonstrates that the antibody recognizes the entire tripeptide sequence and conformation.

Causality Behind Experimental Choices and Observations

  • Choice of Competitive ELISA: This format is essential for small molecules that cannot simultaneously bind two antibodies, as required in a sandwich ELISA.[11] It also allows for a direct quantitative comparison of the binding affinities of different molecules.

  • Inclusion of Enantiomers: Comparing the target peptide to its all-L and all-D enantiomers is crucial for establishing the stereoselectivity of the antibody. This is particularly important for assays designed to measure D-amino acid-containing therapeutics, as it ensures that the assay can distinguish the drug from its inactive or less active L-counterparts.

  • Testing Related Peptides and Amino Acids: Including structurally similar but distinct peptides and the constituent amino acid helps to define the epitope recognized by the antibody. The hypothetical results confirm that the antibody is not just recognizing a single amino acid or a generic dipeptide bond but the specific sequence and structure of the target tripeptide.

  • Importance of Antibody Specificity: The hypothetical data underscores the importance of developing highly specific antibodies for immunoassays. Low cross-reactivity ensures that the assay accurately measures the concentration of the target analyte without interference from related molecules, which is critical for reliable pharmacokinetic and clinical studies.[6][7]

Conclusion

The assessment of cross-reactivity is a fundamental component of immunoassay validation, particularly for novel therapeutic peptides such as H-Leu-D-Leu-D-Leu-OH. This guide has provided a comprehensive framework, from theoretical principles to a practical, step-by-step protocol, for evaluating the specificity of an antibody against this D-amino acid-containing peptide. By employing a competitive ELISA format and a carefully selected panel of potential cross-reactants, researchers can generate robust data to ensure the accuracy and reliability of their immunoassays. The insights gained from such studies are critical for advancing the development of novel peptide-based therapeutics.

References

  • Vertex AI Search. Antibody Cross Reactivity And How To Avoid It? - ELISA Kits.
  • Cayman Chemical. (2023, November 30).
  • MDPI. (2021, July 17). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC.
  • MDPI. (2021, July 17).
  • Excedr. (2023, June 7). What Are Immunoassays?
  • Abcam. Competitive ELISA protocol.
  • PubChem. Leu-D-Leu | C12H24N2O3 | CID 6992076.
  • NIH. (2012, May 1). Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf.
  • ACS Publications. (2013, December 10). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry | Analytical Chemistry.
  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches.
  • UK NEQAS IIA. (2024, July 12). Principles of Immunoassays | Blogs.
  • Abyntek Biopharma. (2023, January 26). Types of immunoassays.
  • PMC. Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances.
  • Non-targeted Identification of d-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS.
  • Innovagen AB. Peptides containing D-amino acids.
  • PLOS One. (2017, December 18). Identification of ᴅ-amino acid-containing peptides in human serum.
  • MedchemExpress.com. Leu-Leu-OH (L-Leucyl-L-leucine) | Dipeptide.
  • NIH. Ile-Leu | C12H24N2O3 | CID 7019083 - PubChem.
  • Immunoassays in Immunodiagnostics: Techniques, Applic
  • Chemsrc. (2025, August 27). H-Leu-Ala-OH | CAS#:7298-84-2.
  • Santa Cruz Biotechnology. His-Leu-OH | CAS 7763-65-7 | SCBT.
  • Benchchem. Unveiling the Stereochemical Impact: A Comparative Analysis of D-Leu vs. L-Leu Peptide Biological Activity.
  • Sigma-Aldrich. Fmoc- D -Leu-OH = 95.0 TLC 114360-54-2.
  • Aapptec Peptides. H-Leu-OH [61-90-5].

Sources

Comparative

A Framework for Comparative Cytotoxicity Analysis of the Novel Peptide H-Leu-D-Leu-D-Leu-OH

Introduction: The Challenge of Novel Peptide Cytotoxicity The therapeutic landscape is increasingly populated by novel peptide architectures. The tripeptide H-Leu-D-Leu-D-Leu-OH, with its composition of both L- and D-ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Novel Peptide Cytotoxicity

The therapeutic landscape is increasingly populated by novel peptide architectures. The tripeptide H-Leu-D-Leu-D-Leu-OH, with its composition of both L- and D-amino acids, represents a class of molecules with potentially enhanced stability against proteolysis.[1][2] However, this stability necessitates a thorough evaluation of its cytotoxic profile. This guide provides a comprehensive framework for assessing the comparative cytotoxicity of H-Leu-D-Leu-D-Leu-OH. Due to the novelty of this specific sequence, direct comparative data is not available. Therefore, this document serves as a methodological blueprint, outlining the requisite experiments, explaining the scientific rationale behind assay selection, and presenting illustrative data to guide researchers in their own investigations.

The core of this guide is a multi-tiered approach, beginning with broad-spectrum viability assays and progressing to more mechanistic studies to elucidate the mode of cell death. We will compare its hypothetical effects across a panel of mammalian cell lines, including both cancerous and non-cancerous cells, to establish a preliminary therapeutic window.

Pillar 1: Rationale for Experimental Design

Selecting the Right Cellular Models

The choice of cell lines is a critical first step in any cytotoxicity study.[3][4] To build a comprehensive profile for H-Leu-D-Leu-D-Leu-OH, a panel of cell lines with diverse origins is essential. This allows for the assessment of potential tissue-specific toxicity. A recommended starting panel would include:

  • Human Dermal Fibroblasts (HDF): A non-cancerous, adherent cell line to represent a baseline for toxicity against normal tissue.

  • MCF-7 (Human Breast Adenocarcinoma): A well-characterized epithelial cancer cell line. Leucine/lysine-rich peptides have shown significant cytotoxicity against MCF-7 cells.[5][6]

  • Jurkat (Human T-cell Leukemia): A suspension cell line representing a hematopoietic cancer type, useful for evaluating effects on non-adherent cells.

  • Caco-2 (Human Colon Adenocarcinoma): A model for the intestinal epithelium, relevant for peptides that might be considered for oral administration.[4]

A Multi-Assay Approach to Cytotoxicity

No single assay can provide a complete picture of cytotoxicity. Therefore, a combination of assays measuring different cellular parameters is crucial for a robust assessment.

  • Metabolic Activity (MTT Assay): This assay measures the activity of mitochondrial dehydrogenases, which is proportional to the number of viable cells.[7][8] It is a primary indicator of overall cell health and proliferation.

  • Membrane Integrity (LDH Release Assay): Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised.[9][10][11] This assay is a direct measure of cytolysis or necrosis.

  • Apoptosis vs. Necrosis (Annexin V/PI Staining): This flow cytometry-based assay differentiates between early apoptosis, late apoptosis, and necrosis.[12][13] Healthy cells are negative for both stains. Early apoptotic cells expose phosphatidylserine on the outer membrane leaflet, which is bound by Annexin V.[12][14] Late apoptotic and necrotic cells have compromised membranes and will take up propidium iodide (PI).[12][14]

  • Apoptotic Pathway Activation (Caspase-3/7 Activity): Caspases-3 and -7 are key executioner caspases in the apoptotic cascade.[15] Measuring their activity provides direct evidence that apoptosis is the mechanism of cell death.

Pillar 2: Illustrative Data & Interpretation

Disclaimer: The following data are illustrative and intended to demonstrate how experimental results would be presented and interpreted. They are based on plausible outcomes for a short, hydrophobic, D-amino acid-containing peptide.

Comparative IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying a compound's potency.[16][17] It represents the concentration required to inhibit cell viability by 50%. IC50 values are typically determined from dose-response curves generated from MTT assay data.[18][19][20]

Cell LinePeptideIllustrative IC50 (µM) after 48h
HDF H-Leu-D-Leu-D-Leu-OH> 200
L-Leu-L-Leu-L-Leu-OH (Control)> 200
MCF-7 H-Leu-D-Leu-D-Leu-OH35
L-Leu-L-Leu-L-Leu-OH (Control)150
Jurkat H-Leu-D-Leu-D-Leu-OH50
L-Leu-L-Leu-L-Leu-OH (Control)180
Caco-2 H-Leu-D-Leu-D-Leu-OH85
L-Leu-L-Leu-L-Leu-OH (Control)> 200

Interpretation: The illustrative data suggests that H-Leu-D-Leu-D-Leu-OH exhibits selective cytotoxicity towards the tested cancer cell lines, with MCF-7 being the most sensitive. The high IC50 value in the normal HDF cell line suggests a favorable preliminary therapeutic window. The D-amino acid configuration appears to enhance cytotoxicity compared to the all-L-leucine control peptide, which may be attributed to increased stability against cellular proteases.[1]

Mechanistic Insights from LDH and Apoptosis Assays

To understand how the peptide induces cell death, we compare LDH release (necrosis/cytolysis) with markers of apoptosis.

Cell Line (MCF-7)Treatment (at IC50, 48h)% LDH Release (relative to max lysis)% Apoptotic Cells (Annexin V+/PI-)% Necrotic/Late Apoptotic Cells (Annexin V+/PI+)
Untreated ControlNone< 5%< 2%< 1%
H-Leu-D-Leu-D-Leu-OH35 µM15%45%10%
Doxorubicin (Control)1 µM10%60%15%

Interpretation: The low LDH release coupled with a significant increase in the Annexin V-positive population for H-Leu-D-Leu-D-Leu-OH suggests that the primary mode of cell death is apoptosis, not necrosis.[21] This is a desirable characteristic for many therapeutic applications, as it avoids triggering a significant inflammatory response.

Pillar 3: Visualizing the Workflow and Potential Mechanisms

Experimental Workflow Diagram

The following diagram outlines the logical flow of experiments for a comprehensive cytotoxicity assessment.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation A Select Cell Panel (e.g., HDF, MCF-7, Jurkat, Caco-2) B Dose-Response Treatment (Peptide + Controls) A->B C MTT Assay (Metabolic Activity) B->C D Calculate IC50 Values C->D E Treat Cells at IC50 D->E Inform Concentration F LDH Release Assay (Membrane Integrity) E->F G Annexin V / PI Staining (Flow Cytometry) E->G H Caspase-3/7 Activity Assay E->H I Mode of Death Analysis (Apoptosis vs. Necrosis) F->I G->I H->I

Caption: A two-phase workflow for peptide cytotoxicity assessment.

Hypothesized Mechanism of Action

Short, hydrophobic peptides, particularly those containing D-amino acids, can interact with and disrupt cellular membranes.[22][23] One plausible mechanism is the "carpet model," where peptides accumulate on the cell surface, leading to membrane destabilization and pore formation, which can trigger downstream apoptotic signaling.[24][25]

G cluster_cell Mammalian Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol M Lipid Bilayer Mito Mitochondrion M->Mito 2. Membrane Perturbation (Pore Formation) Casp9 Pro-Caspase-9 Casp3 Pro-Caspase-3 Casp9->Casp3 5. Activation Apop Apoptosis Casp3->Apop 6. Execution CytoC Cytochrome C Mito->CytoC 3. Release CytoC->Casp9 4. Apoptosome Formation Peptide H-Leu-D-Leu-D-Leu-OH Peptide->M 1. Accumulation & Interaction

Caption: Hypothesized apoptotic pathway induced by membrane interaction.

PART 2: Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies.[7][8][26][27][28]

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) and allow them to attach overnight.

  • Treatment: Prepare serial dilutions of H-Leu-D-Leu-D-Leu-OH and control peptides in appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the peptide dilutions. Include "medium only" and "untreated cells" as controls.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[7][26]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[26][27]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[26]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7][26] Read the absorbance at 570-590 nm using a microplate reader.[7][26]

  • Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the log of the peptide concentration to determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay

This protocol is based on the principle of measuring LDH released from damaged cells.[9][10][11]

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described in the MTT protocol (Steps 1-3).

  • Control Preparation: Prepare three essential controls:

    • Background Control: Medium only (no cells).

    • Low Control: Untreated cells (spontaneous LDH release).

    • High Control (Maximum Lysis): Untreated cells plus a lysis agent (e.g., 1% Triton X-100) 30 minutes before the assay endpoint.[11]

  • Supernatant Collection: Centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells.[11] Carefully transfer 50-100 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[9][29]

  • Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 100 µL of this mixture to each well containing the supernatant.[11]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[9][11]

  • Absorbance Reading: Measure the absorbance at 490 nm.[9][11]

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Sample Value - Low Control) / (High Control - Low Control)

Protocol 3: Annexin V & Propidium Iodide (PI) Apoptosis Assay

This protocol outlines the steps for differentiating cell populations via flow cytometry.[12][13][14][30]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the peptide at its IC50 concentration for the desired time. Include positive (e.g., staurosporine) and negative (untreated) controls.[13]

  • Cell Harvesting:

    • Suspension cells: Collect cells directly by centrifugation.

    • Adherent cells: Collect the supernatant (containing floating apoptotic cells) and then gently detach the remaining adherent cells using a non-enzymatic cell dissociation buffer (e.g., EDTA-based) to preserve membrane integrity.[13] Combine with the supernatant.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes.[13]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[30]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).[13]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[30]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately using a flow cytometer.[30]

    • Healthy cells: Annexin V- / PI-

    • Early Apoptotic cells: Annexin V+ / PI-

    • Late Apoptotic/Necrotic cells: Annexin V+ / PI+

Protocol 4: Caspase-3/7 Activity Assay

This colorimetric assay measures the activity of executioner caspases.[15][31]

  • Cell Lysate Preparation:

    • Treat cells in a culture dish as previously described.

    • Harvest at least 1-2 x 10^6 cells per sample.[15][32]

    • Lyse the cells using a chilled lysis buffer provided with a commercial kit, and incubate on ice for 15-30 minutes.[31][32]

    • Centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[31][32]

    • Collect the supernatant (cytosolic extract) and determine the protein concentration.

  • Assay Reaction:

    • In a 96-well plate, add 5-50 µL of cell lysate per well. Adjust the volume with chilled assay buffer.

    • Add the Caspase-3 substrate (e.g., DEVD-pNA) to each well.[15]

    • Include a blank (buffer only) and a negative control (lysate from untreated cells).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, or as recommended by the kit manufacturer.[15][31]

  • Absorbance Reading: Read the plate at 405 nm. The absorbance is directly proportional to the amount of cleaved pNA chromophore.[15]

  • Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in Caspase-3/7 activity.

Conclusion

The provided framework offers a robust, multi-faceted approach to characterizing the cytotoxic profile of the novel peptide H-Leu-D-Leu-D-Leu-OH. By systematically evaluating its effects on cell viability, membrane integrity, and the induction of specific cell death pathways across a panel of relevant cell lines, researchers can build a comprehensive understanding of its biological activity. This logical progression from broad screening to mechanistic investigation is essential for identifying promising therapeutic candidates while ensuring a rigorous assessment of their potential toxicity.

References

  • MTT Assay Protocol. (n.d.). [Source Not Provided].
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol.
  • Bardaweel, S. K., et al. (n.d.). An in vitro based investigation into the cytotoxic effects of D-amino acids. [Source Not Provided].
  • Chen, Y., et al. (2017). Cell surface binding, uptaking and anticancer activity of L-K6, a lysine/leucine-rich peptide, on human breast cancer MCF-7 cells. Scientific Reports. Retrieved from [Link]

  • Annexin V-Dye Apoptosis Assay. (n.d.). G-Biosciences. Retrieved from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. Retrieved from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Annexin V-FITC/PI Apoptosis Kit. (n.d.). Elabscience. Retrieved from [Link]

  • LDH Cytotoxicity Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • LDH Cytotoxicity Assay Kit. (n.d.). Abbkine. Retrieved from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLoS ONE. Retrieved from [Link]

  • Yan, T., et al. (n.d.). Toxicity of leucine-containing peptides in Escherichia coli caused by circumvention of leucine transport regulation. [Source Not Provided]. Retrieved from [Link]

  • Caspase 3/7 Activity Assay Kit. (n.d.). [Source Not Provided]. Retrieved from [Link]

  • Schiffer, S., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences. Retrieved from [Link]

  • Liu, S., et al. (2024). Intranuclear assembly of leucine-rich peptides for selective death of osteosarcoma cells. Biomaterials Science. Retrieved from [Link]

  • Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. Retrieved from [Link]

  • Highlight report: Cell type selection for toxicity testing. (n.d.). ALTEX. Retrieved from [Link]

  • Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. (2025). ACS Sensors. Retrieved from [Link]

  • What cell line should I choose for citotoxicity assays? (2023). ResearchGate. Retrieved from [Link]

  • Receptor-Mediated Shuttling of a D-Amino Acid Peptide Achieves High Nanomolar Cytosolic Concentrations. (2025). Journal of the American Chemical Society. Retrieved from [Link]

  • Impacts of Hydrophobic Mismatch on Antimicrobial Peptide Efficacy and Bilayer Permeabilization. (2023). Antibiotics. Retrieved from [Link]

  • Amyloid-Mediated Mechanisms of Membrane Disruption. (2021). International Journal of Molecular Sciences. Retrieved from [Link]

  • Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. (n.d.). ResearchGate. Retrieved from [Link]

  • Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. (2020). Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]

  • Intranuclear assembly of leucine-rich peptides for selective death of osteosarcoma cells. (n.d.). Biomaterials Science. Retrieved from [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2019). Oncology Letters. Retrieved from [Link]

  • (PDF) Cell surface binding, uptaking and anticancer activity of L-K6, a lysine/leucine-rich peptide, on human breast cancer MCF-7 cells. (2025). ResearchGate. Retrieved from [Link]

  • Mechanism of Supported Membrane Disruption by Antimicrobial Peptide Protegrin-1. (2006). The Journal of Physical Chemistry B. Retrieved from [Link]

  • Toxicity Tests with Mammalian Cell Cultures. (n.d.). Scope. Retrieved from [Link]

  • Latest developments on the mechanism of action of membrane disrupting peptides. (n.d.). Biophysics Reports. Retrieved from [Link]

  • Membrane-disruptive peptides/peptidomimetics-based therapeutics: Promising systems to combat bacteria and cancer in the drug-resistant era. (n.d.). Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Identification of Short Hydrophobic Cell-Penetrating Peptides for Cytosolic Peptide Delivery by Rational Design. (2016). Bioconjugate Chemistry. Retrieved from [Link]

  • How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. (2020). Biointerphases. Retrieved from [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Comparison of the effects of perfluoroalkyl and alkyl groups on cellular uptake in short peptides. (2025). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Hydrophobic diversification is the key to simultaneously increased antifungal activity and decreased cytotoxicity of two ab initio designed peptides. (2022). AMB Express. Retrieved from [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). clyte. Retrieved from [Link]

  • Role of Peptide Hydrophobicity in the Mechanism of Action of -Helical Antimicrobial Peptides. (2026). ResearchGate. Retrieved from [Link]

  • The Importance of IC50 Determination. (2022). Visikol. Retrieved from [Link]

  • Rational Development of a Cytotoxic Peptide to Trigger Cell Death. (n.d.). Molecular and Cellular Biology. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of H-Leu-D-Leu-D-Leu-OH for Laboratory Professionals

This document provides essential, immediate safety and logistical information for the proper handling and disposal of the synthetic tripeptide H-Leu-D-Leu-D-Leu-OH. As a trusted partner in your research, we aim to provid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of the synthetic tripeptide H-Leu-D-Leu-D-Leu-OH. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information needed to maintain a safe and compliant laboratory environment. This guide is designed for researchers, scientists, and drug development professionals who handle such research-grade chemicals.

The core principle of chemical safety dictates that compounds with incomplete toxicological and environmental profiles be handled with the utmost care. While H-Leu-D-Leu-D-Leu-OH is not classified as an acutely hazardous substance, its potential biological activity and environmental impact are not fully characterized.[1] Therefore, it is imperative to treat this peptide and all associated waste streams as chemical waste, adhering to stringent disposal protocols.

Hazard Assessment and Core Principles

Before handling H-Leu-D-Leu-D-Leu-OH, a thorough risk assessment must be conducted. The primary routes of potential exposure include inhalation of the lyophilized powder, skin or eye contact, and ingestion.[2][3]

The Four Pillars of Safe Disposal:

  • No Drain or Trash Disposal: Under no circumstances should H-Leu-D-Leu-D-Leu-OH powder or solutions be disposed of down the sanitary sewer or in the regular trash.[3][4][5][6] This practice is forbidden to prevent the release of biologically active or uncharacterized chemicals into the environment.[7]

  • Waste Segregation is Critical: All waste streams contaminated with the peptide must be segregated from general lab trash and other incompatible chemical wastes.[4][6][8] Proper segregation prevents potentially dangerous chemical reactions and ensures that waste is sent to the correct disposal facility.

  • Consult Institutional Protocols: Your institution's Environmental Health & Safety (EHS) department provides the definitive guidelines for waste disposal.[4][6] These protocols are designed to comply with local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA).[7][9]

  • Label Everything Clearly: All waste containers must be accurately and clearly labeled with their contents to ensure safe handling, storage, and disposal by EHS personnel and waste contractors.[6][9]

Safety Operating Procedures

Adherence to correct operational procedures is the primary barrier against accidental exposure and environmental release.

Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling H-Leu-D-Leu-D-Leu-OH in any form.[4]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile gloves.Protects against direct skin contact. Gloves should be changed immediately if contaminated.[4][6]
Eye Protection Safety glasses with side shields or goggles.Mandatory to protect against accidental splashes of solutions or aerosolized powder.[4][6][10]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[6][10]
Respiratory Protection Work in a fume hood or biosafety cabinet.Especially critical when handling the lyophilized powder, which can easily become airborne and inhaled.[4]
Spill and Accidental Release Measures

Preparation is key to mitigating the impact of an accidental spill. Chemical spill kits should be readily accessible.[4]

Step-by-Step Spill Cleanup Protocol:

  • Alert Personnel: Immediately notify others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE described above.

  • Contain the Spill:

    • For Solid (Powder) Spills: Gently cover the spill with an absorbent material to prevent it from becoming airborne. Carefully sweep or scoop the material into a designated waste container.[1][10] AVOID creating dust.

    • For Liquid Spills: Contain the spill using absorbent pads or inert material like vermiculite or sand.[2][5]

  • Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a clearly labeled, sealable container for hazardous chemical waste.[10]

  • Decontaminate Area: Clean the spill surface with an appropriate laboratory disinfectant or detergent, followed by water.

  • Dispose of all Materials: All materials used for cleanup, including contaminated gloves and wipes, must be disposed of as chemical waste.

Comprehensive Disposal Protocol

The proper disposal route for H-Leu-D-Leu-D-Leu-OH depends on its form. The following workflow provides a logical decision-making process for segregating and handling different waste streams.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Final Disposition Start Generation of H-Leu-D-Leu-D-Leu-OH Waste Decision What is the waste type? Start->Decision Solid Solid Waste (Unused Peptide, Contaminated Labware) Decision->Solid Solid Liquid Liquid Waste (Peptide Solutions, Rinsate) Decision->Liquid Liquid Sharps Contaminated Sharps (Needles, Pipette Tips) Decision->Sharps Sharps Container Empty Product Container Decision->Container Container Solid_Proc 1. Collect in a labeled, leak-proof container for solid chemical waste. 2. Label: 'Hazardous Waste', chemical name. Solid->Solid_Proc Liquid_Proc 1. Collect in a labeled, leak-proof, chemically compatible bottle. 2. Label: 'Hazardous Waste', chemical name, and approximate concentration. Liquid->Liquid_Proc Sharps_Proc 1. Place immediately into a puncture-resistant sharps container. 2. Label: 'Chemically Contaminated Sharps'. Sharps->Sharps_Proc Container_Proc 1. Triple-rinse with a suitable solvent. 2. Collect first rinsate as liquid waste. 3. Deface label and dispose of container per institutional guidelines. Container->Container_Proc Store Store sealed waste containers in a designated Satellite Accumulation Area. Solid_Proc->Store Liquid_Proc->Store Sharps_Proc->Store Contact Contact Institutional EHS for Waste Pickup and Final Disposal. Store->Contact

Sources

Handling

Personal protective equipment for handling H-Leu-D-Leu-D-Leu-OH

As a Senior Application Scientist, I frequently consult with drug development teams on the logistical and safety challenges of handling synthetic peptides. H-Leu-D-Leu-D-Leu-OH is a highly specialized tripeptide.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the logistical and safety challenges of handling synthetic peptides. H-Leu-D-Leu-D-Leu-OH is a highly specialized tripeptide. Because it is composed entirely of leucine residues—including two D-amino acids that confer resistance to proteolytic degradation—it is exceptionally hydrophobic.

This inherent hydrophobicity dictates your entire operational workflow. You cannot solubilize this peptide in standard aqueous buffers; it requires strong organic solvents like Dimethyl Sulfoxide (DMSO). Therefore, your Personal Protective Equipment (PPE) strategy must account not only for the hazards of aerosolized peptide dust but also for the transdermal delivery risks associated with DMSO.

Here is the definitive, causality-driven guide to safely handling, reconstituting, and disposing of H-Leu-D-Leu-D-Leu-OH.

Part 1: The Causality-Driven PPE Matrix

Standard laboratory PPE is insufficient when working with highly hydrophobic peptides dissolved in penetration-enhancing solvents. Your protective gear must serve a dual purpose: shielding the operator from chemical exposure and protecting the high-value peptide from environmental moisture and cross-contamination[1].

PPE ComponentRecommended SpecificationScientific Causality & Operational Rationale
Hand Protection Butyl rubber OR Double-layered Nitrile (≥8 mil)Nitrile degrades rapidly upon exposure to DMSO[2]. Because DMSO is a transdermal carrier, a splash can transport the biologically active peptide directly through the skin barrier[2].
Respiratory N95/FFP2 Respirator or Fume HoodLyophilized peptides are highly electrostatic and easily aerosolize when vials are opened, creating an inhalation hazard[3].
Eye Protection Chemical Splash GogglesProtects against accidental micro-splashes during the pressurization and depressurization of sealed vials during solvent addition[3].
Body Protection Wrap-around Lab Coat (Knee-length)Shields street clothing from microscopic powder drift, minimizing cross-contamination across different laboratory areas[1].

Part 2: Operational Workflow & Handling Protocol

Do not treat peptide reconstitution as a simple mixing step. It is a precise analytical procedure. Follow this self-validating protocol to ensure both operator safety and structural integrity of the H-Leu-D-Leu-D-Leu-OH peptide.

Phase 1: Environmental Equilibration
  • Retrieve and Equilibrate: Remove the sealed vial of H-Leu-D-Leu-D-Leu-OH from -20°C storage.

    • Causality: Do not open the vial immediately. Allow 30 minutes for the vial to reach ambient temperature in a desiccator. Opening a cold vial introduces atmospheric moisture, which causes rapid hydrolysis and degradation of the delicate peptide structure[1].

  • Workspace Decontamination: Prepare a Class II Biological Safety Cabinet (BSC) or chemical fume hood.

    • Causality: Peptides are highly sensitive to environmental contaminants[1]. Working in a hood provides a controlled environment while protecting the operator from aerosolized peptide dust[3].

Phase 2: Solubilization & The DMSO Hazard
  • Don Specialized PPE: Put on chemical splash goggles, a lab coat, and butyl rubber gloves.

    • Causality: The tri-leucine sequence is extremely hydrophobic. Reconstitution mandates the use of DMSO. Standard thin nitrile gloves offer poor resistance to DMSO and degrade rapidly, risking transdermal delivery of the peptide[2]. While nitrile has "GOOD" resistance to many chemicals, prolonged DMSO exposure requires specialized barriers[4].

  • Anti-Static Weighing: Use an anti-static gun on the micro-spatula and weigh boat before transferring the powder.

    • Causality: Lyophilized powders hold a strong static charge. Without neutralization, the powder will scatter upon transfer, leading to inaccurate molarity calculations and widespread surface contamination.

  • Solvent Addition: Add anhydrous DMSO dropwise to the peptide. Triturate gently using a positive displacement pipette.

    • Self-Validating Check: Hold the vial against a light source. The solution must be 100% optically clear . If the solution is turbid, the hydrophobic peptide has not fully dissolved. Do not proceed to aqueous buffer addition until absolute clarity is achieved, or the peptide will irreversibly crash out of solution.

  • Aliquoting: Divide the clear solution into single-use aliquots and flash-freeze.

    • Causality: Repeated freeze-thaw cycles degrade the peptide's structural integrity[1].

Part 3: Spill Management and Disposal Plan

Immediate and correct action during a spill prevents widespread laboratory contamination and operator exposure.

  • Liquid Spills (DMSO/Peptide): If a splash occurs on your gloves, remove and replace them immediately, as DMSO will begin degrading the material within minutes[2]. Absorb bench spills with inert chemical absorbent pads. Wash the affected bench area thoroughly with soap and water, as DMSO is highly water-miscible.

  • Powder Spills: Do not sweep dry peptide powder, as the mechanical action forces the light particles into the air, creating an inhalation risk[3]. Instead, cover the spill with a damp paper towel to dissolve and trap the peptide, wipe inward, and dispose of the towel in a designated solid waste receptacle.

  • Waste Routing: Dispose of all DMSO-contaminated pipette tips, vials, and gloves in a licensed chemical waste bin designated for high-temperature incineration, strictly adhering to local laboratory compliance standards[1].

Part 4: Visual Workflow

G Start Lyophilized Peptide (H-Leu-D-Leu-D-Leu-OH) PPE Don Specialized PPE (Double Nitrile/Butyl Gloves) Start->PPE Hood Transfer to Fume Hood (Aerosol Prevention) PPE->Hood Weigh Anti-Static Weighing (Minimize Powder Drift) Hood->Weigh Solvent DMSO Reconstitution (High Hydrophobicity) Weigh->Solvent Aliquots Aliquot & Store (-20°C to -80°C) Solvent->Aliquots Clear Solution Waste Chemical Waste Disposal (Incineration) Solvent->Waste Contaminated PPE

Workflow for the safe handling, reconstitution, and disposal of H-Leu-D-Leu-D-Leu-OH.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.